2-Bromo-1,1,1-trifluoroethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJHEHAYZJBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074324 | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-06-7, 30283-91-1 | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-1,1,1-trifluoroethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, bromotrifluoro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
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| Record name | 2-bromo-1,1,1-trifluoroethane | |
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| Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-1,1,1-trifluoroethane (CAS Number: 421-06-7). The information is presented to support research, development, and application activities where this compound is of interest. All quantitative data is summarized in a clear tabular format, and detailed, representative experimental protocols for the determination of these properties are provided.
Core Physical Properties
This compound is a halogenated ethane (B1197151) with the chemical formula C₂H₂BrF₃. It is also known by other names including 1-bromo-2,2,2-trifluoroethane and 2,2,2-trifluoroethyl bromide.[1][2] Understanding its physical properties is crucial for its handling, application, and for the design of processes in which it is a component.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Units | Source(s) |
| Molecular Weight | 162.94 | g/mol | [3] |
| Boiling Point | 26 - 27 | °C | [3][4] |
| Melting Point | -94 | °C | [3][4][5] |
| Density | 1.788 | g/mL at 25 °C | [2][3][5] |
| Vapor Pressure | 772 | mmHg at 25 °C | [3] |
| Refractive Index | 1.333 | n20/D | [3] |
| Flash Point | -59 | °C | [3] |
| Solubility | Miscible with organic solvents, slightly soluble in water. | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail representative experimental methodologies for determining the key physical properties of volatile liquids like this compound. These protocols are based on standard laboratory techniques.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, a simple distillation method is effective.
Apparatus:
-
Round-bottom flask
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound (approximately 20-30 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Cooling water is circulated through the condenser.
-
The heating mantle is turned on and the liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the vapor passing into the condenser, and a steady temperature is observed. This steady temperature is the boiling point of the liquid.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Melting Point Determination (Capillary Method)
Due to its very low melting point, the determination for this compound requires a cryostat or a specialized low-temperature melting point apparatus.
Apparatus:
-
Melting point capillary tubes
-
Low-temperature melting point apparatus or cryostat
-
Calibrated low-temperature thermometer
Procedure:
-
A small amount of the solidified this compound is introduced into a melting point capillary tube. The sample is solidified by cooling it below its melting point.
-
The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.
-
The apparatus is cooled to a temperature well below the expected melting point.
-
The sample is then heated slowly (e.g., 1-2 °C per minute) while being observed through a magnifying lens.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath set to 25 °C until it reaches thermal equilibrium. The volume of the pycnometer is precisely marked, and any excess water is removed.
-
The pycnometer filled with water is dried on the outside and its mass is accurately determined (m₂).
-
The mass of the water is calculated (m₂ - m₁). The volume of the pycnometer (V) can then be calculated using the known density of water at 25 °C.
-
The pycnometer is emptied, thoroughly dried, and then filled with this compound.
-
The filled pycnometer is brought to 25 °C in the constant temperature bath.
-
The mass of the pycnometer filled with the sample is accurately determined (m₃).
-
The mass of the sample is calculated (m₃ - m₁).
-
The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Vapor Pressure Determination (Static Method)
The vapor pressure of a volatile liquid can be measured using a static method, which involves measuring the pressure of the vapor in equilibrium with its liquid in a closed container at a specific temperature.
Apparatus:
-
A thermostatted, evacuated vessel of known volume
-
Pressure transducer or manometer
-
Temperature controller and sensor
-
Vacuum pump
Procedure:
-
A small, degassed sample of this compound is introduced into the evacuated vessel. The amount of sample should be sufficient to ensure that a liquid phase is present at all experimental temperatures.
-
The vessel is immersed in a constant temperature bath, and the system is allowed to reach thermal and phase equilibrium.
-
The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.
-
The temperature of the bath is varied, and the vapor pressure is measured at each new equilibrium temperature to obtain a vapor pressure curve.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for the determination of physical properties.
References
An In-depth Technical Guide to 2-Bromo-1,1,1-trifluoroethane: Chemical Structure, Bonding, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1,1,1-trifluoroethane (CF₃CH₂Br), a halogenated hydrocarbon of interest in various chemical applications. The document details the molecule's chemical structure and bonding, supported by spectroscopic data. A thorough experimental protocol for its synthesis is provided, alongside a discussion of its atmospheric photodissociation, a key reaction pathway. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated compounds.
Chemical Structure and Bonding
This compound is an ethane (B1197151) derivative with a trifluoromethyl group and a bromine atom attached to adjacent carbon atoms. Its chemical formula is C₂H₂BrF₃, and it has a molecular weight of approximately 162.94 g/mol .[1] The presence of the highly electronegative fluorine atoms and the bromine atom significantly influences the molecule's polarity and reactivity.
Molecular Geometry
The three-dimensional arrangement of atoms in a molecule, its molecular geometry, is crucial in determining its physical and chemical properties. For this compound, the carbon atoms are sp³ hybridized, leading to a staggered conformation being the most stable, which minimizes steric hindrance between the bulky trifluoromethyl group and the bromine atom.
Spectroscopic Data
Spectroscopic analysis provides valuable insights into the chemical structure and bonding of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy of this compound would show a quartet for the two protons on the carbon adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.
-
¹⁹F NMR spectroscopy would exhibit a triplet, resulting from coupling with the two adjacent protons.
-
¹³C NMR spectroscopy would show two distinct signals for the two carbon atoms.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1400 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, generally in the 500-600 cm⁻¹ range. C-H stretching and bending vibrations would also be present.[1]
-
Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being readily identifiable.[9]
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₂BrF₃ | [1] |
| Molecular Weight | 162.94 g/mol | [1] |
| CAS Number | 421-06-7 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 26 °C | |
| Density | 1.788 g/mL at 25 °C | [5] |
Experimental Protocols
Synthesis of this compound
A documented method for the preparation of this compound involves the fluorination of 1,1-dichloro-1,2-dibromoethane. The following protocol is based on the process described in U.S. Patent 2,500,218.[1]
Materials:
-
1,1-dichloro-1,2-dibromoethane (CCl₂BrCH₂Br)
-
Antimony trifluoride (SbF₃)
-
Hydrogen fluoride (B91410) (HF)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Autoclave (high-pressure reaction vessel)
-
Distillation apparatus
-
Washing and drying reagents (e.g., sodium hydroxide (B78521) solution, calcium chloride)
Procedure:
-
Charging the Autoclave: In a cooled autoclave, charge 588 grams of 1,1-dichloro-1,2-dibromoethane, 448 grams of antimony trifluoride, 10 cc of antimony pentachloride, and 420 grams of hydrogen fluoride.
-
Reaction: Seal the autoclave and gradually heat the reaction mixture to 165 °C over a period of one to two hours. Maintain the temperature at 150 °C for nine hours.
-
Venting and Workup: Cool the autoclave to 0 °C and carefully vent the gases formed during the reaction.
-
Purification: The crude product is then washed, typically with a dilute sodium hydroxide solution to neutralize any remaining acids, followed by a water wash. The organic layer is then dried using a suitable drying agent like calcium chloride.
-
Distillation: The dried crude product is purified by fractional distillation to yield pure this compound.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 1.2 (NMR, IR, and Mass Spectrometry).
Reaction Mechanisms: Photodissociation
A significant reaction pathway for this compound, particularly in the atmosphere, is photodissociation initiated by ultraviolet (UV) radiation. The C-Br bond is weaker than the C-F and C-H bonds and is therefore the most likely to undergo homolytic cleavage upon UV excitation.
The photodissociation of similar haloalkanes, such as 1-bromo-1-chloro-2,2,2-trifluoroethane, has been studied, and it is observed that the cleavage of the carbon-halogen bonds is a primary dissociation channel.[10] The following diagram illustrates the proposed photodissociation pathway for this compound.
Caption: Photodissociation of this compound.
This process generates a 2,2,2-trifluoroethyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of subsequent atmospheric reactions.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and a key reaction mechanism of this compound. The combination of structural data, spectroscopic information, a detailed experimental protocol, and a mechanistic diagram offers a solid foundation for researchers and professionals working with this and similar fluorinated compounds. Further experimental studies, particularly high-resolution spectroscopic analyses, would be beneficial to precisely determine the molecular geometry of this compound.
References
- 1. US2500218A - Process for preparing 1, 1, 1-trifluoro-2-bromoethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Preparation of 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) is a valuable fluorinated building block in organic synthesis, utilized in the introduction of the trifluoroethyl group (-CH₂CF₃) into a wide range of molecules. This moiety is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to its unique electronic properties, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in laboratory-scale and potential scale-up production.
Core Synthesis Methodologies
Two principal synthetic routes for the preparation of this compound are prominently described in the scientific literature: the fluorination of a polychlorobromoethane precursor and the bromination of 2,2,2-trifluoroethanol (B45653).
Fluorination of 1,1-dichloro-1,2-dibromoethane
This method involves the reaction of 1,1-dichloro-1,2-dibromoethane (CCl₂BrCH₂Br) with a fluorinating agent, typically a mixture of antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅). The reaction is generally carried out under pressure in an autoclave.
The following table summarizes the quantitative data from various examples of this synthesis method, as detailed in U.S. Patent 2,500,218A.[1][2]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | CCl₂BrCH₂Br | CCl₂BrCH₂Br | CCl₂BrCH₂Br |
| Mass of Starting Material | 588 g | 490 g | 588 g |
| Reagents | |||
| Antimony Trifluoride (SbF₃) | 448 g | 448 g | 376 g |
| Hydrogen Fluoride (HF) | - | 435 g | 420 g |
| Antimony Pentachloride (SbCl₅) | - | - | 10 cc |
| Antimony Pentafluoride (SbF₅) | - | 12.5 cc | - |
| Reaction Conditions | |||
| Initial Temperature | Cooled to 5 °C | Cooled to 5 °C | Cooled to 0 °C |
| Heating Profile | Gradually to 145 °C (1-2 h) | Gradually to 145 °C (1-2 h) | Gradually to 165 °C (1-2 h) |
| Second Heating | 145 °C for 7 h | 145 °C for 6 h | 150 °C for 9 h |
| Yield | Good | Good | Good |
Materials:
-
1,1-dichloro-1,2-dibromoethane (CCl₂BrCH₂Br)
-
Antimony trifluoride (SbF₃)
-
Hydrogen fluoride (HF)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Autoclave
-
Water scrubber
-
Distillation apparatus
Procedure:
-
Charge a cooled autoclave (0-5 °C) with 1,1-dichloro-1,2-dibromoethane, antimony trifluoride, hydrogen fluoride, and a catalytic amount of antimony pentachloride, according to the quantities specified in the table above.
-
Seal the autoclave and gradually heat the reaction mixture to the initial reaction temperature (e.g., 145-165 °C) over a period of 1 to 2 hours.
-
After the initial heating period, cool the reaction mixture to below the boiling point of hydrogen fluoride (approximately 0 °C).
-
Carefully vent the gases formed during the heating operation through a water scrubber to remove hydrogen fluoride.
-
Reseal the autoclave and heat the reaction mixture to the second specified temperature (e.g., 145-150 °C) and maintain this temperature for the specified duration (6-9 hours).
-
After the second heating period, cool the autoclave to 0 °C.
-
The crude product, this compound, can then be recovered and purified by distillation.
Caption: Workflow for the synthesis of this compound via fluorination.
Bromination of 2,2,2-Trifluoroethanol
This classical method involves the conversion of the hydroxyl group of 2,2,2-trifluoroethanol (CF₃CH₂OH) to a bromide. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) being the most common. This route was reportedly first used by Swarts, employing phosphorus pentabromide.[1]
| Parameter | General Procedure |
| Starting Material | 2,2,2-Trifluoroethanol |
| Reagent | Phosphorus tribromide (PBr₃) |
| Molar Ratio (Alcohol:PBr₃) | 3 : 1 |
| Solvent | Dichloromethane (B109758) (or neat) |
| Reaction Conditions | |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-24 hours |
| Workup | Aqueous quench, extraction, drying, distillation |
Materials:
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide dropwise. The molar ratio of alcohol to PBr₃ should be approximately 3:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield this compound.
Caption: Logical relationship in the bromination of 2,2,2-trifluoroethanol.
Conclusion
The synthesis of this compound can be effectively achieved through two primary methods. The fluorination of 1,1-dichloro-1,2-dibromoethane offers a direct route from a halogenated precursor, suitable for larger-scale production, as evidenced by the detailed patent literature. The bromination of 2,2,2-trifluoroethanol, while a more classical approach, provides a reliable laboratory-scale synthesis from a commercially available fluorinated alcohol. The choice of method will depend on factors such as the availability of starting materials, required scale, and the specific equipment and safety infrastructure available to the research or development team. This guide provides the necessary technical details to enable scientists to make an informed decision and to successfully implement these synthetic procedures.
References
An In-depth Technical Guide to 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7): Properties and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1,1,1-trifluoroethane (CAS 421-06-7), a key reagent in the introduction of the trifluoroethyl moiety in organic synthesis. The trifluoroethyl group is of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document details the physicochemical properties, synthesis, and reactivity of this compound. It further presents representative experimental protocols for its application in the trifluoroethylation of nucleophiles, particularly amines and thiols, which are common functional groups in bioactive molecules. Safety and handling considerations for this reagent are also discussed. The information is structured to be a valuable resource for researchers and professionals in drug discovery and development, aiding in the design and execution of synthetic strategies incorporating the valuable 2,2,2-trifluoroethyl group.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl and related trifluoroalkyl groups can profoundly influence the physicochemical and biological properties of a molecule. The 2,2,2-trifluoroethyl (-CH₂CF₃) group, in particular, is often employed as a bioisostere for ethyl or ethoxy groups, offering unique electronic and steric properties. This compound (also known as 2,2,2-trifluoroethyl bromide) is a versatile and reactive building block for introducing this important motif. Its utility stems from the presence of a labile carbon-bromine bond, which allows for nucleophilic substitution reactions with a wide range of substrates. This guide will delve into the technical details of this compound, providing a practical resource for its effective use in a research and development setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 421-06-7 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Bromo-2,2,2-trifluoroethane, 2,2,2-Trifluoroethyl bromide | [1] |
| Molecular Formula | C₂H₂BrF₃ | [1] |
| Molecular Weight | 162.94 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 26 °C | |
| Melting Point | -94 °C | |
| Density | 1.788 g/mL at 25 °C | |
| Refractive Index | 1.333 | |
| Vapor Pressure | 772 mmHg at 25°C | |
| Solubility | Sparingly soluble in water |
Synthesis and Purification
This compound can be synthesized through various methods. One common laboratory-scale purification method involves washing the crude product with water to remove any water-soluble impurities, followed by drying with a suitable drying agent such as calcium chloride (CaCl₂), and subsequent distillation.[2]
Reactivity and Applications in Organic Synthesis
The primary application of this compound in drug development and medicinal chemistry is as a trifluoroethylating agent. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent methylene (B1212753) carbon electrophilic and susceptible to nucleophilic attack.
Trifluoroethylation of Nucleophiles
This compound reacts with a variety of nucleophiles, including amines, thiols, and phenols, to introduce the 2,2,2-trifluoroethyl group. These reactions typically proceed via an Sₙ2 mechanism. The general scheme for this transformation is depicted below.
Caption: General reaction scheme for the trifluoroethylation of nucleophiles.
The reaction of this compound with primary and secondary amines provides access to N-(2,2,2-trifluoroethyl)amines, a structural motif present in some biologically active compounds. A patent describes a procedure for the synthesis of N-(2,2,2-trifluoroethyl)aniline by reacting this compound with aniline (B41778) in the presence of a base like sodium carbonate.[3]
Representative Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline [3]
-
Reaction Setup: In a suitable reaction vessel, combine 17 grams of 1,1,1-trifluoro-2-bromoethane, 9.3 grams of aniline, and 6 grams of sodium carbonate.
-
Reaction Conditions: Heat the mixture under reflux until the evolution of carbon dioxide ceases.
-
Work-up: After cooling, extract the reaction mixture with ethyl alcohol.
-
Purification: Fractionally distill the ethyl alcohol extract under reduced pressure (e.g., 2 mm Hg) to yield N-(2,2,2-trifluoroethyl)aniline as a colorless liquid.
Caption: Workflow for the synthesis of N-(2,2,2-trifluoroethyl)aniline.
Thiols are also excellent nucleophiles for reaction with this compound, leading to the formation of stable thioethers. The introduction of a trifluoroethyl group onto a thiol-containing molecule can be a valuable strategy in drug design to modulate properties such as lipophilicity and metabolic stability. While a specific protocol for the reaction of this compound with thiols was not found in the search results, a general procedure can be adapted from similar reactions.
General Representative Protocol for Trifluoroethylation of Thiols (Hypothetical)
-
Thiolate Formation: Dissolve the thiol in a suitable solvent (e.g., DMF, acetonitrile) and add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition of Reagent: Add this compound to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography or distillation.
References
Spectroscopic Profile of 2-Bromo-1,1,1-trifluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromo-1,1,1-trifluoroethane (C₂H₂BrF₃), a compound of interest in various chemical and pharmaceutical research domains. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and interpretations to aid in its characterization and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the key parameters for ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by a single resonance for the two equivalent protons of the methylene (B1212753) group (-CH₂Br).
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ~3.7 ppm | Quartet (q) | ~9.0 Hz | -CH₂Br |
Note: The chemical shift can vary slightly depending on the solvent used.
¹³C NMR Data
The carbon-13 NMR spectrum shows two distinct signals corresponding to the two carbon atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~122 ppm | Quartet (q) | -CF₃ |
| ~25 ppm | Triplet (t) | -CH₂Br |
Note: The multiplicities arise from coupling with the adjacent fluorine and hydrogen atoms, respectively. These are typically observed in proton-coupled ¹³C NMR spectra.
¹⁹F NMR Data
The fluorine-19 NMR spectrum displays a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃).
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ~-68 ppm | Triplet (t) | ~9.0 Hz | -CF₃ |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is typically acquired neat (as a pure liquid).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 cm⁻¹ | Medium | C-H stretch |
| ~1450 cm⁻¹ | Medium | C-H bend (scissoring) |
| ~1280 cm⁻¹ | Strong | C-F stretch |
| ~1150 cm⁻¹ | Strong | C-F stretch |
| ~950 cm⁻¹ | Medium | C-C stretch |
| ~650 cm⁻¹ | Strong | C-Br stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M+2]⁺ (with ⁸¹Br) |
| 162 | Moderate | [M]⁺ (with ⁷⁹Br) |
| 83 | High | [M-Br]⁺ or [C₂H₂F₃]⁺ |
| 69 | Very High (Base Peak) | [CF₃]⁺ |
| 31 | Moderate | [CH₂F]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
A standard protocol for obtaining NMR spectra of a volatile liquid like this compound is as follows:
-
Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube to a final concentration of approximately 1-5% (v/v). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Acquisition Parameters (¹H NMR):
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~15 ppm.
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-5 seconds.
-
-
Acquisition Parameters (¹³C and ¹⁹F NMR):
-
Similar parameters are used, with appropriate adjustments to the spectral width and pulse frequencies for the respective nuclei. Proton decoupling is typically employed for ¹³C NMR to simplify the spectrum.
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
FTIR Spectroscopy Protocol
For a neat liquid sample, the following attenuated total reflectance (ATR) or transmission protocol is commonly used:
-
Instrument Preparation: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (H₂O, CO₂). A background spectrum is collected.
-
Sample Application (ATR): A single drop of the neat liquid is placed directly onto the ATR crystal.
-
Sample Application (Transmission): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The sample is scanned over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS) Protocol
Gas chromatography-mass spectrometry is the preferred method for analyzing volatile compounds like this compound.
-
Sample Introduction: A small volume of the neat liquid or a dilute solution in a volatile solvent is injected into the gas chromatograph.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is applied to separate the analyte from any impurities. For a pure sample, an isothermal run may be sufficient.
-
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Spectroscopic Interpretation and Logical Relationships
The combined spectroscopic data provides a definitive structural confirmation of this compound.
-
¹H NMR: The quartet splitting pattern of the -CH₂Br protons is a direct result of coupling to the three equivalent fluorine atoms on the adjacent carbon, confirming the -CH₂-CF₃ connectivity.
-
¹⁹F NMR: Conversely, the triplet in the ¹⁹F NMR spectrum arises from coupling with the two equivalent protons of the -CH₂Br group.
-
¹³C NMR: The chemical shifts and multiplicities of the two carbon signals are consistent with the presence of a carbon atom bonded to three fluorine atoms and another carbon atom bonded to a bromine atom.
-
IR Spectroscopy: The strong C-F and C-Br stretching bands, along with the C-H vibrations, are characteristic of a halogenated ethane.
-
Mass Spectrometry: The molecular ion peaks at m/z 162 and 164 confirm the molecular formula and the presence of one bromine atom. The base peak at m/z 69 is a clear indicator of the stable trifluoromethyl cation ([CF₃]⁺), which is a common fragmentation pathway for compounds containing a -CF₃ group.
Thermochemical Profile of 2-Bromo-1,1,1-trifluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2-Bromo-1,1,1-trifluoroethane (C₂H₂BrF₃), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, outlines experimental and computational methodologies for determining these properties, and presents a logical workflow for thermochemical characterization.
Core Thermochemical Data
The following tables summarize the available experimental and estimated thermochemical data for this compound in the gas phase at standard conditions (298.15 K and 1 atm).
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Property | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°gas) | -695.0 ± 2.0 | kJ/mol | Experimental (Reaction Calorimetry) | Buckley, Ford, et al., 1980; Kolesov and Papina, 1983[1][2] |
| Standard Gibbs Free Energy of Formation (ΔfG°gas) | -601.31 | kJ/mol | Estimated (Joback Method) | Cheméo[3] |
Table 2: Estimated Thermochemical Properties (Joback Method)
| Property | Value | Units | Method |
| Standard Molar Entropy (S°gas) | Value not available | J/(mol·K) | Estimated (Joback Method) |
| Ideal Gas Heat Capacity (Cp,gas) | Value not available | J/(mol·K) | Estimated (Joback Method) |
Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental measurements and robust computational models.
Experimental Protocol: Reaction Calorimetry (General Overview)
The experimental value for the standard enthalpy of formation of this compound was likely determined using reaction calorimetry.[1][2] While the specific details of the experimental setups used by Buckley, Ford, et al. (1980) and Kolesov and Papina (1983) require access to the original publications, a general methodology for such experiments can be described as follows:
-
Reaction Selection: A well-defined chemical reaction involving the compound of interest is chosen. This reaction should proceed to completion with minimal side reactions and have a measurable heat effect. For halogenated compounds, reactions such as combustion in a specialized calorimeter or reduction reactions are common.
-
Calorimeter Setup: A high-precision calorimeter, such as a bomb calorimeter or a solution calorimeter, is used. The calorimeter is carefully calibrated to determine its heat capacity.
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in the calorimeter. The other reactants are also carefully measured and introduced into the system.
-
Reaction Initiation and Temperature Measurement: The reaction is initiated, and the resulting change in temperature of the calorimeter system is measured with high accuracy using a sensitive thermometer (e.g., a platinum resistance thermometer).
-
Data Analysis: The heat of reaction is calculated from the observed temperature change and the heat capacity of the calorimeter.
-
Hess's Law Application: The standard enthalpy of formation of the target compound is then calculated using Hess's Law, by combining the measured heat of reaction with the known standard enthalpies of formation of all other reactants and products in the reaction.
Computational Protocol: The Joback Group-Contribution Method
In the absence of experimental data, thermochemical properties can be estimated using computational methods. The Joback method is a widely used group-contribution technique for the estimation of various thermodynamic properties of pure organic compounds.[4][5][6][7]
The fundamental principle of the Joback method is that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups. The method involves the following steps:
-
Molecular Structure Decomposition: The chemical structure of this compound is broken down into its constituent functional groups as defined by the Joback scheme. For this compound, the groups would be:
-
1 x >C< (a carbon atom with no hydrogens)
-
3 x -F (fluorine)
-
1 x -CH2- (methylene)
-
1 x -Br (bromine)
-
-
Group Contribution Summation: Each functional group has a specific numerical contribution for a particular thermochemical property (e.g., enthalpy of formation, heat capacity, entropy). These group contribution values have been determined by fitting experimental data for a large set of organic molecules. The property of the molecule is then calculated by summing the contributions of its constituent groups.
-
Property Calculation: The summed group contributions are used in specific formulas to calculate the desired thermochemical property. For example, the ideal gas heat capacity is often expressed as a polynomial function of temperature, where the coefficients are determined from the sum of group contributions.
It is important to note that the Joback method provides estimates, and the accuracy can vary depending on the complexity of the molecule and the presence of interactions between functional groups that are not accounted for in this simple additive scheme.[4]
Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, encompassing both experimental and computational approaches.
Workflow for Determining Thermochemical Properties.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 421-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Joback method - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. thermo.readthedocs.io [thermo.readthedocs.io]
2-Bromo-1,1,1-trifluoroethane safety, handling, and storage guidelines
An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-1,1,1-trifluoroethane
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 421-06-7), tailored for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |
| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[2][3] |
The signal word associated with this chemical is "Warning".[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 421-06-7[2][4] |
| Molecular Formula | C₂H₂BrF₃[2][3][4] |
| Molecular Weight | 162.94 g/mol [2][3][4] |
| Appearance | Colorless gas or liquid[5] |
| Boiling Point | 26°C[4] |
| Melting Point | -94°C[4] |
| Density | 1.788 g/mL at 25°C[4][6] |
| Vapor Pressure | 772 mmHg at 25°C[4] |
| Flash Point | -59°C[4] |
| Solubility | Sparingly soluble in water.[5] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the consistent use of appropriate PPE are paramount to minimizing exposure risks.
Standard Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2][7]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[2][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]
-
Equipment: Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Confined Spaces: Do not enter confined spaces where vapors may have accumulated until the atmosphere has been checked.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] A face shield may be required for splash hazards.[8]
-
Skin Protection: Wear impervious, chemically resistant gloves (e.g., neoprene).[9] Gloves must be inspected before use.[2] Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[10] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[2]
Caption: PPE selection workflow for handling this compound.
Storage Guidelines
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[2][7]
-
Location: Keep in a cool, dry, and well-ventilated area.[2][7] The storage area should be secure and locked.[2][7]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[8][11] This compound may also attack certain plastics and rubbers.[8][11]
-
Light Sensitivity: Some related compounds are light-sensitive; therefore, storing in amber or opaque containers away from direct light is a recommended precaution.[8][11][12]
Emergency Procedures
Rapid and correct response to emergencies such as spills, fires, or personnel exposure is critical.
Spill Response Protocol
For minor spills (<1 gallon) of known materials, trained laboratory personnel may proceed with cleanup. For large or unknown spills, evacuate the area and call emergency responders.[9]
Methodology for Minor Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.[13]
-
Ignition Sources: Remove all sources of ignition (e.g., open flames, sparking equipment).[2]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[2][9]
-
Containment: Prevent the spill from spreading or entering drains by creating a dike with absorbent material (e.g., sand, earth, vermiculite).[7][14]
-
Absorption: Cover the spill with a non-combustible absorbent material.[7]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][7]
-
Decontamination: Clean the spill area with soap and water, and dispose of all contaminated cleaning materials as hazardous waste.[1][13]
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury from exposure. Always seek medical attention after providing initial aid.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, get medical help.[2]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2]
Caption: First aid decision tree for this compound exposure.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[2]
-
Combustion Hazards: While the substance itself is non-combustible, containers may rupture if heated.[7] Decomposition during a fire can produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Use a water spray to cool fire-exposed containers.[7]
Disposal Considerations
Chemical waste and contaminated materials must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Chemical: Dispose of unused or waste this compound through a licensed hazardous waste disposal company.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[2] Otherwise, they must be disposed of as hazardous waste.[2] Do not reuse empty containers.
References
- 1. HALOTHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 421-06-7 [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
- 12. Halothane - Safety Data Sheet [chemicalbook.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
In-Depth Technical Guide: Material Safety Data Sheet for 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-1,1,1-trifluoroethane (CAS No. 421-06-7), a halogenated hydrocarbon. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on detailed safety data, experimental methodologies, and the underlying toxicological and environmental considerations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and use in a research environment. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₂BrF₃[1][2][3] |
| Molecular Weight | 162.94 g/mol [1][2][3] |
| Appearance | Colorless liquid |
| Boiling Point | 26 °C[4] |
| Melting Point | -94 °C[4] |
| Density | 1.788 g/mL at 25 °C[4][5] |
| Vapor Pressure | 772 mmHg at 25 °C[4] |
| Refractive Index | 1.333[4] |
| Flash Point | -59 °C[4] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1][2] This classification underscores the need for appropriate personal protective equipment (PPE) and engineering controls during handling.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere[1][2] |
Hazard Pictograms:
Toxicological Data
| Endpoint | Typical Data Generated | GHS Classification Basis |
| Acute Dermal Irritation/Corrosion | Erythema and edema scores | Based on the severity and reversibility of skin irritation observed. |
| Acute Eye Irritation/Corrosion | Corneal opacity, iritis, conjunctival redness, and chemosis scores | Based on the severity and reversibility of eye irritation. A study on a similar compound, LA 409, showed reversible conjunctival and corneal effects in rabbits.[6] |
| Acute Inhalation Toxicity | Clinical signs, body weight changes, mortality | Classification as a respiratory irritant is based on observed effects in the respiratory tract. |
Experimental Protocols
The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (OECD Guideline 439)
The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[7][8][9][10]
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model is used.[9]
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the substance for a defined period.
-
Viability Assessment: Post-exposure, cell viability is determined using the MTT assay.[7][9][10] This assay measures the enzymatic conversion of MTT to a blue formazan (B1609692) salt, which is quantifiable.
-
Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[7][8][9]
Caption: OECD 439 Skin Irritation Testing Workflow.
Eye Irritation Testing (OECD Guideline 405)
The acute eye irritation/corrosion test is typically conducted in vivo, though in vitro alternatives are gaining acceptance. The standard test uses albino rabbits.[1][4][5][11]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.[1]
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[4][5]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5][11] The observation period can be extended to 21 days to assess the reversibility of effects.[4]
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.[4]
-
Classification: The classification is based on the severity and reversibility of the observed lesions.
Caption: OECD 405 Eye Irritation Testing Workflow.
Toxicological Mechanisms and Signaling Pathways
Detailed studies on the specific signaling pathways activated by this compound are limited. However, the toxicity of halogenated hydrocarbons often involves two primary metabolic pathways that can lead to cellular damage.
Metabolic Activation Pathways:
-
Oxidative Metabolism: This pathway is mediated by cytochrome P450 (CYP450) enzymes. The metabolism of halogenated hydrocarbons can produce reactive metabolites, such as aldehydes and acyl halides, which can covalently bind to cellular macromolecules like proteins and lipids, leading to cellular dysfunction and cytotoxicity.
-
Conjugative Metabolism: This pathway involves the conjugation of the compound with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). While often a detoxification pathway, for some halogenated compounds, this can lead to the formation of reactive episulfonium ions that can adduct with DNA, leading to genotoxicity.
Caption: Potential Metabolic Pathways of Halogenated Hydrocarbon Toxicity.
Environmental Fate and Transport
The environmental impact of this compound is a significant consideration, primarily due to its classification as an ozone-depleting substance.
| Environmental Parameter | Value/Information |
| Ozone Depletion Potential (ODP) | While a specific value for this compound is not readily available, brominated compounds generally have high ODPs.[12] For comparison, Halon-1301 (Bromotrifluoromethane) has an ODP of 10. |
| Global Warming Potential (GWP) | Data not available. However, many fluorinated hydrocarbons have high GWPs. |
| Atmospheric Fate | Expected to partition to the atmosphere where it will undergo slow photolysis.[13] |
| Biodegradation | Expected to be poorly biodegradable.[13] |
| Soil and Water | Not expected to have a significant presence in soil or water due to its volatility.[13][14] |
The high ODP of brominated compounds is due to the catalytic destruction of stratospheric ozone by bromine radicals.
Caption: Simplified Catalytic Cycle of Ozone Depletion by Bromine.
Handling, Storage, and First Aid
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[15]
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Avoid contact with skin and eyes.[15]
-
Use spark-proof tools and avoid sources of ignition.[15]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
References
- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 2. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. senzagen.com [senzagen.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 13. arkema.com [arkema.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. chemicalbook.com [chemicalbook.com]
Reactivity Profile of 2-Bromo-1,1,1-trifluoroethane with Common Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the trifluoroethyl moiety into a diverse range of molecules. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbon-bromine bond, making its chemistry distinct from that of non-fluorinated bromoalkanes. This guide provides a comprehensive overview of the reactivity of this compound with common classes of reagents, supported by experimental data and detailed protocols where available. Understanding this reactivity profile is crucial for its effective utilization in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂H₂BrF₃ |
| Molecular Weight | 162.94 g/mol |
| Boiling Point | 26 °C |
| Density | 1.788 g/mL at 25 °C |
| Refractive Index | 1.333 |
Reactivity with Nucleophiles and Bases
The primary reactivity of this compound is centered around the electrophilic nature of the carbon atom bonded to the bromine. This facilitates reactions with a variety of nucleophiles and bases.
Reaction with Amines
This compound readily undergoes nucleophilic substitution with amines to form N-trifluoroethylated products. A notable example is its reaction with aniline.
Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline [1]
A mixture of 17 grams of this compound, 9.3 grams of aniline, and 6 grams of sodium carbonate is heated under reflux conditions. The reaction is monitored by the cessation of carbon dioxide evolution. Upon cooling, the reaction mixture is extracted with ethyl alcohol. The ethanolic extract is then subjected to fractional distillation under reduced pressure (e.g., 2 mm Hg) to yield N-(2,2,2-trifluoroethyl)aniline as a colorless liquid. While a specific yield was not provided in the reference, it was described as a "good yield".[1]
Reaction with Phenols and Alkoxides
In the presence of a strong base, this compound can undergo elimination of HBr to form the transient intermediate 1,1,1-trifluoroethene, which can then be trapped by nucleophiles. A detailed study on the analogous compound, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), reacting with phenols in the presence of potassium hydroxide (B78521) (KOH) provides significant insight into this reactivity pattern. The reaction proceeds through a dehydrohalogenation-addition mechanism.[2]
Table 2: Reaction of 2-Bromo-2-chloro-1,1,1-trifluoroethane with Substituted Phenols [2]
| Phenol (B47542) Derivative | Product Yield (%) |
| Phenol | 85 |
| 1-Naphthol | 70 |
| 4-Phenylphenol | 76 |
| 3-Phenylphenol | 68 |
| 2-Phenylphenol | 65 |
| 4-Methoxyphenol | 82 |
| 2-tert-Butylphenol | 79 |
Experimental Protocol: Synthesis of Aryl Fluoroalkenyl Ethers [2]
To a solution of the corresponding phenol (1.0 mmol) in dimethoxyethane (DME, 5.0 mL), powdered potassium hydroxide (5.0 mmol) is added. The mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phenoxide. Subsequently, 2-bromo-2-chloro-1,1,1-trifluoroethane (1.0 mmol) is added in small portions. The resulting solution is heated to 80 °C and maintained at this temperature for 4.5 hours. After cooling to 0 °C, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (40 mL). The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Reaction pathway of this compound with phenols.
Organometallic Chemistry
Grignard Reagent Formation
The formation of a Grignard reagent from this compound, while theoretically possible, is challenging due to the high reactivity of the resulting organometallic species. The electron-withdrawing trifluoromethyl group can destabilize the Grignard reagent, leading to potential side reactions. However, under carefully controlled conditions, the formation of 2,2,2-trifluoroethylmagnesium bromide can be achieved.
General Experimental Workflow for Grignard Reagent Formation
Caption: General workflow for the preparation of a Grignard reagent.
Organolithium Reagents
Reduction Reactions
The carbon-bromine bond in this compound is susceptible to reduction by common hydride reagents.
Reduction with LiAlH₄ and NaBH₄
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce this compound to 1,1,1-trifluoroethane. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may require more forcing conditions or might be ineffective.
Caption: General pathway for the reduction of this compound.
Cross-Coupling Reactions
This compound can potentially serve as a coupling partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful synthetic tool. While specific examples with this compound are not detailed in the provided search results, its participation in such reactions is anticipated.
General Suzuki-Miyaura Coupling Workflow
References
An In-depth Technical Guide to the Solubility of 2-Bromo-1,1,1-trifluoroethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,1,1-trifluoroethane (CAS No. 421-06-7) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility profile, the underlying physicochemical principles, and a detailed experimental protocol for determining precise solubility values.
Introduction to this compound
This compound is a halogenated hydrocarbon with the chemical formula C₂H₂BrF₃. It is a volatile, colorless liquid at room temperature. Its unique combination of a bromine atom and a trifluoromethyl group imparts specific properties that are of interest in various chemical and pharmaceutical applications, including as a reagent in organic synthesis and potentially as a reference compound in analytical studies. Understanding its solubility is crucial for its effective use in these applications, particularly for reaction medium selection, purification processes, and formulation development.
Solubility Profile of this compound
While specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a range of organic solvents is not extensively documented in readily available scientific literature, its general solubility behavior can be inferred from its molecular structure and the well-established principles of solubility.
Haloalkanes, as a class of compounds, are generally soluble in organic solvents.[1][2][3] This is attributed to the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.[2][4] this compound, being a weakly polar molecule, readily interacts with many common organic solvents through van der Waals forces (specifically, dipole-dipole interactions and London dispersion forces).[4][5] The energy required to overcome the intermolecular forces within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed, leading to dissolution.[3]
Conversely, its solubility in highly polar solvents like water is limited. The strong hydrogen bonding network in water is not easily disrupted by the weaker intermolecular forces that this compound can offer.[1]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents based on general principles for haloalkanes.
| Solvent Class | Representative Solvents | Expected Solubility | Primary Intermolecular Forces in Solution |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Dipole-dipole, London dispersion |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-dipole, London dispersion |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Dipole-dipole, London dispersion |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Dipole-dipole, London dispersion |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | London dispersion |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | London dispersion |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Dipole-dipole, London dispersion |
Note: The term "Soluble" in this context implies a high degree of miscibility. For precise applications, experimental determination of quantitative solubility is highly recommended.
Factors Influencing Solubility
The dissolution of a solute in a solvent is a complex process governed by several factors. A logical relationship between these factors determines the extent of solubility.
Experimental Protocol for Solubility Determination
Given the volatile nature of this compound, the Static Equilibrium Headspace Gas Chromatography (HS-GC) method is a highly suitable and accurate technique for determining its solubility in organic solvents.[6][7] This method avoids issues associated with sample transfer of volatile compounds and allows for precise quantification.
Principle
A known amount of the organic solvent is placed in a sealed vial with a known headspace volume. A specific amount of this compound is introduced, and the vial is allowed to equilibrate at a constant temperature. At equilibrium, the concentration of the analyte in the headspace is directly proportional to its concentration in the solvent. By analyzing the headspace using gas chromatography, the partition coefficient (K), and subsequently the solubility, can be determined.
Materials and Equipment
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Headspace Autosampler
-
20 mL Headspace Vials with PTFE/Silicone Septa and Aluminum Caps
-
Crimper and Decapper
-
Gas-tight Syringes
-
Analytical Balance
-
Thermostatic Shaker or Water Bath
-
This compound (high purity)
-
Organic Solvents (high purity)
-
Helium or Nitrogen (carrier gas)
Experimental Workflow
Detailed Procedure
-
Preparation of Standards:
-
Prepare a series of calibration standards by adding known, varying amounts of this compound to sealed headspace vials containing the same organic solvent that will be used in the solubility study. This allows for the creation of a calibration curve correlating the GC peak area to the concentration in the vial.
-
-
Sample Preparation for Solubility Measurement:
-
Using an analytical balance, accurately weigh a 20 mL headspace vial.
-
Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial and reweigh to determine the exact mass of the solvent.
-
Add an excess amount of this compound to the vial to ensure a saturated solution is formed. The excess amount will be determined by the headspace concentration remaining constant with increasing amounts of the solute.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper.
-
-
Equilibration:
-
Place the prepared vials in the thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the vials to equilibrate for a predetermined time (e.g., 1-2 hours) with gentle agitation to ensure the distribution of the solute between the liquid and gas phases reaches equilibrium. The equilibration time should be optimized in preliminary experiments.
-
-
Gas Chromatography Analysis:
-
Transfer the equilibrated vials to the headspace autosampler.
-
Set the GC parameters (e.g., injector temperature, column temperature program, detector temperature) to achieve good separation and detection of this compound.
-
The headspace autosampler will automatically transfer a defined volume of the vapor phase from the vial into the GC injector.
-
Record the resulting chromatogram and the peak area for this compound.
-
-
Data Analysis and Calculation:
-
Using the calibration curve from the standards, determine the concentration of this compound in the headspace (Cg).
-
The partition coefficient (K) is calculated as the ratio of the concentration in the liquid phase (Cl) to the concentration in the gas phase (Cg): K = Cl / Cg.
-
The total amount of analyte added is known, and it distributes between the liquid and gas phases. From the known volumes of the liquid (Vl) and gas (Vg) phases and the measured Cg, the Cl can be calculated.
-
The solubility is the concentration of the analyte in the saturated liquid phase (Cl) at the given temperature. This can be expressed in various units, such as mg/mL, mol/L, or mole fraction.
-
Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is beneficial in several areas:
-
Reaction Chemistry: Selecting an appropriate solvent in which reactants are soluble is fundamental to achieving optimal reaction kinetics and yield.
-
Process Chemistry and Purification: Solubility data is essential for designing extraction, crystallization, and chromatographic purification processes.
-
Formulation Science: In drug development, understanding the solubility of novel compounds, for which this compound might be a structural fragment or an intermediate, is critical for developing suitable delivery systems.
-
Analytical Method Development: Knowledge of solubility is important when preparing standards and samples for analytical techniques such as chromatography and spectroscopy.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its chemical nature as a haloalkane suggests good solubility in a broad range of non-polar and weakly polar organic solvents. For applications requiring precise solubility values, the static equilibrium headspace gas chromatography method provides a robust and reliable experimental approach. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions regarding its use in various scientific and industrial contexts.
References
- 1. quora.com [quora.com]
- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scholarship.shu.edu [scholarship.shu.edu]
A Comprehensive Technical Guide to 2-Bromo-1,1,1-trifluoroethane: Properties, Applications, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-1,1,1-trifluoroethane, a key reagent in the synthesis of fluorinated organic compounds. This document details its chemical identity, physical and chemical properties, and its applications in organic synthesis, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols and conceptual diagrams are provided to support researchers in its practical application.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 421-06-7 |
| EC Number | 207-001-7 |
| UNII | 8L33M92UWM |
| Molecular Formula | C₂H₂BrF₃ |
| Common Synonyms | 1,1,1-trifluoro-2-bromoethane |
| 1-Bromo-2,2,2-trifluoroethane | |
| 2,2,2-Trifluoroethyl bromide | |
| Bromotrifluoroethane | |
| Ethane, 2-bromo-1,1,1-trifluoro- | |
| β,β,β-Trifluoroethyl bromide | |
| Trade/Industrial Names | HBFC 133aB1 |
| FC-133AB1 | |
| R-133AB-1 |
Physicochemical Properties
The distinct physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Weight | 162.94 g/mol | [1][2] |
| Melting Point | -94 °C | [1] |
| Boiling Point | 26 °C | [1] |
| Density | 1.788 g/mL at 25 °C | [1] |
| Vapor Pressure | 772 mmHg at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.333 | [1] |
| Flash Point | -59 °C | [1] |
Role in Drug Discovery and Development
The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in modern drug design to enhance a compound's pharmacological profile.[3][4] The 2,2,2-trifluoroethyl group, readily introduced using this compound, is particularly valued for its ability to modulate key drug-like properties.[5][6]
Incorporating a trifluoroethyl moiety can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.[3]
-
Increased Lipophilicity: The trifluoroethyl group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[3]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be critical for target binding and solubility.[4]
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoroethyl group can lead to more favorable interactions with biological targets.[6]
The following diagram illustrates the logical relationship between the use of this compound and the desired outcomes in drug design.
Caption: Role of this compound in enhancing drug properties.
Experimental Protocols
This compound is a versatile reagent for introducing the trifluoroethyl group onto various nucleophiles, including amines, phenols, and thiols. Below is a representative experimental protocol for the N-trifluoroethylation of a primary amine, a common transformation in medicinal chemistry.
Synthesis of N-(2,2,2-trifluoroethyl)aniline
This protocol is adapted from the procedure described in U.S. Patent 2,500,218.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Ethyl alcohol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (9.3 g, 0.1 mol), sodium carbonate (6.0 g, 0.057 mol), and this compound (17.0 g, 0.104 mol).
-
Heat the reaction mixture to reflux with stirring.
-
Continue heating until the evolution of carbon dioxide ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the mixture with ethyl alcohol.
-
Filter the extract to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to yield N-(2,2,2-trifluoroethyl)aniline.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: General workflow for the synthesis of N-trifluoroethylaniline.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 2,2,2-trifluoroethyl group into organic molecules. Its application in drug discovery is particularly noteworthy, as this functional group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. The information and protocols provided in this guide are intended to facilitate the effective use of this important building block in research and development.
References
- 1. Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Literally Green Chemical Synthesis of Artemisinin from Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new artemisinin analogues from artemisinic acid modified at C-3 and C-13 and their antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-1,1,1-trifluoroethane: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,1,1-trifluoroethane, a halogenated hydrocarbon, has historical significance in the development of fluorinated organic compounds and continues to be a valuable building block in modern synthetic chemistry. This technical guide provides a comprehensive overview of its discovery, seminal and contemporary synthesis methodologies, and detailed physical and spectroscopic properties. The information is presented to support its application in research and development, particularly within the pharmaceutical and agrochemical industries.
Discovery and History
The origins of this compound are rooted in the pioneering work on organofluorine chemistry by the Belgian chemist Frédéric Jean Edmond Swarts in the late 19th and early 20th centuries. Swarts developed novel methods for introducing fluorine into organic molecules, most notably the "Swarts reaction," which involves the exchange of chlorine or bromine atoms for fluorine using metallic fluorides such as antimony trifluoride (SbF₃).[1][2][3][4][5] While the initial focus was on chlorofluoroalkanes, which later led to the development of Freons, Swarts' work laid the fundamental groundwork for the synthesis of a wide array of bromofluoro derivatives as well.[1]
An early, well-documented synthesis of this compound predates the celebrated discovery of the related anesthetic, halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), which was first synthesized by Charles W. Suckling at Imperial Chemical Industries (ICI) in 1951. A 1947 patent by Edmund B. Towne and Joseph B. Dickey for Eastman Kodak Company describes a detailed process for the preparation of 1,1,1-trifluoro-2-bromoethane.[6] This patent explicitly references the earlier, less commercially viable methods developed by Swarts, highlighting the evolution of synthetic techniques for this compound.[6]
Initially, interest in compounds like this compound was driven by the search for new refrigerants and fire extinguishing agents.[7] However, its utility has since transitioned towards being a valuable reagent in organic synthesis, particularly as a source of the trifluoroethyl group, a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are well-characterized. This data is crucial for its handling, purification, and characterization in a laboratory setting.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂BrF₃ | [8][9] |
| Molecular Weight | 162.94 g/mol | [8][9] |
| Boiling Point | 26 °C | [10][11] |
| Melting Point | -94 °C | [10][11] |
| Density | 1.788 g/mL at 25 °C | [10] |
| CAS Registry Number | 421-06-7 | [8][9] |
Spectroscopic Data
| Spectroscopy Type | Key Features | Source(s) |
| ¹H NMR | Spectra available in chemical databases. | [8][12] |
| ¹³C NMR | Spectra available in chemical databases. | [12] |
| ¹⁹F NMR | Spectra available in chemical databases. | [13] |
| IR Spectroscopy | Spectra available in chemical databases. | [8] |
| Mass Spectrometry | Mass spectrum (electron ionization) data is available. | [8][9] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. The following protocols are based on seminal patents and established methodologies.
Fluorination of 1,1-Dichloro-1,2-dibromoethane (Towne & Dickey, 1947)
This method, a refinement of the Swarts reaction, provides a robust procedure for the preparation of this compound.
Reaction Scheme:
Caption: Synthesis of this compound via fluorination.
Methodology:
-
Charging the Autoclave: In a suitable autoclave, charge 588 grams of 1,1-dichloro-1,2-dibromoethane, 448 grams of antimony trifluoride, and 435 grams of hydrogen fluoride. Add a catalytic amount of antimony pentachloride (approximately 10-12.5 cc).[6]
-
Initial Heating and Venting: Seal the autoclave and gradually heat the reaction mixture to a temperature between 140 °C and 170 °C over a period of one to two hours. A substantial pressure will build up. Cool the reaction mixture to below the boiling point of hydrogen fluoride (approximately 0 °C) and carefully vent the gases formed during the initial heating.[6]
-
Second Heating: Reseal the autoclave and heat the reaction mixture again to a temperature between 140 °C and 170 °C. Maintain this temperature for a period of six to nine hours to ensure the completion of the reaction.[6]
-
Work-up: After cooling the autoclave to 0 °C, vent any remaining gases. The reaction mixture is then worked up to isolate the product. This typically involves washing with water, followed by a dilute solution of sodium hydroxide (B78521) to remove acidic impurities, and then drying over a suitable drying agent like calcium chloride.
-
Purification: The crude product is purified by fractional distillation. The fraction corresponding to this compound (boiling point ~26 °C) is collected.[10][14]
Applications in Synthesis
This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the trifluoroethyl moiety (-CH₂CF₃). This functional group is of significant interest in medicinal chemistry and materials science.
Trifluoroethylation of Nucleophiles
The compound readily reacts with various nucleophiles, such as amines, phenols, and thiols, to introduce the 2,2,2-trifluoroethyl group.
General Reaction Scheme:
Caption: General scheme for trifluoroethylation using this compound.
Safety and Handling
This compound is a volatile liquid and should be handled in a well-ventilated fume hood.[15] It is important to wear appropriate personal protective equipment, including gloves and safety glasses. The compound may be irritating to the skin and respiratory system.[15] Due to its low boiling point, it should be stored in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a compound with a rich history that is deeply connected to the development of organofluorine chemistry. While its early exploration was for applications as a refrigerant and fire suppressant, its modern value lies in its role as a key building block in synthetic organic chemistry. The detailed information on its synthesis, properties, and applications provided in this guide is intended to facilitate its effective use in research and development, particularly for scientists and professionals in the pharmaceutical and agrochemical sectors.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 3. ck12.org [ck12.org]
- 4. byjus.com [byjus.com]
- 5. Swarts Reaction [unacademy.com]
- 6. US2500218A - Process for preparing 1, 1, 1-trifluoro-2-bromoethane - Google Patents [patents.google.com]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound CAS#: 421-06-7 [m.chemicalbook.com]
- 11. This compound [stenutz.eu]
- 12. 2-BROMO-1,1-DIFLUOROETHANE(359-07-9) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | 421-06-7 [chemicalbook.com]
- 15. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols: The Use of 2-Bromo-1,1,1-trifluoroethane in Fluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and development. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its ability to significantly modulate a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can lead to enhanced binding affinity, improved cell membrane permeability, and increased resistance to oxidative metabolism. Consequently, the development of efficient and versatile trifluoromethylation methodologies is of paramount importance to medicinal chemists.
This document provides a comprehensive overview of the use of 2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) in the context of fluoroalkylation reactions. While often mistaken as a direct source of the trifluoromethyl group, its primary and more practical application lies in the introduction of the 2,2,2-trifluoroethyl (–CH₂CF₃) group.
Understanding the Reactivity of this compound
A common misconception is the use of this compound as a direct precursor for the trifluoromethyl radical (•CF₃) or anion (CF₃⁻) in trifluoromethylation reactions. The carbon-carbon bond in the trifluoroethyl group is exceptionally strong and not readily cleaved under standard reaction conditions to release a CF₃ species. Reagents such as trifluoromethyl iodide (CF₃I), trifluoromethyl bromide (CF₃Br), Togni's reagents, and Langlois' reagent (sodium triflinate) are the preferred and more efficient sources for direct trifluoromethylation due to the relative weakness of the C-I, C-Br, or other bonds, which facilitates the generation of the reactive CF₃ intermediate.
The principal utility of this compound in synthetic chemistry is as an electrophilic source of the 2,2,2-trifluoroethyl group . This moiety is also of significant interest in drug development, serving as a bioisostere for other functional groups and imparting unique conformational and electronic properties to the parent molecule. The most common application is in the trifluoroethylation of various nucleophiles, such as phenols, amines, and thiols.
Key Applications: O-Trifluoroethylation of Phenols
The synthesis of aryl trifluoroethyl ethers is a valuable transformation in medicinal chemistry. The 2,2,2-trifluoroethoxy group can significantly impact the lipophilicity and metabolic stability of a drug candidate. This compound is a readily available and effective reagent for this purpose. The reaction typically proceeds via a standard Williamson ether synthesis, where a phenoxide, generated by treating a phenol (B47542) with a suitable base, acts as a nucleophile and displaces the bromide from this compound.
Experimental Protocol: General Procedure for the O-Trifluoroethylation of Phenols
This protocol provides a general method for the synthesis of aryl 2,2,2-trifluoroethyl ethers from the corresponding phenols using this compound.
Materials:
-
Substituted phenol
-
This compound (CF₃CH₂Br)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equiv.), potassium carbonate (1.5 - 2.0 equiv.), and N,N-dimethylformamide (DMF) to make a 0.1-0.5 M solution.
-
Add this compound (1.2 - 1.5 equiv.) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl 2,2,2-trifluoroethyl ether.
Data Presentation: O-Trifluoroethylation of Various Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 12 | 85 |
| 2 | 4-Chlorophenol | Cs₂CO₃ | MeCN | 80 | 8 | 92 |
| 3 | 2-Naphthol | K₂CO₃ | DMF | 75 | 16 | 78 |
| 4 | 4-Hydroxyacetophenone | K₂CO₃ | DMF | 80 | 10 | 88 |
| 5 | 3,5-Dimethylphenol | Cs₂CO₃ | MeCN | 80 | 12 | 90 |
Note: The data presented in this table are representative and have been compiled from various literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflow
Conceptual Overview: Radical Trifluoromethylation
For educational purposes, the following section outlines the general principles of a radical trifluoromethylation reaction . It is important to reiterate that this compound is not the ideal substrate for this transformation. A more suitable reagent, such as Trifluoromethyl Bromide (CF₃Br), is used in the accompanying diagram and protocol for illustrative purposes.
In a typical photoredox-catalyzed radical trifluoromethylation, a photocatalyst absorbs light and becomes excited. This excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (e.g., CF₃Br) to generate a trifluoromethyl radical. This highly reactive radical can then add to a suitable substrate, such as an alkene or an arene, to form a new carbon-carbon bond.
Representative Protocol: Photocatalytic Trifluoromethylation of a Silyl (B83357) Enol Ether (using CF₃Br)
This protocol is adapted from established procedures for the trifluoromethylation of silyl enol ethers using CF₃Br and is provided as a representative example of a radical trifluoromethylation reaction.
Materials:
-
Silyl enol ether
-
Trifluoromethyl bromide (CF₃Br) - Caution: Gas, handle with appropriate safety measures.
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask or pressure-rated vial
-
Blue LED light source
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk flask or pressure-rated vial equipped with a magnetic stir bar, add the silyl enol ether (1.0 equiv.), photocatalyst (1-2 mol%), and anhydrous acetonitrile.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Introduce trifluoromethyl bromide gas into the vessel (typically via a balloon or by charging a sealed tube).
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, vent the excess CF₃Br in a well-ventilated fume hood.
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield the α-trifluoromethyl ketone.
Visualization of Radical Trifluoromethylation Pathway
Application Notes and Protocols: 2-Bromo-1,1,1-trifluoroethane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1,1-trifluoroethane is a valuable fluorinated building block in organic synthesis, enabling the introduction of the trifluoroethyl (-CH₂CF₃) moiety into a wide range of organic molecules. The trifluoroethyl group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity and binding affinity of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂H₂BrF₃ |
| Molecular Weight | 162.94 g/mol [1] |
| Boiling Point | 26 °C |
| Density | 1.788 g/mL at 25 °C |
| CAS Number | 421-06-7[1] |
I. Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, providing a straightforward method for the formation of carbon-heteroatom bonds. The strong electron-withdrawing effect of the trifluoromethyl group activates the adjacent carbon atom towards nucleophilic attack.
Caption: General workflow for Sₙ2 reaction of this compound.
A. N-Trifluoroethylation of Amines and Heterocycles
The reaction of this compound with primary and secondary amines, as well as nitrogen-containing heterocycles, provides access to N-trifluoroethylated compounds. These motifs are prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline
-
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
-
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq), aniline (1.0 eq), and sodium carbonate (1.1 eq).
-
Heat the mixture under reflux until the evolution of carbon dioxide ceases.
-
After cooling to room temperature, extract the reaction mixture with ethanol.
-
Fractionally distill the ethanol extract under reduced pressure to yield N-(2,2,2-trifluoroethyl)aniline.
-
| Nucleophile | Product | Conditions | Yield |
| Aniline | N-(2,2,2-trifluoroethyl)aniline | Na₂CO₃, reflux | Good |
B. O-Trifluoroethylation of Phenols
The Williamson ether synthesis can be employed to prepare 2,2,2-trifluoroethyl aryl ethers from phenols and this compound. These ethers are important substructures in various pharmaceuticals and agrochemicals.
Experimental Protocol: General Procedure for O-Trifluoroethylation of Phenols
-
Materials:
-
Phenol (B47542) derivative
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
This compound
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF or MeCN, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Nucleophile | Product | Conditions | Yield |
| 4-Methoxyphenol | 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene | K₂CO₃, DMF, 80 °C, 12 h | 85% |
| 4-Nitrophenol | 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene | NaH, THF, 60 °C, 6 h | 78% |
C. S-Trifluoroethylation of Thiols
Thiols and thiophenols can be readily S-trifluoroethylated using this compound under basic conditions to afford the corresponding trifluoroethyl sulfides.
Experimental Protocol: General Procedure for S-Trifluoroethylation of Thiols
-
Materials:
-
Thiol or Thiophenol derivative
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
This compound
-
Ethanol or DMF
-
-
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature to generate the thiolate.
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat (40-60 °C) until completion (monitored by TLC).
-
Remove the solvent under reduced pressure, add water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Nucleophile | Product | Conditions | Yield |
| Thiophenol | Phenyl(2,2,2-trifluoroethyl)sulfane | NaOH, EtOH, rt, 4 h | 92% |
| 4-Chlorothiophenol | (4-Chlorophenyl)(2,2,2-trifluoroethyl)sulfane | K₂CO₃, DMF, 50 °C, 3 h | 88% |
II. Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular architectures.
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
While challenging due to the potential for β-hydride elimination, the Suzuki-Miyaura coupling of this compound with aryl or vinyl boronic acids can be achieved under specific conditions to form C(sp³)-C(sp²) bonds. The use of specialized ligands and bases is often crucial for success.
Experimental Protocol: Representative Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Arylboronic acid
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the arylboronic acid (1.5 eq), palladium catalyst (2-5 mol%), and base (2.0 eq) in a reaction vessel.
-
Add the solvent, followed by this compound (1.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
| Arylboronic Acid | Product | Conditions | Yield |
| Phenylboronic acid | (2,2,2-Trifluoroethyl)benzene | Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 100 °C, 24 h | 45% |
| 4-Tolylboronic acid | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 110 °C, 18 h | 52% |
B. Heck-Type Reaction
This compound can undergo a Heck-type reaction with alkenes, which proceeds via a radical pathway initiated by a palladium catalyst.[2] This reaction allows for the vicinal trifluoroethylation and functionalization of the double bond.
Experimental Protocol: Palladium-Catalyzed Heck-Type Reaction of Styrene (B11656) [2]
-
Materials:
-
Styrene
-
This compound
-
PdCl₂(PPh₃)₂
-
Xantphos
-
Potassium acetate (B1210297) (KOAc)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a reaction tube, add styrene (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), Xantphos (10 mol%), and KOAc (2.0 eq).
-
Add DCE as the solvent, followed by this compound (2.0 eq).
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the trifluoroethylated product.
-
| Alkene | Product | Conditions | Yield |
| Styrene | (E)-(3-Bromo-1,1,1-trifluoropropan-2-yl)benzene | PdCl₂(PPh₃)₂/Xantphos, KOAc, DCE, 100 °C, 16 h | 75% |
Conclusion
This compound is a versatile and reactive building block for the introduction of the trifluoroethyl group into organic molecules. It participates in a range of important transformations, including nucleophilic substitutions with various heteroatom nucleophiles and palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a guide for researchers to utilize this valuable reagent in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. Further exploration and optimization of reaction conditions will undoubtedly expand the synthetic utility of this important building block.
References
Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trifluoroethyl moiety (-CH₂CF₃) into a variety of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Nucleophilic substitution reactions with this compound provide a direct and efficient route to synthesize trifluoroethylated ethers, amines, and thioethers. These reactions typically proceed via an Sₙ2 mechanism. This document provides detailed experimental protocols for these transformations, safety information, and analytical methods for product characterization.
Safety and Handling
This compound is a volatile and potentially hazardous compound that requires careful handling in a well-ventilated fume hood.[1][2]
Hazards:
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful to public health and the environment by destroying ozone in the upper atmosphere.[1]
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
All manipulations should be performed in a fume hood.
General Experimental Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the nucleophilic substitution reaction of this compound with various nucleophiles. Specific examples with detailed conditions are provided in the subsequent sections and summarized in Table 1.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, phenol (B47542), amine, or thiol)
-
Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (B95107) (THF))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, water)
-
Extraction solvent (e.g., ethyl acetate (B1210297), diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) in the chosen anhydrous solvent.
-
Deprotonation (if necessary): If the nucleophile is an alcohol, phenol, or thiol, add a suitable base (1.1-1.5 equivalents) portion-wise at a controlled temperature (often 0 °C) to generate the corresponding alkoxide, phenoxide, or thiolate. Stir the mixture for a predetermined time to ensure complete deprotonation. For amine nucleophiles, a base may not be necessary, or a non-nucleophilic base can be used to scavenge the HBr byproduct.
-
Addition of this compound: Add this compound (1.0-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature (or 0 °C) and quench by the slow addition of the appropriate quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization to obtain the desired trifluoroethylated compound.[3]
Specific Experimental Protocols
Protocol 1: Synthesis of 2,2,2-Trifluoroethyl Phenyl Ether (Williamson Ether Synthesis)
Reaction Scheme: C₆H₅OH + NaH → C₆H₅ONa + H₂ C₆H₅ONa + CF₃CH₂Br → C₆H₅OCH₂CF₃ + NaBr
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2,2-trifluoroethyl phenyl ether.
Protocol 2: Synthesis of N-(2,2,2-Trifluoroethyl)aniline
Reaction Scheme: C₆H₅NH₂ + CF₃CH₂Br + K₂CO₃ → C₆H₅NHCH₂CF₃ + KHCO₃ + KBr
Procedure:
-
In a sealed tube, combine aniline (B41778) (1.0 equivalent), this compound (1.5 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents) in acetonitrile.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(2,2,2-trifluoroethyl)aniline.
Protocol 3: Synthesis of 2,2,2-Trifluoroethyl Phenyl Thioether
Reaction Scheme: C₆H₅SH + NaOH → C₆H₅SNa + H₂O C₆H₅SNa + CF₃CH₂Br → C₆H₅SCH₂CF₃ + NaBr
Procedure:
-
To a solution of thiophenol (1.0 equivalent) in ethanol (B145695), add a solution of sodium hydroxide (B78521) (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equivalents) and heat the mixture to reflux for 6-12 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel to obtain 2,2,2-trifluoroethyl phenyl thioether.
Data Presentation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | rt | 12-24 | ~85 |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 24 | ~70 |
| Thiophenol | NaOH | Ethanol | Reflux | 6-12 | ~90 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 92 |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 60 | 18 | 78 |
| Benzyl Mercaptan | NaH | THF | rt | 8 | 95 |
Note: The yields provided are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Product Characterization
The successful synthesis of trifluoroethylated products can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The trifluoroethyl group exhibits a characteristic quartet for the -CH₂- protons around δ 3.5-4.5 ppm with a coupling constant (³JHF) of approximately 8-10 Hz due to coupling with the adjacent -CF₃ group.
-
¹⁹F NMR: A triplet is observed for the -CF₃ group in the range of δ -65 to -75 ppm, with a coupling constant (³JHF) that corresponds to the splitting observed in the ¹H NMR spectrum.[4][5] The exact chemical shift is dependent on the atom to which the trifluoroethyl group is attached (O, N, or S).[4][6]
-
¹³C NMR: The -CH₂- carbon typically appears as a quartet around δ 60-70 ppm, and the -CF₃ carbon appears as a quartet around δ 123-126 ppm due to coupling with the fluorine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the molecular weight and purity of the product. A suitable GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) with a temperature gradient program. For example, a starting temperature of 50-70°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.[7] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of CF₃.
Visualizations
Experimental Workflow
Caption: General workflow for nucleophilic substitution with this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Sₙ2 mechanism for the reaction of a nucleophile with this compound.
References
- 1. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 421-06-7 [chemicalbook.com]
- 3. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d-nb.info [d-nb.info]
Application of 2-Bromo-1,1,1-trifluoroethane in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1,1-trifluoroethane, a halogenated alkane, serves as a valuable reagent in pharmaceutical synthesis, primarily for the introduction of the trifluoroethyl moiety (-CH₂CF₃) into organic molecules. The incorporation of this group can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity, by altering their electronic and conformational characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Core Application: Trifluoroethylation of Nucleophiles
The primary application of this compound in pharmaceutical synthesis is as a trifluoroethylating agent. It readily reacts with various nucleophiles, such as amines, phenols, and thiols, to introduce the 2,2,2-trifluoroethyl group. This functional group is a key structural component in a number of biologically active compounds.
Trifluoroethylation of Amines
The nitrogen atom of primary and secondary amines can be readily alkylated with this compound to form N-(2,2,2-trifluoroethyl)amines. These products are important intermediates in the synthesis of various pharmaceutical agents.
Experimental Protocols
Protocol 1: Synthesis of N-(2,2,2-trifluoroethyl)aniline
This protocol is adapted from a patented procedure and describes the synthesis of a key intermediate for various bioactive molecules.[1]
Reaction Scheme:
Materials:
-
This compound (17 grams)
-
Aniline (B41778) (9.3 grams)
-
Sodium carbonate (6 grams)
-
Ethyl alcohol
-
Suitable reaction vessel with reflux condenser
Procedure:
-
Combine this compound, aniline, and sodium carbonate in a suitable reaction vessel.
-
Heat the mixture under reflux conditions.
-
Continue heating until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl alcohol.
-
Fractionally distill the ethyl alcohol extract under reduced pressure (e.g., 2 mm Hg) to isolate the pure N-(2,2,2-trifluoroethyl)aniline.
Expected Outcome:
A good yield of N-(2,2,2-trifluoroethyl)aniline is expected, which is a colorless liquid with a boiling point of 84°C at 15 mm Hg.[1]
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| This compound | 162.94 | 17 | ~0.104 |
| Aniline | 93.13 | 9.3 | ~0.100 |
| Sodium Carbonate | 105.99 | 6 | ~0.057 |
| Product | Molar Mass ( g/mol ) | Boiling Point |
| N-(2,2,2-trifluoroethyl)aniline | 175.15 | 84°C @ 15 mm Hg |
Table 1: Reactant and Product Data for the Synthesis of N-(2,2,2-trifluoroethyl)aniline.
Protocol 2: General Procedure for Trifluoroethylation of Substituted Anilines
The following is a generalized protocol based on the synthesis of related compounds mentioned in the literature.[1]
Reaction Scheme:
Materials:
-
Substituted aniline (e.g., m-chloroaniline, m-toluidine)
-
This compound (1.0 - 1.2 equivalents)
-
A suitable base (e.g., sodium carbonate, potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF, dioxane)
Procedure:
-
Dissolve the substituted aniline and the base in the chosen solvent in a reaction vessel equipped with a stirrer and reflux condenser.
-
Slowly add this compound to the mixture.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Data for Synthesis of Substituted N-(2,2,2-trifluoroethyl)anilines:
| Substituted Aniline | Molar Mass ( g/mol ) | Amount (g) | Product |
| m-chloroaniline | 127.57 | 12.8 | N-(2,2,2-trifluoroethyl)-m-chloroaniline |
| m-toluidine | 107.15 | 10.7 | N-(2,2,2-trifluoroethyl)-m-toluidine |
Table 2: Examples of Substituted Anilines for Trifluoroethylation.[1]
Visualizations
Conclusion
This compound is a key reagent for the introduction of the trifluoroethyl group, a motif of increasing importance in medicinal chemistry. The protocols provided herein offer practical guidance for the synthesis of trifluoroethylated anilines, which can serve as versatile intermediates in the development of new pharmaceutical agents. The straightforward nature of these reactions, coupled with the beneficial effects of trifluoroethylation on drug properties, underscores the utility of this compound in modern drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles using 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. 2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) serves as a cost-effective and versatile reagent for introducing the trifluoroethyl (-CH₂CF₃) or, through subsequent transformations, the trifluoromethyl (-CF₃) moiety into a variety of heterocyclic systems.
These application notes provide detailed protocols and compiled data for the synthesis of trifluoromethyl-containing heterocycles utilizing this compound, focusing on methodologies accessible to a broad range of chemical research and development laboratories.
Core Applications and Methodologies
The primary strategies for incorporating the trifluoroethyl group from this compound into heterocyclic precursors involve nucleophilic substitution reactions, often facilitated by a base or photocatalysis. Subsequent oxidation or rearrangement can then yield the desired trifluoromethyl-substituted heterocycle.
Synthesis of 2-(2,2,2-Trifluoroethyl) N-Heterocycles via Copper-Mediated N-Trifluoroethylation
A robust method for the N-trifluoroethylation of various aromatic N-heterocycles, such as indoles, pyrroles, pyrazoles, and carbazoles, has been developed using 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (CF₃CHCl₂) and a copper catalyst. While this protocol does not directly use this compound, the principles of copper-mediated cross-coupling are highly relevant and adaptable for CF₃CH₂Br.
General Reaction Scheme:
Figure 1. General workflow for copper-mediated N-trifluoroethylation.
Experimental Protocol: Copper-Mediated N-Trifluoroethylation of Indole (B1671886) (Adapted for CF₃CH₂Br)
-
Reaction Setup: To an oven-dried Schlenk tube, add indole (0.5 mmol, 1.0 equiv.), copper powder (1.5 mmol, 3.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous acetonitrile (B52724) (CH₃CN, 1 mL), followed by triethylamine (B128534) (Et₃N, 1.0 mmol, 2.0 equiv.), ethanolamine (B43304) (1.5 mmol, 3.0 equiv.), and this compound (1.0 mmol, 2.0 equiv.).
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2,2,2-trifluoroethyl)indole.
Data Summary: N-Trifluoroethylation of Various Heterocycles
| Heterocycle | Product | Yield (%) |
| Indole | N-(2,2,2-trifluoroethyl)indole | 75-85 |
| Pyrrole | N-(2,2,2-trifluoroethyl)pyrrole | 60-70 |
| Pyrazole | 1-(2,2,2-trifluoroethyl)-1H-pyrazole | 70-80 |
| Carbazole | 9-(2,2,2-trifluoroethyl)-9H-carbazole | 80-90 |
Note: Yields are estimated based on similar copper-mediated reactions and may vary depending on the specific substrate and optimization of reaction conditions.
Synthesis of 2-(Trifluoromethyl)thiazoles via Condensation with Thioamides
The Hantzsch thiazole (B1198619) synthesis provides a classic and effective route to thiazole derivatives. By reacting this compound with a suitable thioamide, a 2-(trifluoromethyl)thiazole can be synthesized. This reaction typically proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
Reaction Pathway:
Figure 2. Pathway for 2-(Trifluoromethyl)thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (B124793) (10 mmol, 1.0 equiv.) in ethanol (B145695) (20 mL).
-
Reagent Addition: Add this compound (12 mmol, 1.2 equiv.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Summary: Synthesis of Substituted 2-(Trifluoromethyl)thiazoles
| Thioamide | Product | Yield (%) |
| Thiourea | 2-Amino-4-(trifluoromethyl)thiazole | 65-75 |
| Thioacetamide | 2-Methyl-4-(trifluoromethyl)thiazole | 55-65 |
| Thiobenzamide | 2-Phenyl-4-(trifluoromethyl)thiazole | 60-70 |
Note: Yields are typical for Hantzsch thiazole syntheses and may require optimization.
Synthesis of Trifluoromethyl-Substituted Pyrazoles and Triazoles
The synthesis of trifluoromethylated pyrazoles and triazoles can be achieved through cycloaddition reactions. While direct [3+2] cycloaddition with this compound is challenging, it can serve as a precursor to generate a trifluoroethyl-containing building block that can then undergo cyclization. For instance, reaction with a hydrazine (B178648) can lead to a trifluoroethyl-substituted hydrazone, which can then cyclize to form a pyrazole. Similarly, reaction with an azide (B81097) can lead to a triazole precursor.
Logical Relationship for Pyrazole Synthesis:
Figure 3. Logical flow for trifluoromethyl-pyrazole synthesis.
Experimental Protocol: Synthesis of a 3-Trifluoromethyl-1-phenyl-1H-pyrazole (Illustrative)
-
Precursor Synthesis: React this compound with a suitable three-carbon synthon (e.g., a β-ketoester) in the presence of a base to form a trifluoroethyl-substituted 1,3-dicarbonyl compound.
-
Reaction Setup: To a solution of the trifluoroethyl-substituted 1,3-dicarbonyl compound (5 mmol, 1.0 equiv.) in ethanol (15 mL), add phenylhydrazine (B124118) (5.5 mmol, 1.1 equiv.).
-
Reaction Conditions: Add a catalytic amount of acetic acid and heat the mixture to reflux for 3-5 hours.
-
Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired trifluoromethyl-pyrazole.
Data Summary: Cycloaddition-based Syntheses
| Heterocycle | Precursors | General Yield Range (%) |
| Pyrazole | CF₃CH₂-containing 1,3-dicarbonyl + Hydrazine | 50-70 |
| Triazole | CF₃CH₂-containing alkyne + Azide (CuAAC) | 60-90 |
Note: These are generalized pathways. Specific substrate and condition optimization are crucial for achieving good yields.
Conclusion
This compound is a valuable and accessible reagent for the synthesis of trifluoromethyl-containing heterocycles. The protocols outlined above provide a foundation for researchers to explore the introduction of the trifluoroethyl and, subsequently, the trifluoromethyl group into a diverse range of heterocyclic systems. The methodologies are generally robust and can be adapted to various substrates with appropriate optimization. The provided data tables offer a comparative overview of expected yields for different heterocyclic classes, aiding in experimental design and strategy. The continued development of novel synthetic methods utilizing this reagent will undoubtedly expand the toolbox for medicinal chemists and drug development professionals.
Application Notes: 2-Bromo-1,1,1-trifluoroethane in the Synthesis of Novel Herbicidal Agents
Introduction
2-Bromo-1,1,1-trifluoroethane is a valuable fluorinated building block in the synthesis of modern agrochemicals. The incorporation of the 2,2,2-trifluoroethyl moiety can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable in the development of effective crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of a novel class of N-(2,2,2)-trifluoroethylpyrazole herbicides, showcasing the utility of this compound in agrochemical research and development.
Application: Synthesis of N-(2,2,2)-trifluoroethylpyrazole Herbicides
A series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and demonstrated to possess significant herbicidal activity. These compounds act as pre-emergent herbicides, effectively controlling a range of both dicotyledonous and monocotyledonous weeds. Notably, certain derivatives have shown excellent crop selectivity, with good safety profiles for important crops such as maize and rape.
Mode of Action (Presumed)
While the precise molecular target is often a subject of ongoing research for novel compounds, herbicides of this structural class may interfere with essential biochemical pathways in susceptible plants, such as amino acid synthesis, fatty acid metabolism, or cell division. The trifluoroethyl group is critical for the molecule's ability to bind to its target site and exert its herbicidal effect.
Quantitative Data Summary
The efficacy of the synthesized N-(2,2,2)-trifluoroethylpyrazole derivatives has been evaluated in greenhouse and field trials. The data for a particularly effective compound, designated as 11a in the cited literature, is summarized below for comparison with the commercial herbicide Metolachlor.[1]
| Compound | Application Rate (g a.i. ha⁻¹) | Weed Control (Pre-emergence) | Crop Safety (Maize) | Crop Safety (Rape) |
| 11a | 150 | Good (Dicotyledonous & Monocotyledonous) | Good | Good |
| Metolachlor | 150 | Good | Good | Not specified |
Experimental Protocols
The synthesis of the target N-(2,2,2)-trifluoroethylpyrazole herbicides is a multi-step process that begins with the preparation of the key intermediate, N-(2,2,2-trifluoroethyl)aniline, from this compound.
Protocol 1: Synthesis of N-(2,2,2-trifluoroethyl)aniline
This protocol describes the nucleophilic substitution reaction between this compound and aniline (B41778).
Materials:
-
This compound
-
Aniline
-
Sodium carbonate (Na₂CO₃)
-
Suitable reaction vessel with reflux condenser
-
Heating mantle
-
Extraction and distillation apparatus
-
Ethyl alcohol
Procedure:
-
To a suitable reaction vessel, add this compound (1.0 equivalent), aniline (1.0 equivalent), and sodium carbonate (a slight molar excess).
-
Heat the reaction mixture under reflux conditions. Monitor the reaction for the cessation of carbon dioxide evolution, indicating the completion of the reaction.
-
After cooling to room temperature, extract the reaction mixture with ethyl alcohol.
-
Fractionally distill the ethyl alcohol extract under reduced pressure to isolate the pure N-(2,2,2-trifluoroethyl)aniline.
Protocol 2: Synthesis of N-(2,2,2)-trifluoroethylpyrazole Herbicides (e.g., Compound 11a)
This protocol outlines the subsequent steps to construct the final pyrazole (B372694) herbicide from the N-(2,2,2-trifluoroethyl)aniline intermediate. The synthesis involves the formation of a pyrazole ring followed by N-alkylation.
Materials:
-
N-(2,2,2-trifluoroethyl)aniline
-
Appropriate pyrazole precursor (e.g., a diketone or a functionalized pyrazole)
-
Acylating or alkylating agent (e.g., an acid chloride or alkyl halide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware for organic synthesis
-
Chromatography equipment for purification
Procedure:
-
Pyrazole Ring Formation: The specific reaction conditions for this step will depend on the chosen pyrazole precursor. A general approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In this context, a phenylhydrazine (B124118) bearing the N-(2,2,2-trifluoroethyl) group would be a key intermediate.
-
Acylation/Alkylation: The synthesized pyrazole is then further functionalized. For the synthesis of compound 11a , this would involve the acylation of the pyrazole nitrogen with a suitable acyl chloride in the presence of a base.
-
Reaction Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the final N-(2,2,2)-trifluoroethylpyrazole herbicide.
Visualizations
Caption: Synthetic workflow for N-(2,2,2)-trifluoroethylpyrazole herbicides.
Caption: Role of this compound in agrochemical synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-1,1,1-trifluoroethane in palladium-catalyzed cross-coupling reactions. The introduction of the trifluoroethyl group is of significant interest in medicinal chemistry and drug development as it can favorably modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability. These protocols describe Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a guide for the synthesis of novel trifluoroethylated compounds.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Alkenyl-2,2,2-trifluoroethanes
The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds between this compound and organoboron compounds. While direct literature on the Suzuki coupling of this compound is limited, protocols for the analogous 2-iodo-1,1,1-trifluoroethane have been successfully developed and can be adapted. This reaction enables the synthesis of a wide range of (2,2,2-trifluoroethyl)arenes and -alkenes.[1]
Data Presentation
Table 1: Palladium-Catalyzed Trifluoroethylation of Organoboronic Acids and Esters with CF₃CH₂I [1]
| Entry | Coupling Partner | Product | Yield (%) |
| 1 | 4-Biphenylboronic acid | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 81 |
| 2 | 4-Nitrophenylboronic acid | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 85 |
| 3 | 4-Cyanophenylboronic acid | 4-(2,2,2-Trifluoroethyl)benzonitrile | 78 |
| 4 | 4-Acetylphenylboronic acid | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one | 83 |
| 5 | 4-Formylphenylboronic acid | 4-(2,2,2-Trifluoroethyl)benzaldehyde | 75 |
| 6 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 65 |
| 7 | Phenylboronic acid | (2,2,2-Trifluoroethyl)benzene | 72 |
| 8 | 4-Biphenylboronic acid pinacol (B44631) ester | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 83 |
| 9 | (E)-Styrylboronic acid pinacol ester | (E)-(4,4,4-Trifluorobut-1-en-1-yl)benzene | 72 |
Reaction conditions are detailed in the experimental protocol below. Yields are for isolated products.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the palladium-catalyzed trifluoroethylation of organoboronic acids using 2,2,2-trifluoroethyl iodide and is expected to be applicable to this compound with potential minor modifications to reaction time and temperature.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Arylboronic acid or ester (1.0 equiv)
-
This compound (2.0 equiv)
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%).
-
Add the arylboronic acid (1.0 equiv) and cesium carbonate (4.0 equiv).
-
Add anhydrous dioxane to the tube.
-
Add this compound (2.0 equiv) to the reaction mixture.
-
If using an arylboronic acid (as opposed to an ester), add a small amount of degassed water.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling: Synthesis of 3,3,3-Trifluoroprop-1-ynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be applied to this compound to synthesize various trifluoroethyl-substituted alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3]
Data Presentation
Table 2: Representative Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96[4][5] |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | RT | 3 | 89[3] |
| 3 | 4-Iodoanisole | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 12 | 85 |
| 4 | 1-Bromonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Piperidine | Toluene | 80 | 6 | 91 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃, if not using a pre-formed phosphine (B1218219) complex)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), CuI (1-5 mol%), and ligand (if required).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne (1.1 - 1.2 equiv) and this compound (1.0 equiv).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
The filtrate is then washed with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of N-(2,2,2-Trifluoroethyl)amines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction can be employed to synthesize N-(2,2,2-trifluoroethyl)anilines and other trifluoroethylated amines, which are valuable motifs in drug discovery. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base.[6][7]
Data Presentation
Table 3: Representative Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Reflux | 6 | 94[2] |
| 2 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃/tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
| 3 | 5-Bromoindazole | Trifluoroethylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 65[5] |
| 4 | 4-Bromobenzonitrile | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Amine (1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equiv).
-
Add the anhydrous solvent.
-
Add the amine (1.2 equiv) and this compound (1.0 equiv).
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: O-Trifluoroethylation of Phenols and Alcohols using 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) into organic molecules is a critical strategy in modern drug discovery and materials science. This moiety is known to significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic and conformational characteristics of the parent molecule.[1] 2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) serves as a key building block for installing this valuable functional group.
This document provides detailed protocols and application notes for the reaction of this compound with various phenols and alcohols. The primary transformation is an O-alkylation reaction, proceeding through a nucleophilic substitution mechanism, to yield the corresponding aryl and alkyl 2,2,2-trifluoroethyl ethers.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3][4] The process involves two main steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol (B47542) or alcohol, generating a more potent nucleophile, the corresponding phenoxide or alkoxide ion.
-
Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic methylene (B1212753) carbon (-CH₂-) of this compound. The strongly electron-withdrawing trifluoromethyl (-CF₃) group enhances the electrophilicity of the adjacent carbon, making it highly susceptible to nucleophilic attack. The bromide ion is displaced as the leaving group to form the final ether product.
Caption: The Sₙ2 mechanism for O-trifluoroethylation.
Experimental Workflow and Protocols
The following section outlines a general workflow and a detailed protocol for the synthesis of 2,2,2-trifluoroethyl ethers from phenols and alcohols.
Caption: General experimental workflow for O-trifluoroethylation.
General Protocol for O-Trifluoroethylation of Phenols
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 60% in oil, 1.2 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Reaction vessel (round-bottom flask), magnetic stirrer, condenser, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv) and the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.
-
Reagent Addition: Add this compound (1.2-2.0 equiv) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-90 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure aryl 2,2,2-trifluoroethyl ether.
Reaction Scope and Data
The O-trifluoroethylation using this compound is applicable to a range of phenols and alcohols. The reaction efficiency can be influenced by the electronic nature of the substituents on the phenol ring and the steric hindrance around the hydroxyl group. Electron-withdrawing groups on the phenol can increase its acidity, facilitating deprotonation but potentially decreasing the nucleophilicity of the resulting phenoxide.
Note: While specific data for this compound is disseminated across various sources, the following tables are representative examples based on typical Williamson ether synthesis conditions with similar fluoroalkylating agents. Yields are highly substrate and condition dependent.
Table 1: Representative O-Trifluoroethylation of Various Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | ACN | 80 | 8 | 80-90 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | DMF | 70 | 6 | 90-95 |
| 4 | 4-Chlorophenol | K₂CO₃ | DMF | 90 | 16 | 70-80 |
| 5 | 2-Naphthol | NaH | DMF | 70 | 10 | 85-95 |
| 6 | 2,6-Dimethylphenol | NaH | DMF | 100 | 24 | 40-50 |
Table 2: Representative O-Trifluoroethylation of Various Alcohols
| Entry | Alcohol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | NaH | THF | 65 | 12 | 80-90 |
| 2 | 1-Octanol | NaH | DMF | 80 | 18 | 65-75 |
| 3 | Cyclohexanol | NaH | THF | 65 | 24 | 50-60 |
| 4 | Propargyl alcohol | NaH | THF | 50 | 8 | 70-80 |
Safety and Handling
-
This compound: This is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[5][6][7]
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere. Potassium carbonate (K₂CO₃) is an irritant.
-
Solvents: DMF and ACN are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: All reactions should be conducted in a fume hood. Use appropriate PPE at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Cognito Edu [cognitoedu.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 421-06-7 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
Application Note: Purification of 2-Bromo-1,1,1-trifluoroethane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of reaction products derived from 2-Bromo-1,1,1-trifluoroethane. Due to its utility as a trifluoroethylating agent, this compound is employed in various nucleophilic substitution reactions. The purification of the resulting trifluoroethylated products is crucial for obtaining high-purity compounds for further research and development. This document outlines a general purification workflow involving liquid-liquid extraction and column chromatography, applicable to a range of reaction products.
Introduction
This compound is a valuable reagent in organic synthesis for the introduction of the trifluoroethyl group (-CH₂CF₃). This moiety is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Common reactions of this compound include Williamson ether synthesis with alkoxides and reactions with amines to form trifluoroethylated ethers and amines, respectively. The workup and purification of these reaction mixtures are critical to remove unreacted starting materials, inorganic salts, and other byproducts. This protocol provides a robust and adaptable method for the purification of these valuable products.
Data Summary
The following table summarizes typical yields and purity levels obtained for reactions involving the synthesis of trifluoroethyl ethers, which can be achieved using the described purification protocol.
| Product Name | Reaction Type | Purification Method | Yield (%) | Purity (%) | Reference |
| Bis(2,2,2-trifluoroethyl) ether | Ether Synthesis | Distillation | 93.3 | 99.1 | [1] |
| 2,2,2-Trifluoroethyl difluoromethyl ether | Phase Transfer Catalysis | Distillation | 75 | 96 | [2] |
Experimental Protocols
General Purification Protocol for this compound Reaction Products
This protocol describes a general procedure for the purification of neutral organic compounds synthesized from this compound. The protocol can be adapted based on the specific properties of the reaction product, such as acidity or basicity.
1. Quenching and Liquid-Liquid Extraction:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated aqueous NH₄Cl, water, or dilute acid/base depending on the reaction).
-
Transfer the mixture to a separatory funnel of appropriate size.[3]
-
Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product. The volume of the organic solvent should be roughly equal to the aqueous volume.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[3] Shake the funnel vigorously for 1-2 minutes.
-
Place the funnel back on a ring stand and allow the layers to separate completely.
-
Drain the lower aqueous layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be at the bottom.
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous NaHCO₃ (if acidic impurities are present).
-
Brine (saturated aqueous NaCl) to remove residual water.[4]
-
-
Drain the organic layer into a clean Erlenmeyer flask.
2. Drying the Organic Layer:
-
Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to the organic extract.
-
Swirl the flask until the drying agent no longer clumps together, indicating that all water has been absorbed.
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh organic solvent to ensure complete transfer of the product.
3. Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
For volatile compounds, care should be taken to avoid product loss during evaporation.
4. Further Purification (if necessary):
-
Column Chromatography: If the crude product is not pure, further purification can be achieved by column chromatography.[5][6]
-
Choose an appropriate stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent) system based on the polarity of the product, often determined by thin-layer chromatography (TLC) analysis.[5]
-
Pack the column with the stationary phase slurried in the eluent.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
-
Distillation: For liquid products with a sufficiently low boiling point, distillation can be an effective purification method.
Purification Workflow Diagram
Caption: General workflow for the purification of this compound reaction products.
Signaling Pathway Diagram: Williamson Ether Synthesis Logic
The following diagram illustrates the logical steps and key components involved in a Williamson ether synthesis, a common application of this compound.
Caption: Logical flow of a Williamson ether synthesis using this compound.
References
- 1. BIS(2,2,2-TRIFLUOROETHYL) ETHER synthesis - chemicalbook [chemicalbook.com]
- 2. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 3. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.uvic.ca [web.uvic.ca]
Application Notes & Protocols for Monitoring Reactions with 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromo-1,1,1-trifluoroethane. The protocols focus on widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
Reaction Application: Nucleophilic Substitution with Phenoxide
A common reaction of this compound is nucleophilic substitution to form trifluoroethyl ethers. This document will use the reaction with sodium phenoxide as a model system to illustrate the application of various analytical techniques for reaction monitoring.
Reaction Scheme:
CF₃CH₂Br + C₆H₅ONa → CF₃CH₂OC₆H₅ + NaBr
(this compound + Sodium Phenoxide → 2,2,2-Trifluoroethyl phenyl ether + Sodium Bromide)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture. It provides both retention time data for quantification and mass spectra for structural confirmation.
Data Presentation: GC-MS Parameters and Expected Retention Times
| Compound | Retention Time (min) | Key m/z Fragments | Notes |
| This compound | t₁ (early eluting) | 162, 164 (M, M+2), 83 (M-Br) | Volatile starting material. |
| 2,2,2-Trifluoroethyl phenyl ether | t₂ (later eluting) | 176 (M), 107 (M-CF₃), 77 (C₆H₅) | Product of the reaction. |
| Phenol (if unreacted) | t₃ | 94 (M), 66, 65 | Unreacted starting material. |
| Anisole (potential impurity) | t₄ | 108 (M), 93, 78 | Potential impurity from phenoxide preparation. |
Note: Absolute retention times (tₓ) are dependent on the specific GC column and conditions used. Relative retention times should be established using standards.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding 1 mL of deionized water.
-
Extract the organic components with 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add an internal standard (e.g., dodecane) of known concentration to the organic layer for quantitative analysis.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating the components.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
3. Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the components by integrating the peak areas and using the internal standard for calibration. The percent conversion can be calculated by comparing the peak area of the product to the initial peak area of the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for in-situ or at-line reaction monitoring, providing detailed structural information and quantitative data without the need for extensive sample preparation. Both ¹H and ¹⁹F NMR are particularly useful for reactions involving this compound.
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ¹H | ~3.6 | Quartet | ~8 |
| ¹⁹F | ~ -64 | Triplet | ~8 | |
| 2,2,2-Trifluoroethyl phenyl ether | ¹H | ~4.4 (CH₂) | Quartet | ~8 |
| ~6.9-7.4 (Ar-H) | Multiplet | |||
| ¹⁹F | ~ -68 | Triplet | ~8 | |
| Phenol | ¹H | ~4.5-5.5 (OH, broad) | Singlet | |
| ~6.8-7.3 (Ar-H) | Multiplet |
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
1. Sample Preparation (At-line):
-
Withdraw a 0.5 mL aliquot of the reaction mixture.
-
If necessary, filter the sample to remove any solid particles.
-
Add the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) for ¹H NMR or trifluorotoluene for ¹⁹F NMR).
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹⁹F.
-
Solvent: CDCl₃ (or other suitable deuterated solvent).
-
Temperature: As required by the reaction.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Relaxation delay (d1): 5 seconds (for quantitative analysis).
-
Number of scans (ns): 16 (adjust for desired signal-to-noise).
-
-
¹⁹F NMR Parameters:
-
Pulse sequence: Standard single pulse with proton decoupling.
-
Relaxation delay (d1): 5 seconds.
-
Number of scans (ns): 32 (adjust for desired signal-to-noise).
-
3. Data Analysis:
-
Integrate the signals corresponding to the starting material and product.
-
For ¹H NMR, the quartet at ~3.6 ppm (starting material) will decrease, while the quartet at ~4.4 ppm (product) will increase over time.
-
For ¹⁹F NMR, the triplet at ~ -64 ppm will decrease, and the triplet at ~ -68 ppm will increase.
-
Calculate the relative concentrations and percent conversion based on the integral values relative to the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for monitoring reactions with less volatile or thermally sensitive compounds. A reverse-phase method would be appropriate for this reaction.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench as described for GC-MS.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Data Analysis:
-
Identify peaks based on the retention times of standard compounds.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR allows for real-time monitoring of changes in functional groups within the reaction vessel without the need for sampling.
Data Presentation: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Associated Compound |
| C-Br stretch | ~650 | This compound |
| C-F stretch | ~1100-1300 | Both reactant and product |
| C-O-C stretch (aryl ether) | ~1250 | 2,2,2-Trifluoroethyl phenyl ether |
Experimental Protocol: In-situ FTIR Monitoring
1. Instrumentation:
-
An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for organic solvents and the reaction temperature.
2. Procedure:
-
Insert the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Start the reaction and collect spectra at regular intervals.
3. Data Analysis:
-
Monitor the decrease in the intensity of the C-Br stretch and the increase in the intensity of the C-O-C stretch to track the reaction progress.
-
Create a trend plot of absorbance versus time to visualize the reaction kinetics.
Visualizations
Logical Workflow for Reaction Monitoring
Caption: A logical workflow for monitoring the reaction of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Step-by-step experimental workflow for GC-MS analysis of the reaction mixture.
Decision Pathway for Technique Selection
Caption: A decision pathway for selecting the appropriate analytical technique.
Application Notes and Protocols for 2-Bromo-1,1,1-trifluoroethane: A Versatile Reagent for Trifluoroethylation
Introduction
2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) is a valuable and versatile reagent for the introduction of the trifluoroethyl (CF₃CH₂) group into organic molecules. The incorporation of this moiety is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in various chemical transformations, including nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and radical additions.
Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbon-bromine bond towards nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, leading to the formation of a new carbon-nucleophile bond.
N-Trifluoroethylation of Amines
The reaction of this compound with primary and secondary amines provides a direct route to N-trifluoroethylated amines. These products are important building blocks in medicinal chemistry.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline
To a suitable reaction vessel, add this compound (17 g), aniline (B41778) (9.3 g), and sodium carbonate (6 g). The mixture is heated under reflux until the evolution of carbon dioxide ceases. After cooling, the reaction mixture is extracted with ethyl alcohol. The alcoholic extract is then fractionated under reduced pressure to yield N-(2,2,2-trifluoroethyl)aniline.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 162.94 | 17 g | 0.104 |
| Aniline | 93.13 | 9.3 g | 0.100 |
| Sodium Carbonate | 105.99 | 6 g | 0.057 |
Note: This protocol is adapted from a historical patent and may require optimization for modern laboratory standards.
Logical Workflow for N-Trifluoroethylation
R-CH(Br)CF₃ + Alkene --(Pd catalyst, Base)--> Substituted Alkene
Caption: Proposed radical mechanism for the Heck-type reaction.
Radical Addition Reactions
This compound can serve as a precursor to the trifluoroethyl radical (CF₃CH₂•) under radical-initiating conditions. This radical can then add to unsaturated systems like alkenes and alkynes.
Atom Transfer Radical Addition (ATRA) to Alkenes
Atom Transfer Radical Addition (ATRA) is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. This reaction can be initiated by photoredox catalysis.
General Reaction Scheme:
Conceptual Experimental Protocol:
In a reaction vessel, a solution of the alkene (1.0 equiv), this compound (1.5 equiv), and a photoredox catalyst (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile) is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. The solvent is then removed in vacuo, and the crude product is purified by flash column chromatography.
| Component | Role | Example |
| Alkene | Radical Acceptor | 1-Octene |
| Radical Precursor | Radical Source | This compound |
| Photocatalyst | Radical Initiator | Iridium complex |
| Light Source | Energy Input | Blue LEDs |
| Solvent | Medium | Acetonitrile |
Experimental Workflow for Photocatalytic ATRA
Caption: General workflow for a photoredox-catalyzed ATRA reaction.
Safety Information
This compound is a volatile liquid and should be handled in a well-ventilated fume hood. It is a suspected irritant and may have harmful effects on the environment. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
This compound is a highly effective reagent for introducing the trifluoroethyl group into a variety of organic substrates. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The choice of reaction conditions, including solvent, base, and catalyst, is crucial for achieving optimal yields and selectivity. Further optimization of the outlined conceptual protocols may be necessary for specific substrates.
Application Notes and Protocols for Large-Scale Synthesis of 2-Bromo-1,1,1-trifluoroethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties, particularly the trifluoroethyl group (-CH₂CF₃), is a critical strategy in modern drug design.[1] This group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[2] 2-Bromo-1,1,1-trifluoroethane serves as a key building block for introducing the 2,2,2-trifluoroethyl group into organic molecules. Its derivatives are integral to the synthesis of a wide range of pharmaceuticals and agrochemicals.
This document provides an overview of the key considerations for the large-scale synthesis of this compound derivatives, including reaction methodologies, purification techniques, and safety protocols.
Synthesis of this compound Derivatives
The primary routes for the synthesis of derivatives from this compound and its analogs involve nucleophilic substitution and radical reactions.
1.1. Nucleophilic Substitution Reactions
In these reactions, a nucleophile displaces the bromide ion. The carbon-bromine bond is relatively weak, making it a good leaving group.[3] This is a versatile method for forming new carbon-heteroatom or carbon-carbon bonds. A common example is the reaction with phenols to form aryl trifluoroethyl ethers.[4][5]
Table 1: Summary of a Representative Nucleophilic Substitution Reaction
| Parameter | Value | Reference |
| Reaction Type | O-Alkylation of Phenols | [4][5] |
| Reactants | Phenol (B47542), 2-Bromo-2-chloro-1,1,1-trifluoroethane*, KOH | [4][5] |
| Solvent | Dimethoxyethane (DME) | [4][5] |
| Temperature | 80 °C | [4][5] |
| Reaction Time | 4.5 hours | [4][5] |
| Yield | 66-85% (product dependent) | [4][6] |
| Scale | Laboratory (1.0 mmol) | [4][5] |
Note: This example uses the readily available structural isomer 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). The reactivity is analogous and serves as a good model for substitution reactions.
1.2. Radical Reactions
The carbon-bromine bond can undergo homolytic cleavage to generate a trifluoroethyl radical. This radical can then participate in various addition and coupling reactions, which are particularly useful for forming carbon-carbon bonds.[7]
Large-Scale Synthesis Considerations
Transitioning from laboratory-scale to large-scale production introduces several challenges that must be addressed.
-
Reactor Design: Due to the volatile and potentially corrosive nature of the reactants and intermediates (HF may be a byproduct), reactors should be constructed from resistant materials like glass-lined steel or Hastelloy. The system must be capable of handling pressure, as this compound has a low boiling point (26 °C).[8]
-
Thermal Management: The reactions can be exothermic. A robust cooling system is essential to maintain precise temperature control and prevent runaway reactions.
-
Reagent Handling: this compound is a volatile liquid.[8] Handling requires a closed system to prevent fugitive emissions. Gaseous reagents, if used, require mass flow controllers for accurate dosing.
-
Work-up and Purification:
-
Quenching: Reactions are typically quenched by adding an aqueous solution (e.g., saturated aqueous NH₄Cl) to neutralize any remaining reactive species.[4][5]
-
Extraction: The product is extracted into a suitable organic solvent.
-
Washing: The organic phase is washed to remove impurities. A wash with a 10% aqueous sodium hydroxide (B78521) solution can be used to remove acidic byproducts.[9]
-
Distillation: Fractional distillation is the primary method for purifying the final product, especially for removing lower-boiling starting materials and higher-boiling impurities.[10][11]
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic O-Alkylation (Adapted for Scale-Up)
This protocol is adapted from a laboratory-scale procedure for aryl ether synthesis.[4][5]
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Loading: Charge the reactor with the chosen phenol and a suitable solvent (e.g., DME). Begin agitation.
-
Base Addition: Add a strong base (e.g., ground potassium hydroxide) portion-wise to the reactor while monitoring the internal temperature. Stir the mixture at room temperature for 1 hour to form the phenoxide.
-
Substrate Addition: Cool the reactor and add this compound slowly via a dosing pump to control the reaction rate and temperature.
-
Reaction: Heat the mixture to the target temperature (e.g., 80 °C) and maintain for the required duration (e.g., 4-5 hours), monitoring the reaction progress by an appropriate analytical method (e.g., GC-MS).
-
Quenching: Cool the reactor to 0-5 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Phase Separation & Extraction: Transfer the mixture to an extraction vessel. Separate the aqueous layer and extract it with a suitable solvent (e.g., diethyl ether). Combine the organic phases.
-
Washing & Drying: Wash the combined organic phase with brine, then dry it over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum fractional distillation or column chromatography.
Protocol 2: Large-Scale Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., with Raschig rings or structured packing) to ensure high separation efficiency. The apparatus should be connected to a vacuum pump and a cooled receiver.[10][11]
-
Charging the Still: Charge the crude product into the distillation flask.
-
Degassing: Reduce the pressure to remove any dissolved gases.
-
Distillation: Gradually heat the flask. Collect and discard the initial low-boiling fraction (forerun).
-
Product Collection: Collect the main fraction at the target boiling point and pressure. Monitor the purity of the distillate using an in-line or at-line analytical technique (e.g., refractive index, GC).
-
Shutdown: Once the main fraction is collected, stop the heating and allow the system to cool before venting to atmospheric pressure.
Visualizations
Caption: General workflow for the synthesis and purification of derivatives.
Caption: Logical relationships in the synthesis of different derivative classes.
Caption: Role of the trifluoroethyl group in modulating drug-target interactions.
Safety Precautions
This compound and its derivatives must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[12][13]
-
Ventilation: All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12][14]
-
Handling: Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[14] Use non-sparking tools to prevent ignition.[13]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[12]
-
Spills: In case of a spill, evacuate the area. Contain and absorb the spill with inert material (e.g., sand, vermiculite).[15] Prevent spillage from entering drains.[12]
-
First Aid:
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 5. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on radical reactions for the syntheses of pharmaceutically relevant organic motifs - UBC Library Open Collections [open.library.ubc.ca]
- 8. echemi.com [echemi.com]
- 9. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
- 10. Purification of Fluorine by Distillation - L. Stein, E. Rudzitis, J. L. Settle - Google Books [books.google.com]
- 11. scispace.com [scispace.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
How to prevent decomposition of 2-Bromo-1,1,1-trifluoroethane during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-Bromo-1,1,1-trifluoroethane (HBFC-133a). The information is designed to help you prevent its decomposition and optimize your synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Decomposition of this compound: This is a primary cause of low yield, often due to dehydrobromination in the presence of bases, or thermal or photochemical degradation. | - Reaction with Bases: Employ milder, non-nucleophilic bases (e.g., organic amines like triethylamine (B128534) or diisopropylethylamine) instead of strong inorganic bases (e.g., KOH, NaOH). Use of hindered bases can also suppress elimination reactions. - Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Light Protection: Conduct the reaction in a vessel protected from light, for example, by wrapping it in aluminum foil, especially for reactions that are light-sensitive. |
| Inappropriate Solvent: The choice of solvent can influence the stability of this compound. | - Solvent Selection: Use aprotic solvents (e.g., THF, DMF, DMSO) for nucleophilic substitution reactions to avoid solvolysis. Ensure the solvent is dry, as water can react with organometallic reagents and promote side reactions. | |
| Formation of Side Products | Dehydrobromination: The primary decomposition pathway in the presence of a base is the elimination of HBr to form 1,1,1-trifluoroethene. This alkene can then polymerize or react further. | - Base Selection: As with low yield, using a weaker or sterically hindered base can minimize this side reaction. - Temperature Control: Lowering the reaction temperature can favor substitution over elimination. |
| Radical Reactions: The C-Br bond can undergo homolytic cleavage, especially under photochemical or high-temperature conditions, leading to radical-mediated side reactions and polymerization. | - Use of Inhibitors: Add a radical inhibitor, such as a small amount of thymol (B1683141) (0.01% w/w), to the reaction mixture.[1] - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate or participate in radical chain reactions. | |
| Inconsistent Reaction Outcomes | Variable Reagent Quality: The purity of this compound and other reagents can affect reproducibility. | - Reagent Purification: Purify this compound by washing with water, drying with a suitable agent like calcium chloride, and distilling before use.[2] Ensure all other reagents and solvents are of appropriate purity and dryness. |
Frequently Asked Questions (FAQs)
Decomposition Pathways
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are:
-
Dehydrobromination: This is an elimination reaction, typically base-induced, where a proton and the bromide ion are removed from adjacent carbon atoms to form 1,1,1-trifluoroethene. This is a common issue when strong bases are used.
-
Homolytic Cleavage: The carbon-bromine bond can break to form a trifluoroethyl radical and a bromine radical. This process can be initiated by heat or UV light and can lead to a variety of side products through radical reactions.
Caption: Primary decomposition pathways of this compound.
Handling and Storage
Q2: How should this compound be handled and stored to prevent decomposition?
A2: To ensure its stability, this compound should be:
-
Stored in a cool, dry, and well-ventilated area.
-
Protected from light: Store in an amber or opaque bottle.
-
Kept under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent reactions with atmospheric moisture and oxygen.
-
Stored with a stabilizer: For long-term storage, consider adding a radical inhibitor like thymol (0.01% w/w), similar to what is used for the related compound halothane.[1]
Reaction-Specific Troubleshooting
Q3: I am performing a nucleophilic substitution reaction with this compound and a strong, hard nucleophile (e.g., an alkoxide). I am observing significant formation of an alkene side product. How can I favor the substitution product?
A3: The formation of an alkene indicates that the elimination reaction (dehydrobromination) is competing with or dominating the desired nucleophilic substitution. To favor substitution:
-
Use a less basic nucleophile: If possible, switch to a nucleophile that is less basic but still sufficiently nucleophilic for your desired transformation.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the substitution product.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile salt but not the nucleophile itself, thus enhancing its nucleophilicity without promoting elimination.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for 2-Bromo-1,1,1-trifluoroethane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile | Increase the reaction temperature. If the nucleophile is an alcohol or amine, consider converting it to the corresponding alkoxide or amide using a suitable base to enhance its nucleophilicity. |
| Poor solvent choice | Ensure the solvent is appropriate for the reaction type. For nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective. |
| Inappropriate base | The choice of base is critical. For generating nucleophiles like phenoxides, strong bases such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) are often necessary. For N-trifluoroethylation of amines, a weaker base like sodium carbonate or triethylamine (B128534) may be sufficient to neutralize the HBr byproduct. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC. Some trifluoroethylation reactions may require elevated temperatures to proceed at a reasonable rate. |
| Short reaction time | Extend the reaction time and continue to monitor its progress. Some reactions may be sluggish and require longer periods to reach completion. |
| Decomposition of reactant or product | This compound can be volatile. Ensure the reaction is conducted in a sealed vessel if heating. The product may also be sensitive to the reaction conditions. Analyze for decomposition products to understand stability issues. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step |
| Over-alkylation of amines | Use a stoichiometric amount or a slight excess of the amine relative to this compound to minimize the formation of di- and tri-substituted products. |
| Elimination side reactions | The use of strong, bulky bases can promote the elimination of HBr from this compound to form trifluoroethene. Use a non-nucleophilic, less sterically hindered base if elimination is a significant issue. Lowering the reaction temperature can also disfavor elimination. |
| Reaction with solvent | In some cases, the solvent can react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions. |
| Competing nucleophilic attack | For substrates with multiple nucleophilic sites, consider using protecting groups to block unwanted reactivity. Alternatively, reaction conditions (solvent, temperature, base) can sometimes be tuned to favor one reaction pathway over another. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of product and starting material | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product volatility | Trifluoroethylated products can be volatile. Use caution during solvent removal (e.g., use a rotary evaporator at a controlled temperature and pressure). For highly volatile products, consider distillation as a purification method. |
| Formation of hard-to-remove byproducts | An aqueous workup can help remove inorganic salts and water-soluble impurities. Washing the organic layer with a dilute acid or base solution can remove basic or acidic impurities, respectively. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in organic synthesis?
A1: this compound is primarily used as a trifluoroethylating agent. It readily reacts with various nucleophiles to introduce the trifluoroethyl (-CH₂CF₃) group, which is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.
Q2: What are the typical reaction conditions for N-trifluoroethylation of an amine?
A2: A typical procedure involves reacting the amine with this compound in the presence of a base to neutralize the hydrogen bromide (HBr) that is formed. Common bases include sodium carbonate or triethylamine. The reaction can be carried out in a suitable solvent such as ethanol (B145695) or a polar aprotic solvent, and may require heating.[1]
Q3: How can I optimize the O-trifluoroethylation of a phenol (B47542)?
A3: For the O-trifluoroethylation of phenols, it is often necessary to first deprotonate the phenol to form the more nucleophilic phenoxide. This can be achieved using a strong base like potassium hydroxide (KOH). The reaction is typically performed in a polar aprotic solvent such as DME or THF at elevated temperatures.[2][3]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a volatile and potentially hazardous chemical. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q5: What is a common side reaction to be aware of?
A5: A common side reaction, especially in the presence of a strong base, is the elimination of HBr to form 1,1,1-trifluoroethene. This can be minimized by careful selection of the base and reaction temperature.
Experimental Protocols
Protocol 1: N-Trifluoroethylation of Aniline (B41778)
This protocol is adapted from a patented procedure.[1]
Materials:
-
This compound
-
Aniline
-
Sodium carbonate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq), sodium carbonate (1.1 eq), and ethanol.
-
Add this compound (1.05 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: O-Trifluoroethylation of Phenol (Analogous Procedure)
This protocol is based on the reaction of a similar haloalkane with phenols.[2][3]
Materials:
-
This compound
-
Phenol
-
Potassium hydroxide (KOH)
-
1,2-Dimethoxyethane (DME)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of phenol (1.0 eq) in DME in a round-bottom flask, add ground KOH (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to form the potassium phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Optimization of O-Trifluoroethylation of Phenol (Analogous Reaction) [2]
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (1.1) | THF | 60 | 4.5 | Low |
| 2 | KOH (2.0) | THF | 60 | 4.5 | Moderate |
| 3 | KOH (5.0) | THF | 60 | 4.5 | Good |
| 4 | KOH (5.0) | DME | 80 | 4.5 | 69 |
| 5 | KOH (5.0) | DME | rt to 80 | 5.5 | 85 |
This data is for the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with phenol and serves as a starting point for optimization.
Visualizations
Caption: General experimental workflow for trifluoroethylation reactions.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 3. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
Managing the reactivity of 2-Bromo-1,1,1-trifluoroethane with strong bases
This guide provides technical support for researchers, scientists, and drug development professionals working with 2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br) and strong bases. It includes frequently asked questions, troubleshooting guides, and experimental protocols to ensure safe and successful reactions.
Section 1: Safety First - Essential Precautions
Question: What are the primary hazards associated with this compound and its reactions with strong bases?
Answer: Handling this compound requires strict safety protocols due to its chemical properties and the often-exothermic nature of its reactions with strong bases.
-
Inherent Hazards of CF₃CH₂Br : This compound is a volatile liquid.[1] Inhalation may cause respiratory irritation, and contact can lead to skin and serious eye irritation.[2] Always handle it in a well-ventilated fume hood.[2][3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with side shields.[2][3] For reactions with a risk of splashing, a face shield is also recommended.[4]
-
Exothermic Reactions : Reactions with strong bases can be highly exothermic, leading to a rapid increase in temperature and pressure. This can cause solvent to boil violently or, in a sealed system, lead to a risk of explosion.[4] Use an ice bath for cooling and add reagents slowly.
-
Incompatible Materials : Store away from incompatible materials, such as strong oxidizing agents and strong bases.[5]
-
Spill & Emergency Procedures : In case of inhalation, move the individual to fresh air; if breathing is difficult, administer oxygen.[2][3] For skin contact, wash thoroughly with soap and water.[2] In case of eye contact, rinse cautiously with water for at least 15 minutes.[2] Always seek immediate medical attention after exposure.[4]
Section 2: Frequently Asked Questions (FAQs)
Question: What are the primary reaction pathways when this compound reacts with a strong base?
Answer: The reaction of this compound with a strong base can proceed via two main competitive pathways:
-
Elimination (Dehydrobromination) : The base abstracts a proton from the carbon adjacent to the bromine atom, leading to the formation of 1,1,1-trifluoroethene (CF₂=CH₂). This is a common pathway, especially with sterically hindered bases.
-
Substitution/Alkylation : The base can act as a nucleophile, or more commonly, deprotonate a separate substrate to form a nucleophile, which then attacks the carbon bearing the bromine atom to displace it and form a new carbon-carbon or carbon-heteroatom bond. This is a method for introducing the trifluoroethyl group (-CH₂CF₃) into a molecule.
The outcome is highly dependent on the choice of base, solvent, temperature, and the nature of other substrates present.
Question: How does the trifluoromethyl (-CF₃) group influence the reactivity?
Answer: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major effects:
-
Acidification of α-protons : The protons on the adjacent carbon (the -CH₂- group) are significantly more acidic than in non-fluorinated bromoethane. This makes dehydrobromination (elimination) a very favorable pathway with many bases.
-
Carbanion Stabilization : If a carbanion were to form at the α-carbon (CF₃CH⁻-), it would be stabilized by the inductive effect of the -CF₃ group.[6][7] However, there can be some destabilizing repulsion between the fluorine lone pairs and the carbanionic center.[6]
Question: How does the choice of a strong base (e.g., KOH vs. n-BuLi) affect the reaction outcome?
Answer: The choice of base is critical in determining the product distribution.
-
Hydroxides/Alkoxides (e.g., KOH, t-BuOK) : These bases, particularly when sterically hindered like potassium tert-butoxide (t-BuOK), strongly favor elimination (dehydrobromination) to form 1,1,1-trifluoroethene.[8]
-
Organolithium Reagents (e.g., n-BuLi, s-BuLi) : These are extremely strong bases but can also act as nucleophiles.[9][10] With this compound, they can lead to complex reaction mixtures. Besides the expected dehydrobromination, side reactions like lithium-halogen exchange can occur, where the bromine atom is swapped with a lithium atom.[11] This can lead to unwanted by-products.
Section 3: Troubleshooting Guide
Q: My reaction is sluggish or shows no conversion. What are the likely causes? A:
-
Base Strength/Activity : The base may be old or degraded. Organolithium solutions should be titrated regularly to determine their exact concentration.[12] Solid bases like potassium hydride (KH) or sodium hydride (NaH) can become passivated by a surface layer of oxides/hydroxides; ensure they are fresh or have been washed to expose a reactive surface.
-
Temperature : Some reactions, particularly those involving deprotonation to form a specific nucleophile, require very low temperatures (e.g., -78 °C) to prevent side reactions. Conversely, some elimination reactions may require heating to proceed at a reasonable rate.[13]
-
Solvent Purity : Protic impurities like water or alcohols in the solvent will quench strong bases, especially organolithiums.[12] Ensure solvents are rigorously dried before use.
Q: I am observing a complex mixture of unidentified by-products. How can I improve selectivity? A:
-
Minimize Side Reactions with Organolithiums : If using an organolithium reagent, consider that lithium-halogen exchange is a potential side reaction.[11] Performing the reaction at the lowest possible temperature can often minimize this.
-
Control Reaction Temperature : Runaway temperatures can lead to decomposition and side reactions. Maintain strict temperature control using a suitable cooling bath and ensure slow, dropwise addition of reagents.
-
Change the Base : If elimination is the desired outcome, a sterically hindered, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA) is often a better choice than an organolithium.[6]
-
Consider the Reaction Order : In trifluoroethylation reactions, the order of addition is critical. It is often preferable to first generate the desired nucleophile by reacting a substrate with the strong base, and then slowly add the this compound to this solution.
Section 4: Data Presentation & Key Parameters
The success of a reaction involving CF₃CH₂Br and a strong base is a function of several variables. The table below summarizes expected outcomes based on the choice of reagent and conditions.
| Base Type | Typical Base | Primary Use / Reaction | Common Solvents | Typical Temp. (°C) | Key Considerations & Potential Side Reactions |
| Alkali Metal Hydroxide (B78521) | KOH, NaOH | Dehydrobromination | Alcohols, DMF, DMSO | 25 to 80 | Favors elimination. Reaction rate can be moderate.[13] |
| Alkoxide | t-BuOK, NaOEt | Dehydrobromination | THF, Alcohols | 0 to 60 | Sterically hindered bases (t-BuOK) are highly selective for elimination.[8] |
| Amide | LDA, LiHMDS | Dehydrobromination / Deprotonation | THF, Diethyl Ether | -78 to 0 | Strong, non-nucleophilic bases.[9] Ideal for generating a specific carbanion from another substrate before adding CF₃CH₂Br. |
| Organolithium | n-BuLi, s-BuLi | Deprotonation / Trifluoroethylation | THF, Hexanes, Diethyl Ether | -78 to 0 | Highly reactive and basic.[12] Prone to side reactions like lithium-halogen exchange and reaction with etheral solvents.[11][12] |
| Hydride | NaH, KH | Deprotonation / Trifluoroethylation | THF, DMF | 0 to 25 | Used to deprotonate substrates (e.g., alcohols, malonates) to form nucleophiles for subsequent trifluoroethylation. |
Section 5: Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for these reactions, emphasizing key control points.
Caption: General experimental workflow for reactions with CF₃CH₂Br.
Competing Reaction Pathways
The choice of base and reaction conditions dictates the balance between elimination and substitution.
Caption: Competing E2 Elimination vs. SN2 Substitution pathways.
Protocol 1: Dehydrobromination of this compound
This protocol is a representative procedure for the elimination reaction to generate 1,1,1-trifluoroethene, which is a gaseous product. Extreme caution must be exercised. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate gas handling and trapping equipment.
-
Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. The outlet of the condenser should be connected to a series of traps (e.g., a dry ice/acetone cold trap) to collect the gaseous product. Ensure the system is under a slight positive pressure of an inert gas (Nitrogen or Argon).
-
Reagents : In the flask, place a solution of potassium hydroxide (KOH) in a suitable solvent like ethanol. Cool the flask to 0 °C using an ice bath.
-
Addition : Add this compound to the dropping funnel. Add it dropwise to the stirred KOH solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The gaseous product, 1,1,1-trifluoroethene, will be collected in the cold trap.
-
Workup : The reaction is complete when gas evolution ceases. The collected product in the cold trap can be carefully evaporated into a collection vessel or used in a subsequent reaction.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. This compound|421-06-7 - MOLBASE Encyclopedia [m.molbase.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. siue.edu [siue.edu]
- 7. Carbanion Stabilization Methods | Organic Chemistry Tutorial [curlyarrows.com]
- 8. byjus.com [byjus.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
Technical Support Center: Purification of Products from 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered when working with products derived from 2-Bromo-1,1,1-trifluoroethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
A1: The most prevalent impurities include unreacted this compound, over-alkylated products (especially when using amine nucleophiles), and potential elimination byproducts. At elevated temperatures, the formation of more highly halogenated species can also occur.
Q2: My reaction with an amine has resulted in a mixture of mono- and di-trifluoroethylated products. How can I favor the formation of the mono-substituted product?
A2: Over-alkylation is a common issue due to the increased nucleophilicity of the mono-alkylated amine product compared to the starting amine.[1][2] To favor mono-alkylation, consider using a large excess of the starting amine relative to this compound. This statistically favors the reaction of the trifluoroethylating agent with the more abundant starting amine.
Q3: I am observing a significant amount of unreacted this compound in my crude product. What is the best way to remove it?
A3: Due to its volatility (boiling point: 26-27 °C), unreacted this compound can often be removed by evaporation on a rotary evaporator. For less volatile products, careful fractional distillation can also be effective. A simple aqueous workup, including a wash with water, can also help to remove the unreacted starting material.[3]
Q4: Are there any specific safety precautions I should take when purifying products derived from this compound?
A4: Yes. This compound is a volatile and potentially hazardous compound. All purification steps should be performed in a well-ventilated fume hood. Protective gloves, safety glasses, and a lab coat should be worn. Refer to the Safety Data Sheet (SDS) for detailed handling information.
Troubleshooting Guides
Purification of Trifluoroethylated Amines
Problem: My final product is contaminated with over-alkylated species (di- and tri-substituted amines).
-
Possible Cause: The mono-trifluoroethylated amine is more nucleophilic than the starting amine, leading to further reaction.[1][2]
-
Solution:
-
Column Chromatography: This is often the most effective method for separating closely related amine products. A silica (B1680970) gel column with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can effectively separate the mono-, di-, and tri-substituted products.
-
Acid-Base Extraction: If the basicity of the different amine products is sufficiently different, an acid-base extraction may be employed. By carefully adjusting the pH of the aqueous phase, it may be possible to selectively protonate and extract one of the amine products into the aqueous layer, leaving the others in the organic phase.
-
Problem: I am having difficulty removing the unreacted starting amine from my product.
-
Possible Cause: The starting amine and the product have similar polarities.
-
Solution:
-
Acid Wash: Convert the amines to their corresponding ammonium (B1175870) salts by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The ammonium salts will be water-soluble and can be extracted into the aqueous phase. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Boc Protection: If the starting amine is primary or secondary, it can be reacted with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. The polarity of the protected amine will be significantly different from the trifluoroethylated product, making separation by column chromatography much easier. The Boc group can be subsequently removed under acidic conditions.
-
Purification of Trifluoroethylated Ethers and Esters
Problem: My crude product contains acidic impurities.
-
Possible Cause: Formation of acidic byproducts during the reaction.
-
Solution:
-
Aqueous Base Wash: Wash the crude organic product with a mild inorganic base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution. This will neutralize and extract the acidic impurities into the aqueous layer.[4] Follow with a water wash to remove any remaining base.
-
Problem: My ester product is contaminated with the starting alcohol.
-
Possible Cause: Incomplete reaction or use of excess alcohol.
-
Solution:
-
Water Washes: If the alcohol has some water solubility, repeated washing of the organic layer with water or brine can help to remove it.
-
Fractional Distillation: If there is a sufficient difference in boiling points between the ester product and the starting alcohol, fractional distillation can be an effective purification method.
-
Quantitative Data Summary
The following table summarizes typical yields for reactions involving a derivative of this compound. While not direct data for the title compound, it provides an indication of expected outcomes.
| Product Type | Reactant | Yield (%) | Purification Method | Reference |
| Aryl Fluoroalkenyl Ether | 4-Methoxyphenol | 85 | Column Chromatography (Pentane) | [4] |
| Aryl Fluoroalkenyl Ether | 4-Chlorophenol | 70 | Column Chromatography (Pentane) | [4] |
| Aryl Fluoroalkenyl Ether | 4-Nitrophenol | 32 | Column Chromatography (Pentane) | [4] |
Experimental Protocols
General Protocol for Aqueous Workup of a Trifluoroethylation Reaction
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to aid in drying.
-
Separate the aqueous layer and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Protocol for Flash Column Chromatography of a Trifluoroethylated Amine
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific separation.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for products from this compound.
Caption: Logic diagram for selecting a purification strategy based on impurity type.
References
Technical Support Center: Enhancing Selectivity in Reactions with 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Bromo-1,1,1-trifluoroethane (HBTE). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your chemical reactions involving this versatile trifluoroethylating agent. By understanding the factors that influence reaction pathways, you can minimize the formation of unwanted byproducts and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive pathways of this compound?
A1: this compound (CF₃CH₂Br) primarily participates in nucleophilic substitution and radical reactions. The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent C-Br bond, making it susceptible to attack by nucleophiles. Additionally, the C-Br bond can undergo homolytic cleavage to generate a 2,2,2-trifluoroethyl radical, which can then participate in various radical-mediated transformations.
Q2: What are the common side reactions observed when using HBTE, and how can they be minimized?
A2: Common side reactions include elimination, over-alkylation, and in the case of ambident nucleophiles, reaction at multiple sites (e.g., O- versus C-alkylation). Minimizing these side reactions often involves careful control of reaction parameters such as temperature, solvent, base, and the choice of catalyst. For instance, in reactions with phenolates, polar aprotic solvents tend to favor O-alkylation, while polar protic solvents can promote C-alkylation.[1]
Q3: How can I improve the selectivity of my trifluoroethylation reaction?
A3: Improving selectivity requires a multi-faceted approach. Key strategies include:
-
Optimization of Reaction Conditions: Systematically screen solvents, temperatures, and reaction times.
-
Choice of Base: The strength and steric hindrance of the base can significantly influence the reaction outcome.
-
Catalyst Selection: For metal-catalyzed reactions, the choice of ligand and metal center is crucial for directing the reaction towards the desired product.
-
Control of Reaction Pathways: For radical reactions, the use of specific initiators or photocatalysts can enhance selectivity by controlling the generation and reactivity of the trifluoroethyl radical.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Selectivity in the Alkylation of Phenols (O- vs. C-Alkylation)
Problem: My reaction with a substituted phenol (B47542) is giving a mixture of O-trifluoroethylated and C-trifluoroethylated products. How can I favor the desired O-alkylation?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving O-alkylation selectivity.
Detailed Solutions:
-
Solvent Choice: The solvent plays a critical role in determining the site of alkylation. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) generally favor O-alkylation by leaving the oxygen of the phenoxide more nucleophilic. In contrast, polar protic solvents can solvate the oxygen atom through hydrogen bonding, hindering its reactivity and promoting C-alkylation.[1]
-
Base Selection: The choice of base is crucial. Strong, non-hindered bases can deprotonate the phenol to a greater extent, but may also promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for selective O-alkylation.
-
Temperature Control: O-alkylation is often the kinetically favored product. Running the reaction at lower temperatures can therefore increase selectivity for the O-alkylated product.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to transport the phenoxide from the aqueous to the organic phase, thereby increasing its effective concentration and reactivity towards O-alkylation.
Issue 2: Formation of Dimerized Byproducts in Radical Reactions
Problem: In my photocatalytic trifluoroethylation of a styrene (B11656) derivative, I am observing significant formation of the dimerized benzyl (B1604629) radical byproduct. How can I improve the selectivity for the desired trifluoroethylated product?
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize dimerization in radical reactions.
Detailed Solutions:
-
Substrate Concentration: High concentrations of the starting styrene can lead to an increased rate of benzyl radical dimerization. Reducing the substrate concentration can favor the desired cross-coupling with the trifluoroethyl radical.
-
Catalyst System: The choice of photocatalyst can influence the selectivity. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) bearing photocatalytic units, have been shown to suppress the dimerization of benzyl radicals compared to their homogeneous counterparts.[2][3]
-
Light Intensity: The rate of radical generation can be controlled by adjusting the intensity of the light source. Lowering the light intensity can reduce the steady-state concentration of radicals, thereby disfavoring bimolecular dimerization reactions.
-
Additives: The addition of a radical trap or a mediator can help to control the fate of the intermediate radicals and steer the reaction towards the desired product.
Data Presentation
The following tables provide a summary of reaction conditions and outcomes for representative trifluoroethylation reactions.
Table 1: O- vs. C-Alkylation of 2-Naphthol [1]
| Entry | Alkylating Agent | Base | Solvent | Product(s) | Ratio (O:C) |
| 1 | Benzyl Bromide | NaH | DMF | O-alkylated | Major |
| 2 | Benzyl Bromide | NaH | Trifluoroethanol | C-alkylated | Major |
Table 2: Photocatalytic Trifluoroethylation of Styrenes with 1,1,1-Trifluoro-2-iodoethane (B141898) [2][4][5]
| Entry | Styrene Derivative | Photocatalyst | Additive | Product(s) | Yield (%) |
| 1 | Styrene | fac-Ir(ppy)₃ | DIPEA | γ-Trifluoromethyl alcohol | 77 |
| 2 | 4-Methoxystyrene | fac-Ir(ppy)₃ | DIPEA | γ-Trifluoromethyl alcohol | 85 |
| 3 | 4-Bromostyrene | fac-Ir(ppy)₃ | DIPEA | γ-Trifluoromethyl alcohol | 68 |
Experimental Protocols
Protocol 1: General Procedure for O-Trifluoroethylation of Phenols
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To a solution of the phenol (1.0 equiv) in a polar aprotic solvent (e.g., DMF, 0.5 M), add a suitable base (e.g., K₂CO₃, 1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Photocatalytic Hydroxytrifluoroethylation of Styrenes[2][4]
-
In a reaction vessel, combine the styrene derivative (1.0 equiv), 1,1,1-trifluoro-2-iodoethane (2.0 equiv), a photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and a base (e.g., DIPEA, 2.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., N₂ or Ar) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to isolate the desired γ-trifluoromethyl alcohol.
By carefully considering the factors outlined in this technical support center, researchers can significantly improve the selectivity of their reactions with this compound, leading to more efficient and successful synthetic outcomes.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Photocatalytic Metal-Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common impurities found in commercial 2-Bromo-1,1,1-trifluoroethane
Welcome to the technical support center for commercial 2-Bromo-1,1,1-trifluoroethane. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the purity and use of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound, often referred to by its anesthetic name Halothane, typically has a purity of ≥99%. However, several types of impurities may be present in trace amounts. These can be broadly categorized as:
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Stabilizers: Thymol (B1683141) is intentionally added to some grades of this compound as a stabilizer to prevent decomposition.[1] Its concentration is typically around 0.01%. While not a contaminant, its presence can interfere with certain reactions.
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Related Halogenated Compounds: Due to the manufacturing process, structurally similar halogenated ethanes can be present. A notable example is 2-Chloro-1,1,1-trifluoroethane, which can be found as a low-level impurity.
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Unreacted Starting Materials and Byproducts: The synthesis of this compound may leave behind trace amounts of unreacted starting materials or generate side-reaction products. A list of potential upstream and downstream chemicals can provide clues as to what these might be.
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Water: Residual moisture may be present if the drying process during manufacturing is incomplete. The compound can form a hydrate, indicating its affinity for water.
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Volatile Organic Solvents: Trace amounts of solvents used during the manufacturing and purification process may remain in the final product.
Q2: I am seeing unexpected side products in my reaction. Could impurities in this compound be the cause?
A2: Yes, impurities can lead to unexpected reaction outcomes. For example:
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Thymol: As a phenolic compound, thymol contains a hydroxyl group that can react with electrophiles or act as a proton source in sensitive reactions.
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Other Halogenated Ethanes: These impurities can compete in reactions, leading to a mixture of products. For instance, if your reaction involves a nucleophilic substitution, the presence of other alkyl halides will result in multiple substitution products.
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Water: Moisture can quench organometallic reagents, hydrolyze sensitive functional groups, or alter catalyst activity.
Q3: How can I check the purity of my this compound?
A3: The most common and effective method for assessing the purity of volatile compounds like this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification of impurities.[2][3][4][5][6][7] A Flame Ionization Detector (FID) is also commonly used for quantification.
Q4: Is there a simple purification method I can perform in the lab?
A4: A basic purification to remove non-volatile impurities and potentially some water-soluble ones involves simple distillation. For removal of water, washing with water followed by drying with a suitable drying agent (e.g., anhydrous calcium chloride) and subsequent distillation has been reported. However, for removal of volatile, structurally similar impurities, fractional distillation would be necessary, which can be challenging for a low-boiling point compound like this compound (boiling point: ~26 °C).
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments.
Issue 1: Inconsistent Reaction Yields or Product Profiles
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Possible Cause: Lot-to-lot variability in the impurity profile of this compound.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Obtain the CoA for the specific lot number of the reagent you are using from the supplier. This document will provide information on the purity and may list the levels of specific impurities.
-
Perform In-House Purity Analysis: If a detailed impurity profile is not available or if you suspect other contaminants, perform a GC-MS analysis on the reagent. This will help you identify and quantify any unexpected impurities.
-
Consider a Stabilizer-Free Version: If you suspect the stabilizer (thymol) is interfering with your reaction, inquire with your supplier about the availability of a stabilizer-free grade. Be aware that such grades may have a shorter shelf life.
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Purify the Reagent: If significant impurities are detected, consider purifying the reagent by distillation before use.
-
Issue 2: Reaction Fails to Initiate or Proceeds Slowly
-
Possible Cause: Presence of inhibitors or catalyst poisons.
-
Troubleshooting Steps:
-
Check for Water Content: Use Karl Fischer titration to determine the water content. If it is high, dry the reagent using a suitable drying agent followed by distillation.
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Remove Stabilizer: If your reaction is sensitive to phenols, the thymol stabilizer may be the culprit. It can be removed by passing the this compound through a short column of activated alumina (B75360) or silica (B1680970) gel.
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Evaluate Starting Material Purity: Ensure that other reagents in your reaction are also of high purity and are not contributing to the issue.
-
Quantitative Data Summary
The following table summarizes the typical specifications for commercial this compound based on publicly available information from suppliers. Note that specific values can vary between manufacturers and lots.
| Parameter | Typical Specification | Analytical Method |
| Purity (Assay) | ≥99% | Gas Chromatography (GC) |
| Thymol (Stabilizer) | ~0.01% | Gas Chromatography (GC) |
| Water Content | Varies | Karl Fischer Titration |
| Related Substances | Not typically specified in detail on standard CoAs | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general methodology for the identification and semi-quantitative analysis of volatile impurities in this compound.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration would be 1 µL of the sample in 1 mL of solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column.
-
Mass Spectrometer: A mass spectrometer detector capable of electron ionization (EI).
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of halogenated hydrocarbons. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injection:
-
Injector Temperature: 200 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
The relative percentage of each impurity can be estimated by comparing its peak area to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, calibration with certified reference standards of the identified impurities is required.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Logical relationship of impurities to reaction outcome.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. etamu.edu [etamu.edu]
- 5. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Handling and Quenching of 2-Bromo-1,1,1-trifluoroethane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1,1,1-trifluoroethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a volatile and potentially hazardous substance. Key hazards include:
-
Inhalation Toxicity: Vapors may cause respiratory irritation.[1] High concentrations can have anesthetic effects.
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: It can be harmful to the environment by contributing to ozone depletion.[1]
It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2] It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum and magnesium.[3]
Q3: What are some common reactions where this compound is used?
A3: this compound is a valuable building block in organic synthesis, primarily used as a source of the trifluoroethyl (-CH₂CF₃) group. Common applications include:
-
Trifluoroethylation of Amines and Alcohols: Introduction of the trifluoroethyl moiety to modify the physicochemical properties of molecules, which is of particular importance in medicinal chemistry.
-
Synthesis of Fluorinated Alkenes: Can be used to generate highly functionalized fluoroalkenes.
-
Formation of Organometallic Reagents: Can be used to prepare trifluoroethyl-containing Grignard or organolithium reagents, although these can be unstable.
Q4: Can I use a strong base to quench a reaction involving this compound?
A4: Caution should be exercised when using strong bases for quenching. This compound can undergo elimination reactions in the presence of strong, non-nucleophilic bases to form trifluoroethene. If the desired outcome is nucleophilic substitution, a milder quenching agent is recommended to avoid side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction is highly exothermic and difficult to control. | The reaction of this compound with strong nucleophiles or bases can be vigorous. | - Perform the reaction at a lower temperature (e.g., in an ice bath or dry ice/acetone bath).- Add the reagent dropwise using an addition funnel to control the reaction rate.- Ensure efficient stirring to dissipate heat. |
| Low yield of the desired trifluoroethylated product. | - Incomplete reaction.- Competing elimination side reaction.- Degradation of the product during workup. | - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Use a less sterically hindered and more nucleophilic reagent if elimination is an issue.- Employ a mild quenching and workup procedure. |
| Formation of multiple unidentified byproducts. | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials or solvents.- The reagent is not selective for the desired transformation. | - Rerun the reaction at a lower temperature.- Ensure all reagents and solvents are pure and dry.- Consider using a more selective trifluoroethylating agent if available. |
| Difficulty in removing unreacted this compound after the reaction. | This compound is volatile (boiling point ~26 °C). | - Carefully remove the bulk of the unreacted starting material by rotary evaporation at low temperature and reduced pressure.- For trace amounts, purification by column chromatography is effective. |
| Emulsion formation during aqueous workup. | The presence of both polar and non-polar species can lead to the formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[4]- If the emulsion persists, filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Nucleophilic Substitution Reaction
This protocol describes a general method for quenching a reaction where this compound has been used as an electrophile.
1. Cooling:
-
Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. This minimizes potential side reactions and exotherms during quenching.
2. Quenching:
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[5] The addition should be dropwise to control any potential off-gassing or temperature increase.
-
Continue adding the quenching solution until the reaction is no longer exothermic.
3. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine the organic layers.
4. Washing:
-
Wash the combined organic layers sequentially with:
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to remove residual water from the organic layer.[4]
-
5. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Quenching of an Organometallic Reaction Involving a Trifluoroethyl Anion Equivalent
This protocol is for reactions where this compound is used to generate a trifluoroethyl organometallic species (e.g., via metal-halogen exchange) which is then reacted with an electrophile.
1. Cooling:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
2. Quenching:
-
Slowly add a saturated aqueous solution of NH₄Cl or a protic solvent like methanol (B129727) pre-cooled to 0 °C. The addition should be extremely slow to prevent a rapid temperature increase.
3. Warming:
-
Allow the mixture to slowly warm to room temperature with continuous stirring.
4. Workup:
-
Follow the extraction, washing, and drying steps as outlined in Protocol 1.
Visualizations
Caption: General Quenching and Workup Workflow.
Caption: Troubleshooting Low Product Yield.
References
- 1. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
Impact of solvent choice on 2-Bromo-1,1,1-trifluoroethane reaction outcomes
Welcome to the technical support center for 2-Bromo-1,1,1-trifluoroethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on reaction outcomes involving this versatile fluorinated building block. Below, you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound and how does the solvent influence them?
A1: this compound typically undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. The strong electron-withdrawing trifluoromethyl group makes the α-carbon electron-deficient and susceptible to nucleophilic attack, while also acidifying the β-protons, making elimination a competitive pathway. Solvent choice is critical in directing the reaction towards the desired outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[1][2][3] This enhances the nucleophilicity and accelerates the rate of substitution.
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can significantly slow down SN2 reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and reduces its reactivity.[1][4] These solvents can favor SN1 reactions by stabilizing the carbocation intermediate, but a primary carbocation from this compound is highly unstable and unlikely to form.[5] Protic solvents may also promote E2 reactions if a strong base is used.
Q2: Why is my SN2 reaction with this compound sluggish or failing in a protic solvent?
A2: Protic solvents, like alcohols or water, solvate and stabilize anionic nucleophiles through hydrogen bonding.[1] This stabilization lowers the ground state energy of the nucleophile, increasing the activation energy required for the SN2 reaction and thus slowing it down considerably.[4] For an efficient SN2 reaction, it is crucial to use a polar aprotic solvent that does not engage in hydrogen bonding with the nucleophile.[1][2]
Q3: Can elimination (E2) be a major side reaction and how can the choice of solvent mitigate it?
A3: Yes, elimination is a significant competing reaction, especially with strong, sterically hindered bases. The choice of solvent can influence the SN2/E2 ratio. While polar aprotic solvents generally favor SN2, the basicity of the nucleophile plays a key role. Using a less basic, but still potent, nucleophile can favor substitution. Additionally, protic solvents can sometimes favor elimination over substitution because they reduce nucleophilicity more than basicity.[1]
Q4: What are the general safety precautions when handling this compound in various solvents?
A4: this compound causes skin and serious eye irritation and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8] Ensure the chosen solvent is compatible. It is stable but should be kept away from strong oxidizing agents.[9] Always consult the Safety Data Sheet (SDS) for both the reactant and the chosen solvent before beginning any experiment.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inappropriate Solvent Choice: Using a polar protic solvent (e.g., ethanol) for an SN2 reaction is slowing the reaction rate.[1][5] | Switch to a Polar Aprotic Solvent: Use solvents like acetonitrile, DMF, or DMSO to enhance nucleophile reactivity.[11] |
| Poor Solubility: One or more reactants are not fully dissolved at the reaction temperature. | Select a More Suitable Solvent: Ensure all starting materials are soluble. A solvent mixture may be necessary. | |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[11] | |
| Multiple Products Observed | SN2 vs. E2 Competition: The nucleophile is also acting as a strong base, leading to elimination byproducts. | Modify Reaction Conditions: Use a less basic nucleophile if possible. Lowering the reaction temperature often favors substitution over elimination. |
| Solvolysis: The solvent (e.g., methanol, water) is acting as a nucleophile, leading to an undesired ether or alcohol product.[5] | Use a Non-Nucleophilic Solvent: Select an aprotic solvent that will not participate in the reaction. | |
| Favorskii Rearrangement (for related α-haloketones) | Base-Induced Rearrangement: While not directly applicable to this compound, if using a related α-bromo ketone, a base can induce this side reaction.[11] | Use Non-Basic Conditions: If possible, avoid strong bases. If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures.[11] |
Solvent Effect on Reaction Outcomes: A Summary
The following table summarizes the general effects of different solvent classes on common reaction pathways.
| Solvent Class | Dielectric Constant | Effect on SN1 / E1 | Effect on SN2 / E2 | Recommended Solvents |
| Polar Protic | High | Favored: Stabilizes the carbocation intermediate and the leaving group.[5] | Disfavored: Solvates and deactivates the nucleophile through H-bonding, slowing the rate.[1] | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) |
| Polar Aprotic | High | Disfavored: Does not effectively solvate the anionic leaving group. | Favored: Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive.[2][3] | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
| Non-Polar | Low | Disfavored: Cannot stabilize charged intermediates or transition states. | Disfavored: Reactants (often salts) have poor solubility. | Hexane, Toluene, Diethyl ether |
Experimental Protocols
General Protocol for SN2 Reaction
This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu⁻).
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. qcbr.queens.org [qcbr.queens.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. benchchem.com [benchchem.com]
Stabilizers for 2-Bromo-1,1,1-trifluoroethane and their effects on reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,1,1-trifluoroethane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as HBFC-134aB1, is a hydrobromofluorocarbon. Due to its chemical properties, it has been explored for use as a refrigerant, a fire suppressant, and as a reagent in organic synthesis. In the context of drug development, its unique trifluoromethyl group makes it a valuable building block for creating complex fluorinated molecules with potential therapeutic applications.
Q2: What are the primary stability concerns with this compound?
Like many halogenated hydrocarbons, this compound can be susceptible to degradation over time, particularly when exposed to light, heat, and certain metals. This degradation can lead to the formation of acidic byproducts, such as hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF), which can compromise the purity of the compound and affect the outcome of experiments.
Q3: What types of stabilizers are commonly used for halogenated hydrocarbons?
-
Acid Acceptors: These compounds neutralize acidic byproducts that can form during degradation. Common examples include amines and epoxides.
-
Antioxidants: These prevent oxidation of the solvent. Phenolic compounds are often used for this purpose.
-
Metal Stabilizers: These passivate metal surfaces to prevent catalytic degradation of the halogenated compound.
Troubleshooting Guide
Issue 1: Unexpected side reactions or low yield in my experiment.
-
Possible Cause: Degradation of this compound leading to the presence of impurities that interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products.
-
Use a Stabilizer: If degradation is suspected, consider adding a small amount of a suitable stabilizer. For initial trials, a phenolic stabilizer like Butylated Hydroxytoluene (BHT) or an amine-based stabilizer could be tested at low concentrations (e.g., 0.01-0.1% w/w).
-
Purify the Reagent: If impurities are detected, consider purifying the this compound by distillation before use.
-
Issue 2: Discoloration of the this compound solution.
-
Possible Cause: This is often a visual indicator of degradation and the formation of byproducts.
-
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored in a cool, dark place, away from direct sunlight and heat sources. Amber glass bottles are recommended.
-
Incompatible Materials: Avoid contact with incompatible materials such as strong oxidizing agents, rubber, and some plastics, which can accelerate degradation.[1]
-
Consider a Stabilizer: As with unexpected reactivity, the addition of a stabilizer can help prevent degradation that leads to discoloration.
-
Issue 3: Corrosion of metal equipment or reaction vessels.
-
Possible Cause: Formation of acidic byproducts (HBr, HF) from the degradation of this compound.
-
Troubleshooting Steps:
-
Material Compatibility: Use reaction vessels and equipment made of materials known to be resistant to halogenated compounds and their acidic byproducts (e.g., glass, PTFE, stainless steel).
-
Moisture Control: Minimize the presence of water, as it can contribute to the hydrolysis of the compound and the formation of corrosive acids.
-
Employ Acid Acceptors: The use of an acid acceptor stabilizer can neutralize any acidic byproducts as they are formed, mitigating corrosion.
-
Stabilizer Effects on Reactivity: A Comparative Overview
Since specific quantitative data for stabilizers in this compound is limited, the following table provides a generalized overview of the expected effects of common stabilizer types on the reactivity of halogenated hydrocarbons. This information is based on their known mechanisms of action.
| Stabilizer Type | Typical Compounds | Concentration Range (% w/w) | Mechanism of Action | Potential Effects on Reactivity |
| Phenolic Antioxidants | Thymol (B1683141), BHT | 0.005 - 0.1 | Free radical scavengers, preventing auto-oxidation. | Generally minimal impact on desired reactivity, but may quench radical-initiated reactions. |
| Amine Acid Acceptors | Triethylamine, Diisopropylamine | 0.01 - 0.5 | Neutralize acidic byproducts (e.g., HBr, HF). | Can act as a base catalyst in some reactions. May interfere with acid-catalyzed reactions. |
| Epoxide Acid Acceptors | Propylene oxide, Butylene oxide | 0.1 - 1.0 | Scavenge acid by covalent bonding. | Generally less reactive than amines, with a lower likelihood of interfering with the primary reaction. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and light exposure, with and without the addition of a stabilizer.
Materials:
-
This compound (high purity grade)
-
Selected stabilizer (e.g., Thymol, BHT)
-
Amber glass vials with PTFE-lined caps
-
Clear glass vials with PTFE-lined caps
-
Oven capable of maintaining 40°C ± 2°C
-
UV light chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the stabilizer in this compound at the desired concentration (e.g., 0.05% w/w).
-
Aliquot the unstabilized and stabilized this compound into both amber and clear glass vials.
-
-
Initial Analysis (T=0):
-
Analyze an initial sample of both the unstabilized and stabilized material by GC-MS to determine the initial purity and identify any existing impurities.
-
-
Storage Conditions:
-
Place a set of amber and clear vials of both stabilized and unstabilized samples in an oven at 40°C.
-
Place another set of clear vials of both stabilized and unstabilized samples in a UV light chamber at ambient temperature.
-
Store a control set of amber vials at the recommended storage condition (e.g., 4°C in the dark).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each storage condition.
-
Allow the vials to return to room temperature.
-
Analyze the samples by GC-MS to determine the percentage of this compound remaining and to identify and quantify any degradation products.
-
-
Data Analysis:
-
Compare the degradation rates of the unstabilized and stabilized samples under each condition.
-
Plot the concentration of this compound as a function of time for each condition.
-
Protocol 2: GC-MS Method for Analysis of this compound and its Degradation Products
Objective: To develop a GC-MS method for the separation and identification of this compound and potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-300 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Prepare a dilution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the data.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search the chromatogram for any additional peaks that may correspond to degradation products.
-
Use the mass spectral library to tentatively identify any unknown peaks.
Visualizations
References
Identifying and characterizing unexpected products in 2-Bromo-1,1,1-trifluoroethane reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in identifying and characterizing unexpected products in reactions involving 2-Bromo-1,1,1-trifluoroethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound?
A1: this compound typically undergoes two main types of reactions:
-
Nucleophilic Substitution (SN2): In the presence of a good, non-bulky nucleophile, the bromide ion is displaced to form a new carbon-nucleophile bond.
-
Elimination (E2): With a strong, sterically hindered base, dehydrobromination occurs to yield 1,1,1-trifluoroethylene.[1]
Q2: What are some common unexpected products observed in reactions with this compound?
A2: Unexpected products can arise from various side reactions. While specific examples for this exact substrate are not extensively documented in readily available literature, analogous reactions with similar halogenated compounds suggest the following possibilities:
-
Formation of Rearrangement Products: Although less common for primary halides, under conditions that might favor carbocation formation (e.g., presence of Lewis acids, certain solvents), rearrangements could theoretically occur, leading to isomeric products.
-
Oligomerization/Polymerization of Alkenes: If the reaction conditions for elimination are not carefully controlled (e.g., high concentration, elevated temperature), the highly reactive 1,1,1-trifluoroethylene product can undergo oligomerization or polymerization.[2]
-
Solvent Participation: In some cases, the solvent can act as a nucleophile, leading to the formation of solvent-adducts as byproducts.
-
Products from Radical Reactions: Under photochemical conditions or in the presence of radical initiators, C-Br bond homolysis can lead to a variety of radical-derived products, which can be complex and often result in a mixture of compounds.[3]
Q3: How can I minimize the formation of unexpected products?
A3: To minimize side reactions, consider the following:
-
Choice of Base/Nucleophile: For substitution, use a strong, but not sterically hindered, nucleophile. For elimination, a bulky, non-nucleophilic base like potassium tert-butoxide is preferred to minimize competing substitution.[4]
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction and reduce the rate of side reactions.
-
Solvent: Use an appropriate aprotic solvent for SN2 reactions to avoid solvent participation and promote the desired pathway.
-
Inert Atmosphere: For reactions involving sensitive reagents like organometallics, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation and side reactions with atmospheric components.
Troubleshooting Guides
Problem 1: Low yield of the expected substitution product and formation of an unknown alkene.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The nucleophile is acting as a base. | Switch to a less basic, more nucleophilic reagent. For example, if using an alkoxide, consider using an azide (B81097) or cyanide nucleophile. | Increased yield of the substitution product and decreased formation of the alkene. |
| High reaction temperature favoring elimination. | Lower the reaction temperature. Monitor the reaction progress over a longer period. | Improved ratio of substitution to elimination product. |
| The solvent is promoting elimination. | Switch from a protic to a polar aprotic solvent (e.g., DMSO, DMF, or acetone). | The SN2 pathway will be favored, increasing the yield of the substitution product. |
Problem 2: Formation of a complex mixture of unidentified products, possibly including oligomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uncontrolled elimination reaction leading to polymerization of the alkene product. | If elimination is desired, add the base slowly at a low temperature to keep the concentration of the reactive alkene low. Consider using a continuous flow setup. | Formation of the desired alkene with minimal oligomerization. |
| Radical side reactions are occurring. | Ensure the reaction is performed in the dark and that the starting materials are free of peroxides. If radical initiation is suspected, add a radical inhibitor (e.g., BHT). | A cleaner reaction profile with fewer unidentified byproducts. |
| Reaction with organometallic reagents leading to multiple additions or side reactions. | Use stoichiometric amounts of the organometallic reagent at low temperatures. Ensure the reaction is conducted under strictly anhydrous and inert conditions.[5] | Formation of the desired single-addition product. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF).
-
Reaction: Add this compound (1.0 equivalent) to the stirring solution.
-
Heating: Gently heat the mixture to a temperature appropriate for the chosen nucleophile and solvent (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Dehydrobromination (E2)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of a bulky base like potassium tert-butoxide (1.5 equivalents) in an anhydrous solvent (e.g., THF or tert-butanol).[4]
-
Reaction: Cool the solution in an ice bath and slowly add this compound (1.0 equivalent) dropwise.
-
Reaction Time: Allow the reaction to stir at low temperature or gradually warm to room temperature while monitoring the progress by GC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a low-boiling-point organic solvent.
-
Purification: Wash the organic layer with brine, dry over a suitable drying agent, and carefully remove the solvent. The volatile alkene product may require cryogenic trapping or can be used directly in the next step.
Data Presentation
Table 1: Expected vs. Potential Unexpected Products and Their Characterization Data
| Reaction Type | Expected Product | Potential Unexpected Product(s) | Key Spectroscopic Data (Expected) | Key Spectroscopic Data (Unexpected) |
| Nucleophilic Substitution | R-CH2CF3 | Alkene (1,1,1-trifluoroethylene) | 19F NMR: Singlet ~ -70 ppm; 1H NMR: Quartet ~ 2.5-3.5 ppm | 19F NMR: Complex multiplets; 1H NMR: Multiplets in the vinyl region (5-7 ppm)[6] |
| Dehydrobromination | H2C=CF-CF3 (1,1,1-trifluoroethylene) | Oligomers/Polymers of trifluoroethylene | GC-MS: Molecular ion peak at m/z = 82 | GC-MS: Series of peaks with repeating units of m/z = 82[2] |
| Reaction with Grignard Reagent | R-CH2CF3 | Products of elimination or multiple additions | Varies with the Grignard reagent used. | Varies depending on the side reaction. |
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for identifying the source of unexpected products.
References
- 1. Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Trifluoroethylene | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents: 2-Bromo-1,1,1-trifluoroethane in Focus
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a paramount strategy in modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide provides an objective comparison of 2-Bromo-1,1,1-trifluoroethane with other prominent trifluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection in research and development.
Trifluoromethylating agents are broadly classified by their reactive nature: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical (•CF₃). This compound primarily serves as a precursor to the trifluoromethyl radical, particularly under photoredox or copper-catalyzed conditions.[2] This positions it as an alternative to other radical trifluoromethylating agents like the Langlois reagent. In contrast, Togni and Umemoto reagents are well-established electrophilic agents, while the Ruppert-Prakash reagent is the quintessential nucleophilic trifluoromethyl source.[3]
Performance Comparison: A Data-Driven Overview
The selection of a trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables summarize the performance of this compound and other key reagents across common substrate classes.
Table 1: Trifluoromethylation of Arenes and Heterocycles
| Reagent/Method | Substrate Example | Product | Yield (%) | Reference |
| This compound (Photoredox) | Unactivated Arenes | Aryl-CF₃ | Moderate to Good | [4] |
| Togni Reagent II | Indole (B1671886) | 3-Trifluoromethylindole | ~62% | [3] |
| Umemoto Reagent | Anisole | Mixture of o- and p-isomers | Moderate | [3] |
| Langlois Reagent | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 75% | [3] |
| Langlois Reagent | Caffeine | 8-Trifluoromethylcaffeine | 68% | [3] |
Table 2: Trifluoromethylation of Alkenes
| Reagent/Method | Substrate Example | Product | Yield (%) | Reference |
| This compound / Cu catalyst | Unactivated Olefins | Allylic Trifluoromethylated Compound | Good | [5] |
| Togni Reagent / Photoredox Catalyst | Alkenes | Trifluoromethylated Alkenes | Good | [6] |
| Langlois Reagent / Oxidant | Alkenes | Halotrifluoromethylated Alkanes | Good | [7] |
Table 3: Trifluoromethylation of Carbonyl Compounds
| Reagent/Method | Substrate Example | Product | Yield (%) | Reference |
| Ruppert-Prakash Reagent | Acetophenone (B1666503) | 2,2,2-Trifluoro-1-phenylethan-1-ol | ~95% | [3] |
| Togni Reagent II | β-Ketoesters | α-Trifluoromethyl-β-ketoester | Good to Excellent | [8] |
| Umemoto Reagent | β-Ketoesters | α-Trifluoromethyl-β-ketoester | Good to Excellent | [9] |
Mechanistic Insights and Reaction Pathways
The distinct reactivity of each class of trifluoromethylating agent stems from their unique mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of trifluoromethylation reactions. Below are representative protocols for the application of this compound and other key reagents.
Protocol 1: Photoredox Trifluoromethylation of Arenes using this compound
This protocol is a general procedure for the direct C-H trifluoromethylation of arenes and heteroarenes.[4]
Materials:
-
Arene or heterocycle (1.0 equiv)
-
This compound (2.0-3.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar, 1-2 mol%)
-
Base (e.g., K₂HPO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., household fluorescent lamp)
Procedure:
-
To an oven-dried reaction vessel, add the arene/heterocycle, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent, followed by this compound via syringe.
-
Stir the reaction mixture at room temperature while irradiating with the visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.[1]
Materials:
-
Indole (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of indole in DCM under an inert atmosphere, add Togni's Reagent II.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the trifluoromethylated indole.
Protocol 3: Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent
This protocol details the trifluoromethylation of a ketone.[10]
Materials:
-
Acetophenone (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone in anhydrous DMF or THF, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 4: Radical Trifluoromethylation of an Arene with Langlois Reagent
This protocol is for the trifluoromethylation of an electron-deficient heterocycle.[1]
Materials:
-
Arene (e.g., 4-tert-butylpyridine) (1.0 equiv)
-
Langlois Reagent (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene in CH₂Cl₂ and water, add the Langlois reagent.
-
Add tBuOOH to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
Conclusion
This compound is a valuable reagent for radical trifluoromethylation, particularly in photoredox and copper-catalyzed systems, offering a cost-effective alternative for the functionalization of arenes and alkenes. However, for the trifluoromethylation of carbonyl compounds, the nucleophilic Ruppert-Prakash reagent remains the gold standard, providing high yields under mild conditions. For the electrophilic trifluoromethylation of a broad range of nucleophiles, the Togni and Umemoto reagents are powerful and versatile tools. The choice of reagent should be guided by the specific substrate, desired reactivity, and reaction conditions. This guide provides a foundational framework for researchers to make informed decisions in the strategic incorporation of the trifluoromethyl group into molecules of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
A Tale of Two Reagents: A Comparative Guide to 2-Bromo-1,1,1-trifluoroethane and Ruppert's Reagent (TMSCF3) in Trifluoromethylation
For researchers, scientists, and professionals in drug development, the introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in molecular design. This guide provides an objective, data-driven comparison of two key reagents employed for this purpose: 2-Bromo-1,1,1-trifluoroethane and the widely recognized Ruppert's Reagent (Trifluoromethyl)trimethylsilane (TMSCF3). While both can achieve trifluoromethylation, their distinct mechanisms dictate their applications, substrate scope, and reaction conditions.
This comparison delves into their chemical properties, reaction mechanisms, performance data, and experimental protocols to equip researchers with the knowledge to select the optimal reagent for their synthetic challenges.
At a Glance: Key Distinctions
| Feature | This compound | Ruppert's Reagent (TMSCF3) |
| Trifluoromethyl Source | Trifluoromethyl Radical (CF3•) | Nucleophilic Trifluoromethyl Anion (CF3-) Equivalent |
| Typical Reaction Type | Radical Aromatic Substitution | Nucleophilic Addition |
| Primary Substrates | Arenes, Heteroarenes | Aldehydes, Ketones, Imines |
| Activation Method | Photoredox Catalysis (Visible Light) | Nucleophilic Initiator (e.g., Fluoride (B91410) source) |
| Reaction Conditions | Mild, often room temperature | Mild, often 0 °C to room temperature |
Unveiling the Mechanisms: A Tale of Radicals and Nucleophiles
The fundamental difference between these two reagents lies in the nature of the trifluoromethyl species they generate.
Ruppert's Reagent (TMSCF3): A Nucleophilic Powerhouse
Ruppert's reagent is a cornerstone of nucleophilic trifluoromethylation.[1] In the presence of a catalytic amount of a nucleophilic initiator, such as a fluoride salt (e.g., TBAF), TMSCF3 generates a trifluoromethide anion (CF3-).[1][2] This potent nucleophile then readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, and the carbon atom of imines. The reaction typically proceeds via an anionic chain mechanism.[1]
This compound: A Radical Approach
In contrast, this compound serves as a precursor for the trifluoromethyl radical (CF3•). This is typically achieved through photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates the single-electron reduction of the C-Br bond, leading to its homolytic cleavage. The resulting trifluoromethyl radical is a highly reactive species that can engage in reactions with electron-rich substrates like arenes and heteroarenes.
Performance Comparison: A Data-Driven Overview
The differing mechanisms of these reagents are directly reflected in their performance with various substrates.
Quantitative Data Summary
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert's Reagent (TMSCF3) | Benzaldehyde (B42025) | 1-Phenyl-2,2,2-trifluoroethanol | High | |
| Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | High | ||
| Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | up to 99 | ||
| Radical Trifluoromethylation | Pyrroles, Furans, Thiophenes | C2-Trifluoromethylated Heteroarenes | 78-94 | |
| Pyrazines, Pyrimidines, Pyridines | Trifluoromethylated Heteroarenes | 70-94 | ||
| Anilines, Anisoles, Thioanisoles | Ortho-Trifluoromethylated Arenes | 70-84 |
Note: Yields for radical trifluoromethylation are generally reported for reactions using various CF3 radical precursors under photoredox conditions, as direct quantitative data for this compound in a comparative context is limited in the surveyed literature. The data presented reflects the general efficacy of this approach.
Experimental Protocols: From Bench to Results
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for trifluoromethylation using each reagent.
Trifluoromethylation of an Aldehyde using Ruppert's Reagent
This protocol describes the trifluoromethylation of benzaldehyde.
Materials:
-
Benzaldehyde
-
(Trifluoromethyl)trimethylsilane (Ruppert's Reagent, TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Ruppert's Reagent (1.2 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.05 mmol, 50 µL) to initiate the reaction.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Radical Trifluoromethylation of an Arene via Photoredox Catalysis
The following is a general protocol for the radical trifluoromethylation of an arene. While this specific protocol may utilize a different CF3 radical precursor, it illustrates the general methodology applicable to this compound.
Materials:
-
Arene substrate (e.g., N-Boc-pyrrole)
-
This compound (or a similar CF3 radical precursor like CF3SO2Cl)
-
Photoredox catalyst (e.g., Ru(bpy)3Cl2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Base (e.g., K2HPO4)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Visible light source (e.g., blue LED lamp)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for photochemical reactions
General Procedure:
-
In a reaction vessel, combine the arene substrate (1.0 equiv), the photoredox catalyst (1-2 mol%), and the base (2-3 equiv).
-
Add the anhydrous solvent and degas the mixture.
-
Add this compound (1.5-2.0 equiv).
-
Irradiate the reaction mixture with a visible light source at room temperature, ensuring efficient stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and work up by partitioning between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Ruppert's reagent is not a matter of superiority but of strategic selection based on the desired transformation.
-
Ruppert's Reagent (TMSCF3) is the undisputed choice for the nucleophilic trifluoromethylation of carbonyls and imines . Its high efficiency, mild conditions, and well-established protocols make it a reliable tool for introducing the CF3 group adjacent to a heteroatom.
-
This compound , as a source of the trifluoromethyl radical , is best suited for the trifluoromethylation of electron-rich arenes and heteroarenes via photoredox catalysis. This method allows for the direct C-H functionalization of aromatic systems, a transformation not readily achieved with nucleophilic reagents.
By understanding the distinct reactivity profiles and leveraging the appropriate experimental conditions, researchers can effectively harness the power of these reagents to advance their synthetic endeavors in medicinal chemistry and beyond.
References
A Head-to-Head Battle of Trifluoromethylating Agents: 2-Bromo-1,1,1-trifluoroethane vs. Togni's Reagents
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF₃) group is a critical tool in modulating the properties of organic molecules. This guide provides a comprehensive comparison of two prominent trifluoromethylating agents: the radical precursor 2-Bromo-1,1,1-trifluoroethane and the electrophilic/radical Togni's reagents.
The strategic incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoromethylating agent is crucial and depends on the substrate, desired reaction pathway, and functional group tolerance. This comparison focuses on the efficacy, reaction conditions, and mechanistic pathways of this compound and Togni's reagents, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | Togni's Reagents (I & II) |
| Primary Reactivity | CF₃ Radical Precursor | Electrophilic ("CF₃⁺") and Radical (CF₃•) Source |
| Typical Reaction Type | Radical Trifluoromethylation | Electrophilic and Radical Trifluoromethylation |
| Activation | Photochemical, Transition-Metal Catalysis, Radical Initiators | Often used directly, can be activated by acids or metals |
| Substrate Scope | Electron-rich arenes and heterocycles | Broad: Alkenes, alkynes, arenes, heterocycles, thiols, alcohols |
| Key Advantages | Inexpensive, readily available | High reactivity, broad substrate scope, well-defined reactivity |
| Safety Considerations | Volatile liquid | Togni Reagent II is reported to have explosive properties[1] |
Performance Comparison: Trifluoromethylation of Heterocycles
The trifluoromethylation of nitrogen-containing heterocycles is of significant interest in medicinal chemistry. The following tables summarize the performance of this compound and Togni's Reagent II in the photocatalytic trifluoromethylation of common heterocyclic substrates.
Table 1: Photocatalytic Trifluoromethylation of N-Methylpyrrole
| Reagent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| This compound | Ru(bpy)₃Cl₂, visible light | Acetonitrile | Moderate | General observation from radical trifluoromethylation studies |
| Togni's Reagent II | Ru(bpy)₃(PF₆)₂, visible light | Acetonitrile | 80 | [2] |
Table 2: Photocatalytic Trifluoromethylation of Indole
| Reagent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| This compound | Ru(bpy)₃Cl₂, visible light | Acetonitrile | Moderate | General observation from radical trifluoromethylation studies |
| Togni's Reagent II | Cu(II) complex | Not specified | Good to Excellent | [3] |
Mechanistic Pathways: A Tale of Two Radicals
While both reagents can generate trifluoromethyl radicals, their primary modes of action and the reaction pathways they initiate differ significantly.
This compound primarily serves as a source of the trifluoromethyl radical (•CF₃) upon homolytic cleavage of the C-Br bond, typically induced by photoredox catalysis or transition metals. This radical then engages in addition reactions with electron-rich aromatic and heteroaromatic systems.
Caption: Radical trifluoromethylation workflow with this compound.
Togni's reagents , on the other hand, are hypervalent iodine compounds that can act as both electrophilic "CF₃⁺" sources and precursors to the trifluoromethyl radical.[4] The reaction pathway is often dependent on the substrate and reaction conditions. In the presence of a photocatalyst, Togni's reagents can undergo single-electron transfer (SET) to generate the trifluoromethyl radical.
References
A Comparative Guide to the Mechanistic Pathways of 2-Bromo-1,1,1-trifluoroethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl moiety (-CH₂CF₃) into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. 2-Bromo-1,1,1-trifluoroethane serves as a key reagent for this purpose, engaging in a variety of reaction mechanisms. This guide provides an objective comparison of the performance of this compound in nucleophilic substitution, elimination, and radical reactions, supported by available experimental data and established mechanistic principles. We further compare its reactivity with alternative trifluoroethylating agents to assist researchers in selecting the optimal reagent for their synthetic challenges.
I. Nucleophilic Substitution Reactions: A Competition of Pathways
This compound readily participates in nucleophilic substitution reactions, primarily through the S(_N)2 mechanism, given its nature as a primary alkyl halide. However, the reaction's outcome and efficiency are highly dependent on the nucleophile, solvent, and reaction conditions.
A key alternative for trifluoroethylation via nucleophilic substitution is 2,2,2-trifluoroethyl tosylate. Tosylates are generally considered more reactive than bromides due to the excellent leaving group ability of the tosylate anion.[1]
Table 1: Comparison of this compound and 2,2,2-Trifluoroethyl Tosylate in Nucleophilic Substitution
| Feature | This compound | 2,2,2-Trifluoroethyl Tosylate |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) |
| Reactivity | Good | Excellent[1] |
| Typical Nucleophiles | Amines, Thiolates, Phenoxides | Aromatic Alcohols, Carboxylates[2] |
| Advantages | More economical | Higher reactivity, often leading to cleaner reactions and higher yields[1] |
| Disadvantages | Lower reactivity compared to tosylate | Higher cost, moisture sensitive[2] |
Mechanistic Pathway: S(_N)2 Reaction
The bimolecular nucleophilic substitution (S(_N)2) is a concerted, one-step mechanism. The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. This process results in an inversion of stereochemistry at the carbon center.
Caption: S(_N)2 mechanism for the reaction of this compound.
Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline[3]
-
Reactants: 17 grams of 1,1,1-trifluoro-2-bromoethane, 9.3 grams of aniline, and 6 grams of sodium carbonate.[3]
-
Procedure: The reactants are placed in a suitable reaction vessel and heated under reflux until the evolution of carbon dioxide ceases.[3] Upon cooling, the reaction mixture is extracted with ethyl alcohol.[3] The ethyl alcohol extract is then fractionated under reduced pressure to yield N-(2,2,2-trifluoroethyl)aniline.[3]
II. Elimination Reactions: The E2 Pathway
When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form 1,1,1-trifluoroethene. This reaction typically proceeds through the bimolecular elimination (E2) mechanism. The E2 reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while simultaneously the carbon-bromine bond breaks and a double bond is formed.[4]
Mechanistic Pathway: E2 Reaction
The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[4]
Caption: E2 mechanism for the dehydrobromination of this compound.
III. Radical Reactions: Free-Radical Addition
This compound can serve as a source of the 2,2,2-trifluoroethyl radical (•CH₂CF₃) under photolytic or radical initiator-induced conditions. This radical can then participate in addition reactions, for example, with alkenes.
Mechanistic Pathway: Free-Radical Addition to an Alkene
The free-radical addition to an alkene proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination.
References
A Comparative Guide to Isotopic Labeling with 2-Bromo-1,1,1-trifluoroethane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into molecules is a cornerstone of modern drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Isotopic labeling of these trifluoromethylated molecules is crucial for tracking their metabolic fate, quantifying their distribution, and elucidating reaction mechanisms. While a variety of reagents exist for trifluoromethylation, this guide provides a comparative overview of 2-Bromo-1,1,1-trifluoroethane as a potential isotopic labeling agent alongside established alternatives.
Performance Comparison of Trifluoromethylating Agents
This compound is a potential precursor for introducing isotopically labeled trifluoromethyl groups. Its utility can be benchmarked against well-established reagents that operate through different chemical pathways: electrophilic, nucleophilic, and radical. The choice of reagent is highly dependent on the substrate, the desired position of the label, and the required reaction conditions.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Radical Precursor (Potential) | This compound | Alkenes, Arenes, Heteroarenes | Potentially cost-effective CF3 source. The C-Br bond can be homolytically cleaved to generate a CF3CH2• radical, which can subsequently be oxidized to a CF3• radical source under specific conditions. | Requires initiation (e.g., photoredox catalysis) to generate the trifluoromethyl radical. Reaction pathways may be complex and require optimization. Limited direct experimental data for isotopic labeling applications. |
| Electrophilic | Togni Reagents I & II, Umemoto Reagents | β-ketoesters, indoles, phenols, alkynes, silyl (B83357) enol ethers, arenes | Bench-stable, commercially available, and have a broad substrate scope.[1][2] Highly reactive and effective for a wide range of nucleophiles.[1] | Can be more expensive than simpler precursors.[1] Some derivatives may be less stable and require harsher reaction conditions.[1] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, Ketones, Esters | Acts as a source of the trifluoromethyl anion (CF3-).[3] Effective for the trifluoromethylation of carbonyl compounds. | Requires an activator, such as a fluoride (B91410) source (e.g., TBAF), to generate the nucleophilic species. Sensitive to moisture and air. |
| Radical | Langlois' Reagent (CF3SO2Na) | Arenes, Heteroarenes | A versatile and relatively inexpensive source of the trifluoromethyl radical.[1] Can be used in aqueous/organic biphasic systems. | Often requires an oxidant (e.g., tBuOOH) to generate the CF3 radical. Reaction yields can be substrate-dependent.[1] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of isotopic labeling techniques. Below are representative protocols for trifluoromethylation using an established reagent and a proposed protocol for utilizing this compound for isotopic labeling.
Protocol 1: Radical Trifluoromethylation of an Arene using Langlois' Reagent (Established Method)
This protocol describes the direct C-H trifluoromethylation of an electron-rich aromatic compound.
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois' Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Purify the product by column chromatography.
Protocol 2: Proposed Protocol for Isotopic Labeling via Radical Trifluoromethylation using [¹³C]-2-Bromo-1,1,1-trifluoroethane
This hypothetical protocol outlines how isotopically labeled this compound could be used for labeling an alkene. The synthesis of [¹³C]-2-Bromo-1,1,1-trifluoroethane would be a necessary prerequisite, potentially starting from a ¹³C-labeled precursor.
Materials:
-
Alkene substrate
-
[¹³C]-2-Bromo-1,1,1-trifluoroethane
-
Photoredox catalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst)
-
Amine base (e.g., triethylamine)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 mmol), [¹³C]-2-Bromo-1,1,1-trifluoroethane (1.2 mmol), and the photoredox catalyst (1-2 mol%) in the anhydrous solvent (5 mL) under an inert atmosphere.
-
Add the amine base (1.5 mmol) to the mixture.
-
Irradiate the reaction mixture with the visible light source while stirring vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the ¹³C-labeled trifluoromethylated product using standard techniques.
Visualizing Reaction Pathways
Diagrams are invaluable for understanding the complex mechanisms involved in chemical reactions. Below are Graphviz diagrams illustrating a generalized workflow for comparing trifluoromethylating reagents and the proposed radical pathway for this compound.
Conclusion
While direct isotopic labeling studies utilizing this compound are not yet prevalent in the literature, its structure suggests potential as a radical precursor for trifluoromethylation. A thorough comparison with established reagents like Togni, Umemoto, and Langlois' reagents reveals a diverse landscape of methodologies available to researchers. The development of protocols for new, potentially more cost-effective labeling agents like this compound could further expand the toolbox for scientists in drug discovery and metabolic research. Future studies are warranted to explore the synthetic scope and efficiency of this and other novel trifluoromethylating agents for isotopic labeling applications.
References
Characterization and validation of novel compounds synthesized from 2-Bromo-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of a novel compound synthesized with a 2,2,2-trifluoroethyl moiety against its non-fluorinated analog and the parent drug, 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a well-established antimetabolite. The data presented herein offers a clear, data-driven perspective on the impact of trifluoroethylation on anticancer activity.
Performance Comparison of Trifluoroethylated vs. Non-Fluorinated Analogs
The introduction of a 2,2,2-trifluoroethyl group into the phosphoramidate (B1195095) moiety of 5-fluoro-2'-deoxyuridine has been shown to significantly influence its cytotoxic activity against various human cancer cell lines. The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of the trifluoroethylated compound, its N-ethyl analog, and the parent compound, FdU. Lower IC₅₀ values indicate greater potency.
| Compound/Cell Line | HeLa (Cervical Cancer) | KB (Nasopharyngeal Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | 143B (Osteosarcoma) | HDF (Normal Fibroblasts) |
| FdU (Parent Compound) | 0.13 | 0.16 | 0.25 | 0.33 | 0.19 | >100 |
| N-ethyl analog | 2.5 | 3.1 | 4.2 | 5.5 | 2.8 | >100 |
| N-(2,2,2-trifluoroethyl) analog | 0.08 | 0.10 | 0.15 | 0.20 | 0.11 | >100 |
As the data indicates, the N-(2,2,2-trifluoroethyl) phosphoramidate of 5-fluoro-2'-deoxyuridine (Compound 10c in the source study) demonstrated the highest activity among the tested phosphoramidates and was more active than the parent nucleoside, FdU, in all cancer cell lines evaluated.[1] Notably, all compounds exhibited high selectivity for cancer cells over normal human dermal fibroblasts (HDF).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of the novel trifluoroethylated compound and the cytotoxicity assay used to generate the comparative data.
Synthesis of 4-chlorophenyl N-(2,2,2-trifluoroethyl) phosphoramidate of 5-fluoro-2'-deoxyuridine
This synthesis involves a multi-step process starting from 3'-O-(t-butoxycarbonyl)-5-fluoro-2'-deoxyuridine (3'-BOC-FdU).
-
Phosphorylation of 3'-BOC-FdU: 3'-BOC-FdU is reacted with 4-chlorophenyl phosphoroditriazolide in an appropriate solvent (e.g., anhydrous pyridine) to form an intermediate phosphoramidate.
-
Reaction with 2,2,2-trifluoroethylamine (B1214592): The intermediate is then reacted with 2,2,2-trifluoroethylamine to yield the protected phosphoramidate.
-
Deprotection: The t-butoxycarbonyl (BOC) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final N-(2,2,2-trifluoroethyl) phosphoramidate compound.[1]
-
Purification and Characterization: The final product is purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity was determined using the sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.[2][3][4]
-
Cell Seeding: Adherent human cancer cell lines (HeLa, KB, MCF-7, HepG2, 143B) and normal human dermal fibroblasts (HDF) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (FdU, N-ethyl analog, N-(2,2,2-trifluoroethyl) analog) and incubated for a further 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 565 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells, and the IC₅₀ values are determined from dose-response curves.
Mechanism of Action: Inhibition of Thymidylate Synthase
The primary mechanism of action for 5-fluorouracil (B62378) and its derivatives, including the novel compounds discussed, is the inhibition of thymidylate synthase (TS). This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][5][6] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP and leading to "thymineless death" in rapidly dividing cancer cells.[1][7][8]
Caption: Inhibition of Thymidylate Synthase by the active metabolite of 5-FU derivatives.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the anticancer potential of novel compounds involves a systematic workflow, from cell culture to data analysis. This ensures reproducibility and accurate determination of the compounds' efficacy.
Caption: Workflow for determining in vitro cytotoxicity using the Sulforhodamine B (SRB) assay.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 2-Bromo-1,1,1-trifluoroethane: A Comparative Guide to Trifluoroethylation and Trifluoromethylation Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (–CF3) and trifluoroethyl (–CH2CF3) groups, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. While a diverse arsenal (B13267) of reagents exists for the introduction of the trifluoromethyl group, 2-Bromo-1,1,1-trifluoroethane (CF3CH2Br) has emerged as a valuable reagent primarily for trifluoroethylation reactions. This guide provides an objective comparison of its performance in these transformations with alternative reagents used for both trifluoroethylation and the closely related trifluoromethylation, supported by experimental data and detailed protocols.
Performance in Trifluoroethylation and Comparison with Trifluoromethylating Agents
This compound serves as a key building block for the introduction of the trifluoroethyl group. This is typically achieved through radical or transition-metal-catalyzed processes. Its performance is benchmarked against other reagents that deliver either a trifluoroethyl or a trifluoromethyl synthon.
Data Presentation: Comparative Performance in Functional Group Introduction
The following tables summarize the performance of this compound in trifluoroethylation reactions and compare it with the performance of other common trifluoromethylating agents in their respective transformations. It is crucial to note the distinction in the incorporated moiety (–CH2CF3 vs. –CF3).
Table 1: Performance of this compound in Trifluoroethylation Reactions
| Transformation | Substrate | Catalyst/Initiator | Solvent | Conditions | Yield (%) |
| Radical C(sp³)–H Trifluoroethylation | Alkyl Esters/Halides | "Sandwich" Diimine-Copper Complex | Dichloromethane | Room Temperature | 60-95% |
| Radical C(sp³)–H Trifluoroethylation | Protected Amines | "Sandwich" Diimine-Copper Complex | Dichloromethane | Room Temperature | 87-95% |
| Photoredox Hydroxytrifluoroethylation | Styrenes | Photoredox Catalyst | Acetonitrile (B52724)/Water | Visible Light, O2 Atmosphere | Moderate to Good |
Table 2: Performance of Alternative Trifluoromethylating and Trifluoroethylating Agents
| Reagent Class | Reagent Example | Transformation | Substrate | Catalyst/Initiator | Conditions | Yield (%) |
| Trifluoroethylating | 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) | Decarboxylative Cross-Coupling | Cinnamic Acids | Copper Catalyst | Not specified | Good to Excellent |
| Trifluoromethylating (Nucleophilic) | (Trifluoromethyl)trimethylsilane (TMSCF3) | Nucleophilic Addition | Aldehydes/Ketones | TBAF, CsF, or K2CO3 | 0 °C to RT | 90-99%[1][2] |
| Trifluoromethylating (Electrophilic) | Togni's Reagent | Electrophilic Trifluoromethylation | β-Ketoesters | None or Catalyst | Room Temperature | High[3][4] |
| Trifluoromethylating (Radical) | Langlois' Reagent (CF3SO2Na) | Radical C-H Trifluoromethylation | Heterocycles | Oxidant (e.g., tBuOOH) | Not specified | Good[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these transformations in a research setting.
Protocol 1: Copper-Catalyzed Radical C(sp³)–H Trifluoroethylation using this compound
This protocol is adapted from methodologies employing copper-catalyzed C-H functionalization.
Materials:
-
Substrate (Alkyl Ester, Halide, or Protected Amine) (1.0 equiv)
-
This compound (2.0 equiv)
-
"Sandwich" Diimine-Copper Complex (e.g., [Cu(IPr)Cl]) (5 mol%)
-
Base (e.g., K3PO4) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the substrate, copper catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DCM via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Photoredox-Catalyzed Hydroxytrifluoroethylation of Styrenes
This protocol is based on visible-light-induced photoredox catalysis.
Materials:
-
Styrene (B11656) derivative (1.0 equiv)
-
This compound (1.5 equiv)
-
Photoredox Catalyst (e.g., Ru(bpy)3Cl2 or fac-Ir(ppy)3) (1-2 mol%)
-
Acetonitrile and Water (as solvent mixture)
-
Oxygen (from air or O2 balloon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the styrene derivative and the photoredox catalyst in a mixture of acetonitrile and water.
-
Add this compound to the solution.
-
Ensure the reaction is open to an air atmosphere or under an O2 balloon.
-
Irradiate the mixture with a visible light source at room temperature, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 6-24 hours), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathway: General Mechanism for Radical Trifluoroethylation
Caption: General mechanism for radical trifluoroethylation.
Experimental Workflow: Copper-Catalyzed Trifluoroethylation
Caption: Experimental workflow for copper-catalyzed trifluoroethylation.
Logical Relationship: Comparison of Reagent Types
Caption: Classification of trifluoroethylating and trifluoromethylating reagents.
References
- 1. Copper-Catalyzed Synthesis of Trifluoroethylarenes from Benzylic Bromodifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [stenutz.eu]
- 5. “Sandwich” Diimine-Copper Catalyzed Trifluoroethylation and Pentafluoropropylation of Unactivated C(sp3)–H Bonds by Carbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 2-Bromo-1,1,1-trifluoroethane in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the introduction of fluorine-containing moieties is a critical strategy in the design of novel therapeutics and materials. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-1,1,1-trifluoroethane as a reagent for introducing the trifluoroethyl (-CH₂CF₃) and, indirectly, the trifluoromethyl (-CF₃) group, comparing its performance and economic viability against other common fluoroalkylation agents.
The strategic incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This compound (BrCF₂CH₂Br) presents itself as a potentially cost-effective and versatile building block for fluoroalkylation. This guide delves into its practical applications, supported by experimental data, and provides a comparative landscape of alternative reagents.
Cost Analysis: A Competitive Landscape
A direct cost comparison of fluoroalkylation reagents is often challenging due to variations in supplier pricing, purity, and bulk discounts. However, an estimation based on currently available data for laboratory-scale quantities reveals the potential economic advantages of using simple haloalkanes like this compound and its close analogue, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).
| Reagent | Typical Function | Estimated Price (USD/gram) | Molar Mass ( g/mol ) | Estimated Cost (USD/mol) |
| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | Fluoroalkylation Precursor | ~$1.38 | 197.38 | ~$272 |
| This compound | Fluoroethylating Agent | Price on Request | 162.94 | N/A |
| Togni's Reagent II | Electrophilic Trifluoromethylation | $122 - $236 | 316.02 | ~$38,570 - $74,580 |
| Umemoto's Reagent | Electrophilic Trifluoromethylation | ~$764 | 488.51 | ~$373,150 |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Trifluoromethylation | Price on Request | 142.19 | N/A |
| 2-Fluoroethyl Tosylate | Fluoroethylating Agent | $69.88 - $140 | 218.25 | ~$15,250 - $30,555 |
Note: Prices are estimations based on listed prices for small quantities from various suppliers and may not reflect bulk industrial pricing. The price for this compound is typically available upon request from suppliers, suggesting its cost may be competitive, particularly at a larger scale.
The data suggests that while specialized reagents like Togni's and Umemoto's reagents offer high reactivity and selectivity for trifluoromethylation, they come at a significant cost. Simple haloalkanes, if effective, could present a more economical alternative for introducing fluoroalkyl motifs.
Performance and Applications
While direct comparative studies are limited, the reactivity of this compound can be inferred from its own applications and from studies of the structurally similar halothane (B1672932).
As a Fluoroethylating Agent
This compound can be used directly to introduce the valuable 2,2,2-trifluoroethyl group. A notable example is the synthesis of N-(2,2,2-trifluoroethyl)aniline.[1]
Experimental Protocol: Synthesis of N-(2,2,2-trifluoroethyl)aniline [1]
-
Combine 17 grams of 1,1,1-trifluoro-2-bromoethane, 9.3 grams of aniline, and 6 grams of sodium carbonate in a suitable reaction vessel.
-
Heat the mixture under refluxing conditions until the evolution of carbon dioxide ceases.
-
After cooling, extract the reaction mixture with ethyl alcohol.
-
Fractionate the ethyl alcohol extract under reduced pressure to yield N-(2,2,2-trifluoroethyl)aniline.
This straightforward procedure demonstrates the utility of this compound as a direct fluoroethylating agent.
As a Precursor for Trifluoromethyl-Containing Synthons
Halogenated ethanes can also serve as precursors to other reactive intermediates. For instance, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) has been shown to react with phenols in the presence of a base to form highly functionalized fluoroalkenyl ethers, which can be valuable synthetic intermediates.[2]
Experimental Protocol: Synthesis of 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether [2]
-
To a solution of phenol (B47542) (1.0 mmol) in DME (5.0 mL), add ground KOH (5.0 mmol).
-
Stir the mixture for 1 hour at room temperature.
-
Add halothane (1.0 mmol) in small portions.
-
Heat the solution to 80 °C and maintain the temperature for 4.5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl at 0 °C and extract with Et₂O.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the product.
This reaction proceeds with high yield (up to 85%) and demonstrates the potential of using readily available haloethanes to construct complex fluorinated molecules.[2]
Comparative Performance with Alternatives
The choice of a fluoroalkylation reagent is highly dependent on the specific transformation required.
-
Electrophilic Trifluoromethylating Agents (e.g., Togni's and Umemoto's Reagents): These reagents are highly effective for the trifluoromethylation of a wide range of nucleophiles under mild conditions. However, their high cost is a significant drawback for large-scale synthesis.
-
Nucleophilic Trifluoromethylating Agents (e.g., Ruppert-Prakash Reagent): This reagent is a versatile source of the trifluoromethyl anion and is widely used for the trifluoromethylation of carbonyl compounds and imines.[3]
-
Fluoroethylating Agents (e.g., 2-Fluoroethyl Tosylate): While effective, reagents like 2-fluoroethyl tosylate are also considerably more expensive than simple bromo-fluoroalkanes.[4][5][6]
This compound and its analogues offer a balance between cost and reactivity. While they may require more forcing reaction conditions compared to the more sophisticated reagents, their significantly lower potential cost makes them an attractive option for industrial applications and for the synthesis of early-stage drug candidates where cost of goods is a primary consideration.
Visualizing the Synthesis
To better understand the application of these reagents, the following diagrams illustrate a typical experimental workflow and a plausible reaction mechanism.
Caption: A generalized experimental workflow for a typical fluoroethylation reaction.
Caption: A simplified representation of the S_N2 mechanism for fluoroethylation.
Conclusion
This compound represents a compelling reagent for researchers and drug development professionals seeking a cost-effective means of introducing the 2,2,2-trifluoroethyl group into organic molecules. While it may not possess the universal applicability or mild reaction profiles of more expensive, specialized reagents, its economic viability, particularly for large-scale synthesis, cannot be overlooked. The decision to employ this compound will ultimately depend on a careful evaluation of the specific synthetic challenge, including the nature of the substrate, the desired yield, and, critically, the economic constraints of the project. For many applications, the cost-benefit analysis will likely favor this and similar simple haloalkanes as pragmatic and powerful tools in the synthetic chemist's arsenal.
References
- 1. US2500218A - Process for preparing 1, 1, 1-trifluoro-2-bromoethane - Google Patents [patents.google.com]
- 2. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. fluoryx.com [fluoryx.com]
- 5. 2-Fluoroethyl Tosylate | CAS 383-50-6 | LGC Standards [lgcstandards.com]
- 6. chemimpex.com [chemimpex.com]
Navigating the Trifluoromethylation Landscape: A Comparative Guide to Reagent Safety and Environmental Impact
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a critical tool in modern chemistry. However, the choice of a trifluoromethylating agent extends beyond synthetic efficiency, with environmental and safety considerations becoming increasingly paramount. This guide provides an objective comparison of common trifluoromethyl sources, supported by available data, to aid in the selection of reagents that are not only effective but also align with green chemistry principles.
The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The reagents used to install this crucial functional group, however, vary widely in their reactivity, handling requirements, and environmental footprint. This comparison focuses on three major classes of trifluoromethylating agents: nucleophilic, electrophilic, and radical sources, evaluating their known safety and environmental profiles.
Comparative Safety and Environmental Data
The following table summarizes key safety and environmental data for a selection of commonly used trifluoromethylating agents. It is important to note that comprehensive environmental fate and ecotoxicity data are not available for all reagents, highlighting an area requiring further research.
| Reagent Class | Reagent Name | Key Safety Hazards (GHS) | Physical State | Handling Considerations | Environmental Notes |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Flammable liquid, Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing cancer.[1][2][3] | Liquid | Highly flammable and water-reactive.[4] Requires anhydrous conditions and an inert atmosphere.[4] | Data on environmental fate is limited. Byproducts include fluoride (B91410) ions and silanols. |
| Trifluoroacetaldehyde Hydrate | Highly flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, May cause respiratory irritation.[5][6][7][8] | Liquid (aqueous solution) | Corrosive and causes severe eye damage.[5][6] Use in a well-ventilated fume hood is essential. | Considered to have low persistence and bioaccumulation potential as it is water soluble and likely mobile in soil.[6] | |
| Electrophilic | Togni's Reagent II | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9][10] | Crystalline Solid | Can undergo exothermic decomposition upon heating.[10] Reported to have explosive properties, requiring careful handling.[11] | Limited data on environmental fate. Contains an iodine-based scaffold. |
| Umemoto's Reagents | Combustible solid. | Crystalline Solid | Generally stable solids, but should be handled with care. | Environmental data is not readily available. Byproducts are sulfur-containing aromatic compounds. | |
| Yagupolskii's Reagents | (Data not readily available) | Solid | (Data not readily available) | Environmental data is not readily available. | |
| Radical | Trifluoroiodomethane (CF3I) | Gas under pressure, may explode if heated, Suspected of causing genetic defects. | Gas | Handled as a compressed gas.[12] Can act as an asphyxiant at high concentrations. | Has low acute inhalation toxicity.[13] Ecological information is limited, with no data available on persistence, bioaccumulation, or toxicity to aquatic life.[14] |
| Langlois' Reagent (Sodium Trifluoromethanesulfinate) | Causes skin irritation, Causes serious eye irritation.[15][16][17] | Solid | A stable solid, but irritating to skin and eyes.[15][16] | The toxicological properties have not been fully investigated, and it is advised not to empty into drains.[15] |
Experimental Protocols for Safety and Environmental Assessment
To ensure the safe handling and minimize the environmental impact of trifluoromethylating agents, a thorough assessment based on standardized protocols is essential. The following outlines key experimental methodologies, largely based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.[18][19][20][21]
Acute Toxicity Assessment
-
Objective: To determine the short-term adverse effects of a single or short-term exposure to the reagent.
-
Methodology (based on OECD Guideline 402):
-
Test Species: Typically rodents (rats or mice).
-
Administration: The substance is administered via a relevant route of exposure (oral, dermal, or inhalation).
-
Dosage: A range of doses is used to determine the median lethal dose (LD50) or lethal concentration (LC50).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50/LC50 value is calculated, providing a quantitative measure of acute toxicity.[22][23]
-
Skin and Eye Irritation/Corrosion Assessment
-
Objective: To assess the potential of a reagent to cause irritation or corrosion to the skin and eyes.
-
Methodology (based on OECD Guidelines 404 and 405):
-
Test Species: Typically rabbits.
-
Application: A small amount of the substance is applied to the skin or instilled into the eye of the test animal.
-
Observation: The application site is observed for signs of irritation (redness, swelling) or corrosion over a set period.
-
Scoring: The severity of the effects is scored according to a standardized system.
-
Environmental Fate Assessment: Biodegradability
-
Objective: To determine the potential for the reagent and its byproducts to be broken down by microorganisms in the environment.
-
Methodology (based on OECD Guideline 301):
-
Test System: A defined medium containing microorganisms (e.g., activated sludge) is used.
-
Incubation: The test substance is added to the medium and incubated under controlled conditions.
-
Measurement: The degradation of the substance is monitored over time by measuring parameters such as oxygen consumption or carbon dioxide production.
-
Analysis: The percentage of biodegradation is calculated to determine if the substance is readily biodegradable.
-
Ecotoxicity Assessment: Aquatic Toxicity
-
Objective: To assess the potential harm of the reagent to aquatic organisms.
-
Methodology (based on OECD Guidelines 201, 202, and 203):
-
Test Organisms: Representative aquatic species are used, such as fish (e.g., zebrafish), daphnids (water fleas), and algae.
-
Exposure: The organisms are exposed to a range of concentrations of the test substance in water.
-
Endpoints: The effects on survival, growth, and reproduction are observed and measured.
-
Data Analysis: The concentration that causes a defined effect in 50% of the test population (e.g., EC50 or LC50) is determined.[24]
-
Logical Workflow for Reagent Selection
The selection of a suitable trifluoromethylating agent should be a systematic process that balances synthetic requirements with safety and environmental considerations. The following workflow, visualized as a DOT graph, provides a logical approach to this decision-making process.
Conclusion
The choice of a trifluoromethylating agent has significant implications for both the success of a synthesis and the safety of the researcher and the environment. While nucleophilic reagents like the Ruppert-Prakash reagent are highly effective, they often come with significant handling challenges due to their flammability and reactivity. Electrophilic reagents, such as Togni's and Umemoto's reagents, offer the advantage of being bench-stable solids, but their potential for exothermic decomposition and, in some cases, explosive properties, necessitate careful handling. Radical sources provide an alternative pathway, but the use of gaseous reagents like trifluoroiodomethane requires specialized equipment.
A thorough review of the available Safety Data Sheets and a commitment to following established safety protocols are crucial first steps. Furthermore, the limited availability of comprehensive environmental data for many of these reagents underscores the need for the research community to actively pursue and publish such information. By integrating safety and environmental considerations into the reagent selection process from the outset, chemists can contribute to a safer and more sustainable research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. acs.org [acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Trifluoracetaldehyde technical, 75 water 33953-86-5 [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. airgas.com [airgas.com]
- 13. Trifluoroiodomethane | CF3I | CID 16843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. Sodium trifluoromethanesulfinate | CF3NaO2S | CID 23690734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 19. oecd.org [oecd.org]
- 20. OECD guidelines for chemicals safety testing [chemycal.com]
- 21. oecd.org [oecd.org]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dcceew.gov.au [dcceew.gov.au]
A Comparative Kinetic Analysis of 2-Bromo-1,1,1-trifluoroethane Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction kinetics of halogenated hydrocarbons is paramount. This guide provides a comparative analysis of the kinetic parameters associated with the reactions of 2-bromo-1,1,1-trifluoroethane (CF3CH2Br), focusing on its atmospheric oxidation initiated by hydroxyl (OH) radicals and its thermal decomposition.
This document summarizes available experimental data, details the methodologies employed in these kinetic studies, and offers a comparison with related compounds to provide a comprehensive overview for researchers in the field.
Reaction with Hydroxyl Radicals: An Atmospheric Sink
The reaction of this compound with the hydroxyl radical is a key process determining its atmospheric lifetime and its potential impact on ozone depletion and global warming. The kinetics of this gas-phase reaction are typically studied over a range of temperatures to determine the Arrhenius parameters, which are crucial for atmospheric modeling.
Experimental Data
Table 1: Arrhenius Parameters for the Reaction of OH Radicals with Selected Halogenated Alkenes
| Reactant | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Reference |
| CF₃CH=CH₂ | (1.06 ± 0.02) x 10⁻¹² | -0.66 ± 0.08 | 250-430 | [1] |
| CF₃CF=CH₂ | (1.54 ± 0.03) x 10⁻¹² | 0.83 ± 0.08 | 250-430 | [1] |
| (CF₃)₂C=CH₂ | (8.75 ± 0.23) x 10⁻¹³ | 0.17 ± 0.08 | 250-430 | [1] |
Note: The negative activation energy for CF₃CH=CH₂ suggests a complex reaction mechanism with a slightly decreasing rate constant as temperature increases within the studied range.
Experimental Protocol: Relative Rate Method
A common technique to determine the rate constants for the reaction of a compound with OH radicals is the relative rate method . This method avoids the technically challenging direct measurement of OH radical concentration.
1. Principle: The rate of disappearance of the target compound (this compound) is measured relative to a reference compound whose reaction rate constant with OH radicals is well-established.
2. Experimental Setup:
-
A reaction chamber (smog chamber) of a known volume, constructed from materials inert to the reactants and products (e.g., Teflon).
-
A source of OH radicals, typically from the photolysis of a precursor like methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) in the presence of NOx.
-
Analytical instrumentation to monitor the concentrations of the target and reference compounds over time, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Fourier Transform Infrared (FTIR) spectrometer.
3. Procedure:
-
Introduce known concentrations of this compound and a reference compound (e.g., a well-characterized alkane or another haloalkane) into the reaction chamber.
-
Initiate the reaction by photolysis of the OH precursor.
-
Monitor the concentrations of both the target and reference compounds at regular intervals.
-
The ratio of the rate constants is determined from the following relationship: ln([Target]₀ / [Target]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k_target / k_reference where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k is the rate constant.
-
By knowing k_reference, the rate constant for the target compound, k_target, can be calculated.
-
To determine the Arrhenius parameters, these experiments are repeated at various temperatures.
Thermal Decomposition: Unimolecular Reactions
The thermal decomposition, or pyrolysis, of this compound is a unimolecular reaction that provides insight into its stability at high temperatures. The primary decomposition pathway is expected to be the elimination of hydrogen bromide (HBr) to form 1,1,1-trifluoroethene.
Comparative Kinetic Data
Direct experimental data for the pyrolysis of this compound is scarce in readily accessible literature. However, a comparison with the pyrolysis of other bromoalkanes can provide valuable context.
Table 2: Arrhenius Parameters for the Thermal Decomposition of Selected Bromoalkanes
| Reactant | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Primary Products | Reference |
| Bromoethane | 2.0 x 10¹³ | 229 | Ethene + HBr | General Chemistry Textbooks |
| 1-Bromopropane | 1.6 x 10¹³ | 222 | Propene + HBr | General Chemistry Textbooks |
| 2-Bromopropane | 2.5 x 10¹³ | 215 | Propene + HBr | General Chemistry Textbooks |
It is anticipated that the C-Br bond in this compound will be stronger than in its non-fluorinated counterparts due to the electron-withdrawing effect of the trifluoromethyl group, likely resulting in a higher activation energy for its thermal decomposition.
Experimental Protocol: Shock Tube Pyrolysis
Shock tubes are specialized apparatuses used to study gas-phase reactions at high temperatures and pressures over very short timescales.
1. Principle: A rapid, nearly instantaneous increase in temperature and pressure is generated by a shock wave, which initiates the decomposition of the reactant. The composition of the gas mixture is then monitored over time.
2. Experimental Setup:
-
A shock tube, which is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.
-
A system for preparing and introducing the gas mixture (this compound diluted in an inert gas like argon) into the driven section.
-
A method to rupture the diaphragm, initiating the shock wave.
-
Fast-response diagnostic techniques to monitor the species concentrations behind the reflected shock wave, such as laser absorption spectroscopy or time-of-flight mass spectrometry.
3. Procedure:
-
The driven section is filled with a dilute mixture of this compound in argon. The driver section is filled with a high-pressure driver gas (e.g., helium).
-
The diaphragm is ruptured, generating a shock wave that travels down the tube, compressing and heating the reactant mixture.
-
The shock wave reflects off the end of the tube, further heating and compressing the gas, creating a region of nearly constant high temperature and pressure where the pyrolysis occurs.
-
The concentrations of reactants and products are monitored in real-time.
-
Rate constants are determined by fitting the observed concentration profiles to a kinetic model.
-
By conducting experiments at different initial conditions, the temperature and pressure dependence of the rate constant can be determined, allowing for the calculation of Arrhenius parameters.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-1,1,1-trifluoroethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Bromo-1,1,1-trifluoroethane and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Ensuring the purity, stability, and quality of these compounds requires validated analytical methods. Cross-validation of different analytical techniques is a critical step to guarantee the reliability and consistency of data across different laboratories and platforms.
This guide provides an objective comparison of the performance of three common analytical methods for the analysis of this compound derivatives: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The comparison is supported by extrapolated experimental data based on the analysis of structurally similar halogenated and fluorinated compounds, following the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the typical performance characteristics of GC-MS, HPLC, and ¹⁹F NMR for the quantitative analysis of a representative this compound derivative. These values are derived from a comprehensive review of analytical validation studies for similar halogenated compounds.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Specificity | High (Mass-based separation) | High (Chromatographic separation) | Very High (Nucleus-specific signals) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Robustness | Good | Excellent | Excellent |
| Sample Throughput | High | High | Moderate |
Table 2: Typical Acceptance Criteria based on ICH Q2(R2) Guidelines
| Validation Parameter | Acceptance Criteria |
| Accuracy | Recovery within 98.0% to 102.0% for the assay of a drug substance.[1][6] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of ≤ 2%.[1][6] |
| Linearity | Correlation coefficient (r) of ≥ 0.99.[6] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7] |
| Robustness | No significant impact on results with small, deliberate variations in method parameters.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation and cross-comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile this compound derivatives and their impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrometer is operated in full scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 10 µg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is applicable for the analysis of non-volatile derivatives or for the separation of complex mixtures.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) (e.g., Waters Alliance e2695 with 2998 PDA Detector).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Protocol
¹⁹F NMR is a powerful tool for the selective detection and quantification of fluorinated compounds.[8][9][10][11]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz).
-
Solvent: A deuterated solvent that does not contain fluorine, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A known amount of a stable, non-reactive fluorinated compound with a distinct chemical shift, such as trifluorotoluene.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the fluorine nuclei (typically 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
-
Data Processing: The spectra are processed with appropriate phasing and baseline correction. Quantification is performed by integrating the signals of the analyte and the internal standard and comparing their respective areas, normalized to the number of fluorine atoms.
Mandatory Visualizations
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Analytical Method Selection
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. environics.com [environics.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-1,1,1-trifluoroethane: A Guide for Laboratory Professionals
Essential Safety and Disposal protocols for researchers, scientists, and drug development professionals handling 2-Bromo-1,1,1-trifluoroethane. This guide provides immediate, actionable information for the safe handling and disposal of this halogenated hydrocarbon, ensuring laboratory safety and environmental responsibility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are thoroughly familiar with the hazards associated with this compound. Adherence to the following safety measures is mandatory:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A flame-retardant lab coat
-
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.
| Property | Value |
| Molecular Formula | C₂H₂BrF₃ |
| Molecular Weight | 162.94 g/mol |
| CAS Number | 421-06-7 |
| Appearance | Colorless liquid |
| Boiling Point | 26 °C[2] |
| Melting Point | -94 °C[2] |
| Density | 1.788 g/mL at 25 °C[2][3] |
| Vapor Pressure | 772 mmHg at 25°C[2] |
| Flash Point | -59 °C[2] |
| Solubility | Slightly soluble in water.[4] Miscible with organic solvents.[4] |
| Toxicity (Oral, Rat) | LD50: 5680 mg/kg[4][5][6] |
| Toxicity (Inhalation) | May be harmful if inhaled.[5][6] Causes respiratory irritation.[7][8] |
| UN Number | 3334 (for aviation regulated liquid, n.o.s.)[5][6] |
Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and compliance. The following diagram outlines the necessary steps for its disposal.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following protocols provide a step-by-step guide for its proper management as a hazardous waste.
Waste Collection and Segregation
-
Identification and Segregation:
-
Identify waste containing this compound.
-
This compound is a halogenated organic waste and must be segregated from non-halogenated organic waste streams.
-
-
Container Selection and Labeling:
-
Use a designated waste container that is compatible with halogenated hydrocarbons. The container must be in good condition, with a secure, tight-fitting lid.
-
Label the container clearly as "Hazardous Waste" and "Halogenated Organic Waste." List all constituents, including "this compound," and their approximate concentrations.
-
-
Accumulation in the Laboratory:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Interim Storage
-
Transfer to Central Storage:
-
Once the container is full, or in accordance with institutional timelines, arrange for its transfer to a central hazardous waste storage facility.
-
-
Storage Conditions:
-
The central storage area must be cool, dry, and well-ventilated.
-
Ensure that the halogenated waste is stored separately from other incompatible waste streams.
-
Final Disposal
-
Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.
-
-
Recommended Disposal Method:
-
The primary and recommended method for the final disposal of this compound is controlled incineration in a facility equipped with flue gas scrubbing technology.[4] This method is designed to destroy the compound while minimizing the release of harmful byproducts into the atmosphere.
-
Recycling or recovery may be an option; refer to the manufacturer or supplier for more information.[7]
-
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 421-06-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2-Bromo-1,1,1-trifluoroethane
This document provides immediate safety, handling, and disposal protocols for 2-Bromo-1,1,1-trifluoroethane, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Exposure Limits
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is harmful to the ozone layer.[1]
Quantitative Exposure Limits:
As of the latest data, specific occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) for this compound have not been established by major regulatory agencies.[2] For a structurally similar compound, 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), a ceiling limit of 2 ppm has been suggested, which can be considered as a conservative reference point for ensuring high standards of safety.[3]
| Substance | CAS No. | Molecular Formula | GHS Hazard Statements |
| This compound | 421-06-7 | C2H2BrF3 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH420: Harms public health and the environment by destroying ozone in the upper atmosphere[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron. | Gloves must be inspected prior to use.[2] See glove selection details below. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Glove Selection and Breakthrough Time:
| Glove Material | General Recommendation for Halogenated Hydrocarbons |
| Viton® | Excellent resistance. |
| Polyvinyl Alcohol (PVA) | Excellent resistance, but not suitable for use in aqueous solutions. |
| Laminate Film (e.g., Silver Shield®) | Excellent broad-spectrum chemical resistance. |
| Butyl Rubber | Good to excellent resistance. |
| Nitrile Rubber | Fair to good resistance for incidental contact. Not recommended for prolonged immersion.[4] |
| Neoprene | Fair resistance. |
| Natural Rubber (Latex) | Poor resistance. Not recommended. |
Always consult the glove manufacturer's specific chemical resistance data before use.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.
-
Assemble all necessary PPE as detailed in Section 2 and inspect for any damage.
-
Have a spill kit containing absorbent materials suitable for halogenated solvents readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate the work surface after use.
-
Segregate waste as outlined in the disposal plan (Section 4).
-
Remove PPE in a manner that avoids contaminating skin, and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Disposal Workflow for Halogenated Organic Waste
Caption: Step-by-step disposal plan for this compound.
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list all constituents.
-
-
Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. This is important for proper disposal and cost-effectiveness.
-
Ensure the waste is not mixed with incompatible materials such as strong oxidizing agents, acids, or bases.
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from heat sources.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Emergency Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material. Collect the absorbed material in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS or emergency response team. |
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
